molecular formula C2H5F2P B14118725 Difluoroethylphosphine CAS No. 430-78-4

Difluoroethylphosphine

Cat. No.: B14118725
CAS No.: 430-78-4
M. Wt: 98.03 g/mol
InChI Key: DUCRUCROZRWMSA-UHFFFAOYSA-N
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Description

Difluoroethylphosphine, more accurately identified as Ethylphosphonic Difluoride (CAS 753-98-0), is an organophosphorus compound with the molecular formula C₂H₅F₂OP . This compound is also known under synonyms such as ethylphosphonyl difluoride and difluoro-ethyl-phosphine oxide . As a fluorinated phosphine derivative, it is part of a class of chemicals that are of significant interest in advanced synthetic chemistry, particularly in the development of novel phosphorus-containing molecules and as potential building blocks for more complex structures . The research applications and specific mechanism of action for this particular compound are not well-documented in publicly available literature, indicating a potential area for innovative research exploration. Researchers are advised to handle all chemicals with appropriate safety protocols. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

430-78-4

Molecular Formula

C2H5F2P

Molecular Weight

98.03 g/mol

IUPAC Name

ethyl(difluoro)phosphane

InChI

InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3

InChI Key

DUCRUCROZRWMSA-UHFFFAOYSA-N

Canonical SMILES

CCP(F)F

Origin of Product

United States

Foundational & Exploratory

synthesis of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Difluoroethylphosphine Isomers

Introduction

This compound is an organophosphorus compound that can exist as two primary structural isomers: ethyldifluorophosphine (CH₃CH₂PF₂) and 1,1-difluoroethylphosphine (CH₃CF₂PH₂). Due to the distinct positioning of the fluorine atoms, their synthesis requires different strategic approaches. Ethyldifluorophosphine features fluorine atoms bonded directly to the phosphorus center, suggesting a synthesis route involving the fluorination of a phosphorus halide precursor. Conversely, 1,1-difluoroethylphosphine has a C-F bond, necessitating the construction of the carbon-phosphorus bond using a fluorinated alkyl precursor.

This guide provides a detailed overview of plausible and established synthetic routes for both isomers, designed for researchers and professionals in drug development and chemical sciences. The methodologies are based on well-documented principles in organophosphorus chemistry.

Part 1: Synthesis of Ethyldifluorophosphine (CH₃CH₂PF₂)

The most direct and widely practiced method for synthesizing alkyl(difluoro)phosphines is through halide exchange, starting from an alkyldichlorophosphine. This two-step process involves the initial formation of the P-C bond followed by the fluorination of the P-Cl bonds.

Logical Workflow: Halide Exchange Route

cluster_0 Step 1: Synthesis of EtPCl2 cluster_1 Step 2: Fluorination (Swarts Reaction) PCl3 Phosphorus Trichloride (B1173362) (PCl3) EtPCl2_complex [EtPCl3]+[AlCl4]- Complex PCl3->EtPCl2_complex EtCl Ethyl Chloride (EtCl) EtCl->EtPCl2_complex AlCl3 Aluminum Chloride (AlCl3) AlCl3->EtPCl2_complex EtPCl2 Ethyldichlorophosphine (B73763) (EtPCl2) EtPCl2_complex->EtPCl2 Fe Iron Powder (Reducing Agent) Fe->EtPCl2 EtPF2 Ethyldifluorophosphine (EtPF2) EtPCl2->EtPF2 SbF3 Antimony Trifluoride (SbF3) SbF3->EtPF2

Caption: Synthesis pathway for ethyldifluorophosphine via halide exchange.

Experimental Protocols

Step 1: Synthesis of Ethyldichlorophosphine (EtPCl₂)

This procedure is adapted from the well-established synthesis of methyldichlorophosphine (B1584959) by alkylation of phosphorus trichloride.[1]

  • Reaction Setup: A high-pressure glass reactor or autoclave is charged with phosphorus trichloride (PCl₃), ethyl chloride (EtCl), and a catalytic amount of aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen or argon).

  • Complex Formation: The mixture is heated to facilitate the formation of the ethyltrichlorophosphonium tetrachloroaluminate complex ([EtPCl₃]⁺[AlCl₄]⁻).

  • Reduction: The reactor is cooled, and iron powder is added portion-wise as a reducing agent. The mixture is stirred and gently heated to initiate the reduction of the phosphonium (B103445) salt.

  • Isolation: Upon completion, the volatile ethyldichlorophosphine is isolated from the reaction mixture by fractional distillation under reduced pressure. The product is a colorless, corrosive, and reactive liquid that must be handled under inert conditions.

Step 2: Fluorination of Ethyldichlorophosphine (Swarts Reaction)

This protocol utilizes antimony trifluoride (SbF₃), a common fluorinating agent for converting chloroalkanes and chlorophosphines to their fluoro analogues.[2][3]

  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head is charged with antimony trifluoride (SbF₃) under a nitrogen atmosphere. A small, catalytic amount of antimony pentachloride (SbCl₅) can be added to generate the more active fluorinating species, SbCl₂F₃.[2]

  • Addition of Reactant: Ethyldichlorophosphine (EtPCl₂) is added dropwise to the stirred SbF₃ slurry.

  • Reaction and Distillation: The reaction is typically exothermic. The mixture is gently heated to drive the reaction to completion and distill the low-boiling point product, ethyldifluorophosphine (EtPF₂), as it is formed.

  • Purification: The collected distillate is redistilled to obtain pure ethyldifluorophosphine. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and product.

Data Summary: Ethyldifluorophosphine Synthesis
ParameterStep 1: EtPCl₂ SynthesisStep 2: Fluorination
Primary Reagents PCl₃, EtCl, AlCl₃, FeEtPCl₂, SbF₃
Catalyst/Activator AlCl₃SbCl₅ (optional)
Solvent None (neat)None (neat)
Temperature 100-150 °C (Complexation)50-80 °C (Distillation)
Typical Yield 60-75% (Analogous reactions)>80% (Analogous reactions)

Part 2: Synthesis of 1,1-Difluoroethylphosphine (CH₃CF₂PH₂)

The synthesis of 1,1-difluoroethylphosphine requires forming a P-C bond where the carbon atom is already fluorinated. Two plausible routes are the reduction of a phosphonic acid precursor and the alkylation of a metal phosphide (B1233454).

Route A: Reduction of a Phosphonic Acid Derivative

This strategy involves preparing a 1,1-difluoroethylphosphonic acid derivative and subsequently reducing the phosphorus(V) center to the phosphine(III) state using a silane (B1218182) reducing agent.[4][5]

Logical Workflow: Reduction Route

Start 1,1-Difluoroethyl Precursor (e.g., CH3CF2Br) Arbuzov Arbuzov Reaction (with P(OEt)3) Start->Arbuzov Phosphonate (B1237965) Diethyl 1,1-difluoroethylphosphonate Arbuzov->Phosphonate Hydrolysis Acid Hydrolysis Phosphonate->Hydrolysis PhosphonicAcid 1,1-Difluoroethylphosphonic Acid Hydrolysis->PhosphonicAcid Reduction Reduction (with Phenylsilane) PhosphonicAcid->Reduction Product 1,1-Difluoroethylphosphine Reduction->Product

Caption: Synthesis of 1,1-difluoroethylphosphine via reduction.

Experimental Protocol: Reduction Route
  • Phosphonate Synthesis (Arbuzov Reaction): 1-Bromo-1,1-difluoroethane is reacted with triethyl phosphite, P(OEt)₃, at elevated temperatures. The reaction proceeds via the classic Michaelis-Arbuzov mechanism to yield diethyl 1,1-difluoroethylphosphonate. The product is purified by vacuum distillation.

  • Hydrolysis: The purified phosphonate ester is hydrolyzed to 1,1-difluoroethylphosphonic acid using concentrated hydrochloric acid under reflux. The product is isolated by removal of water and HCl under vacuum.

  • Reduction to Phosphine (B1218219): The dry 1,1-difluoroethylphosphonic acid is dissolved in a high-boiling solvent like toluene. A silane reducing agent, such as phenylsilane (B129415) (PhSiH₃) or trichlorosilane (B8805176) (HSiCl₃), is added.[6] The reaction mixture is heated under an inert atmosphere. The reduction of phosphonic acids to primary phosphines is a well-established method.[4][5]

  • Workup and Isolation: After the reaction is complete (monitored by ³¹P NMR), the mixture is carefully quenched. The primary phosphine product is volatile and highly sensitive to air, requiring isolation by vacuum transfer or distillation under strictly anaerobic and anhydrous conditions.

Route B: Alkylation of a Metal Phosphide

This classical method involves the nucleophilic substitution of a halide on the fluorinated carbon by a metal phosphide anion.[7][8]

Logical Workflow: Alkylation Route

PH3 Phosphine Gas (PH3) Phosphide Metal Phosphide (e.g., LiPH2 or NaPH2) PH3->Phosphide Base Strong Base (e.g., n-BuLi or Na/NH3) Base->Phosphide SN2 Nucleophilic Substitution (SN2) Phosphide->SN2 AlkylHalide 1-Bromo-1,1-difluoroethane AlkylHalide->SN2 Product 1,1-Difluoroethylphosphine SN2->Product

Caption: Synthesis of 1,1-difluoroethylphosphine via alkylation.

Experimental Protocol: Alkylation Route
  • Preparation of Metal Phosphide: A solution of phosphine gas (PH₃) in a suitable solvent like THF or liquid ammonia (B1221849) is deprotonated with a strong base. For example, bubbling PH₃ through a solution of n-butyllithium in THF at low temperature (-78 °C) generates lithium phosphide (LiPH₂). Alternatively, sodium phosphide (NaPH₂) can be prepared from sodium metal in liquid ammonia.[8]

  • Alkylation: 1-Bromo-1,1-difluoroethane is added slowly to the cold suspension of the metal phosphide. The reaction mixture is allowed to warm slowly to room temperature and stirred until the reaction is complete.

  • Quenching and Isolation: The reaction is carefully quenched with an ammonium (B1175870) chloride solution. The organic layer is separated, and the product is isolated by fractional distillation under an inert atmosphere. Extreme care must be taken due to the pyrophoric nature of the primary phosphine and the toxicity of the reagents.

Data Summary: 1,1-Difluoroethylphosphine Synthesis
ParameterRoute A: ReductionRoute B: Alkylation
Key Precursors 1-Bromo-1,1-difluoroethane, P(OEt)₃PH₃, 1-Bromo-1,1-difluoroethane
Key Reagents HCl, Phenylsilanen-BuLi or Sodium metal
Solvent Toluene (for reduction)THF or Liquid Ammonia
Temperature Reflux (Hydrolysis), 80-110 °C (Reduction)-78 °C to Room Temperature
Key Challenge Multi-step processHandling of PH₃ and pyrophoric reagents

Safety and Handling Considerations

All operations described in this guide must be performed by trained personnel in a well-ventilated chemical fume hood.

  • Phosphorus Halides (PCl₃, EtPCl₂): Highly corrosive and react violently with water, releasing HCl gas. Handle under an inert, anhydrous atmosphere.

  • Antimony Compounds (SbF₃, SbCl₅): Toxic and corrosive. Avoid contact with skin and inhalation.

  • Primary Phosphines (RPH₂): Extremely toxic and often pyrophoric (ignite spontaneously in air). Must be handled using strict air-free techniques (Schlenk line or glovebox).

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water.

  • Phosphine Gas (PH₃): Acutely toxic, flammable, and pyrophoric gas. Requires specialized handling procedures.

References

Technical Note: Determination of the Molecular Weight of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Issued: 2025-12-22

Affiliation: Google Research

Abstract

This document outlines the determination of the molecular weight of difluoroethylphosphine. The molecular formula was identified as C₂H₅F₂P. Based on the standard atomic weights of its constituent elements—carbon, hydrogen, fluorine, and phosphorus—the molecular weight of this compound has been calculated. This fundamental property is crucial for researchers, scientists, and drug development professionals in various applications, including stoichiometry, reaction kinetics, and formulation development.

Chemical Identification and Formula

This compound is a chemical compound with the molecular formula C₂H₅F₂P[1]. The structure consists of an ethyl group (C₂H₅) attached to a phosphine (B1218219) group where two hydrogen atoms have been substituted with fluorine atoms.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation was performed using the following steps:

  • Identification of Constituent Elements: The elements present in this compound are Carbon (C), Hydrogen (H), Fluorine (F), and Phosphorus (P).

  • Determination of Atom Count: From the molecular formula C₂H₅F₂P, the number of atoms for each element is:

    • Carbon (C): 2

    • Hydrogen (H): 5

    • Fluorine (F): 2

    • Phosphorus (P): 1

  • Compilation of Standard Atomic Weights: The standard atomic weights of the constituent elements were obtained from authoritative sources.

  • Calculation: The molecular weight was calculated by multiplying the atom count of each element by its standard atomic weight and summing the results.

Data Presentation

The quantitative data used in the calculation of the molecular weight of this compound is summarized in the tables below.

Table 1: Atomic Weight of Constituent Elements

ElementSymbolAtomic Weight (u)
CarbonC12.011
HydrogenH1.008[2][3]
FluorineF18.998[4][5][6]
PhosphorusP30.974[7][8][9]

Table 2: Molecular Weight Calculation for this compound (C₂H₅F₂P)

ElementSymbolAtom CountAtomic Weight (u)Total Contribution (u)
CarbonC212.011[10][11][12]24.022
HydrogenH51.008[2][3]5.040
FluorineF218.998[4][5][6]37.996
PhosphorusP130.974[7][8][9]30.974
Total 98.032

The calculated molecular weight of this compound is 98.032 g/mol [1].

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the determination of the molecular weight of this compound.

Workflow for Molecular Weight Calculation cluster_elements Atomic Weight Data A Identify Molecular Formula (C₂H₅F₂P) B Determine Constituent Elements (C, H, F, P) A->B C Obtain Standard Atomic Weights B->C D Calculate Total Molecular Weight C->D E Final Molecular Weight (98.032 g/mol) D->E C_atom Carbon (12.011) H_atom Hydrogen (1.008) F_atom Fluorine (18.998) P_atom Phosphorus (30.974)

Caption: Molecular weight calculation workflow.

Conclusion

The molecular weight of this compound has been rigorously determined to be 98.032 g/mol based on its chemical formula and the standard atomic weights of its elements. This value serves as a foundational piece of data for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to Ethyl(difluoro)phosphane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl(difluoro)phosphane, a fluorinated organophosphorus compound, holds potential as a versatile building block and ligand in various chemical transformations. Its unique electronic properties, imparted by the presence of electronegative fluorine atoms, make it a compound of interest in catalyst design, materials science, and as an intermediate in the synthesis of more complex organophosphorus molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, proposed synthesis, and representative reactivity. The information presented herein is intended to serve as a valuable resource for researchers exploring the applications of this and similar fluorinated phosphines.

IUPAC Nomenclature

The systematic name for difluoroethylphosphine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is ethyl(difluoro)phosphane .[1] This name clearly defines the ethyl group and two fluorine atoms attached to a phosphane (PH₃) parent hydride.

Physicochemical Data

A summary of the key computed physicochemical properties of ethyl(difluoro)phosphane is presented in Table 1. These data are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueReference
Molecular Formula C₂H₅F₂P[1]
Molecular Weight 98.03 g/mol [1]
Exact Mass 98.00969348 Da[1]
XLogP3-AA (LogP) 1.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 0 Ų[1]
Complexity 21.6[1]
CAS Number 430-78-4[1]

Experimental Protocols

While specific literature detailing the synthesis and reactions of ethyl(difluoro)phosphane is scarce, the following protocols are proposed based on established methodologies for the preparation and reaction of analogous fluorinated phosphines.

Synthesis of Ethyl(difluoro)phosphane via Swarts Fluorination

The synthesis of ethyl(difluoro)phosphane can be plausibly achieved through the fluorination of ethylphosphonous dichloride using a Swarts-type reaction with antimony trifluoride.[2][3][4]

Reaction: C₂H₅PCl₂ + SbF₃ → C₂H₅PF₂ + SbCl₂F

Materials:

  • Ethylphosphonous dichloride (C₂H₅PCl₂)

  • Antimony trifluoride (SbF₃), anhydrous

  • Antimony pentachloride (SbCl₅) (catalyst)

  • Anhydrous, inert solvent (e.g., benzene (B151609) or a high-boiling point alkane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (for acidic gases), and a dropping funnel is assembled under an inert atmosphere.

  • Reagent Charging: The flask is charged with anhydrous antimony trifluoride and a catalytic amount of antimony pentachloride in the chosen anhydrous solvent.

  • Reaction Execution: Ethylphosphonous dichloride is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The volatile ethyl(difluoro)phosphane is then isolated from the reaction mixture by fractional distillation under an inert atmosphere. The antimony salts will remain as a solid residue.

  • Purification and Characterization: The collected distillate is further purified by redistillation. The final product should be characterized by spectroscopic methods, including ¹H NMR, ¹⁹F NMR, ³¹P NMR, and mass spectrometry.

Representative Reaction: Oxidation to Ethyl(difluoro)phosphine oxide

Tertiary phosphines are readily oxidized to their corresponding phosphine (B1218219) oxides.[5][6] This reaction serves as a fundamental transformation for ethyl(difluoro)phosphane.

Reaction: 2 C₂H₅PF₂ + O₂ → 2 C₂H₅P(O)F₂

Materials:

  • Ethyl(difluoro)phosphane (C₂H₅PF₂)

  • Dry air or oxygen gas

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • Dissolution: Ethyl(difluoro)phosphane is dissolved in an anhydrous aprotic solvent in a flask under an inert atmosphere.

  • Oxidation: A gentle stream of dry air or oxygen is bubbled through the solution at room temperature. The reaction is typically exothermic.

  • Monitoring: The progress of the oxidation can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphine signal and the appearance of a new signal corresponding to the phosphine oxide.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude ethyl(difluoro)phosphine oxide.

  • Purification: The product can be purified by distillation or crystallization.

  • Characterization: The structure of the resulting ethyl(difluoro)phosphine oxide should be confirmed by spectroscopic analysis (¹H NMR, ¹⁹F NMR, ³¹P NMR, IR, and mass spectrometry).

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthesis and a key reaction of ethyl(difluoro)phosphane.

Synthesis_of_Ethyldifluorophosphane reagent1 Ethylphosphonous dichloride reaction + reagent1->reaction reagent2 Antimony trifluoride reagent2->reaction catalyst SbCl₅ (cat.) catalyst->reaction product Ethyl(difluoro)phosphane side_product Antimony chlorofluorides reaction->product reaction->side_product

Caption: Proposed synthesis of ethyl(difluoro)phosphane via Swarts fluorination.

Oxidation_of_Ethyldifluorophosphane start Ethyl(difluoro)phosphane reaction Oxidation start->reaction oxidant Oxygen (O₂) oxidant->reaction product Ethyl(difluoro)phosphine oxide reaction->product

Caption: Oxidation of ethyl(difluoro)phosphane to its corresponding phosphine oxide.

References

An In-depth Technical Guide to the Physical Properties of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the known and estimated physical properties of Difluoroethylphosphine (C₂H₅F₂P). Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational data and the known properties of analogous organofluorophosphine compounds to provide a robust resource for researchers. Detailed experimental protocols for determining key physical characteristics of volatile and air-sensitive compounds are also presented. Furthermore, this document explores the potential biological relevance of fluorinated phosphines by proposing a hypothetical signaling pathway, offering a conceptual framework for future research in drug development.

Introduction

This compound is an organophosphorus compound characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom. The presence of highly electronegative fluorine atoms is expected to significantly influence the electronic properties and reactivity of the phosphine, making it a compound of interest in catalysis, materials science, and potentially as a building block in the synthesis of novel therapeutic agents. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity[1][2]. Understanding the fundamental physical properties of this compound is therefore a critical first step for its potential application in these fields.

Given that many low-molecular-weight phosphines are pyrophoric, igniting spontaneously in air, special handling procedures are required[3][4][5][6][7]. This guide includes essential information on the safe handling of such reactive compounds.

Core Physical Properties

General and Computed Properties

This table presents data computed by PubChem for this compound (CAS No. 430-78-4)[8].

PropertyValueSource
Molecular FormulaC₂H₅F₂PPubChem
Molecular Weight98.03 g/mol PubChem
IUPAC Nameethyl(difluoro)phosphanePubChem
XLogP3-AA (LogP)1.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass98.00969348 DaPubChem
Estimated Physical Constants

The following table provides estimated values for key physical properties of this compound. These estimations are based on trends observed in analogous organofluorophosphine compounds such as methyl(difluoro)phosphine (-28 °C boiling point) and methylphosphonic difluoride (98 °C boiling point and -37 °C melting point)[9][10]. It is crucial to note that these are estimations and should be confirmed by experimental measurement.

PropertyEstimated ValueBasis of Estimation
Boiling Point 10 - 30 °CComparison with methyl(difluoro)phosphine and consideration of increased molecular weight.
Melting Point < -50 °CGeneral trend for similar low molecular weight phosphines.
Density ~1.1 - 1.3 g/mLBased on the density of similar fluorinated organophosphorus compounds like methylphosphonic difluoride (1.3314 g/cm³)[10].
Solubility Soluble in organic solvents, reacts with water.General solubility of organophosphines and reactivity of P-F bonds.

Experimental Protocols

The determination of the physical properties of a volatile and potentially pyrophoric compound like this compound requires specialized experimental techniques. The following protocols are generalized methods that can be adapted for this purpose. All procedures involving pyrophoric materials must be conducted in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and with appropriate personal protective equipment, including fire-resistant lab coats and gloves[3][4][6][7].

Determination of Boiling Point (Micro-scale)

This method is suitable for small sample volumes and air-sensitive compounds.

Apparatus:

  • Thiele tube or similar oil bath

  • Thermometer (-10 to 100 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

  • Inert gas source (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer so that the assembly is immersed in the oil of the Thiele tube.

  • Heat the side arm of the Thiele tube gently.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

  • Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Determination of Density of a Volatile Liquid

This procedure is designed to minimize evaporation during measurement.

Apparatus:

  • Pycnometer or a small volumetric flask with a stopper (e.g., 1 mL or 5 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature bath

  • Syringe and needle for liquid transfer under inert atmosphere

Procedure:

  • Carefully clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass.

  • Submerge the pycnometer in a constant temperature bath (e.g., at 20 °C) to allow it to equilibrate.

  • Under an inert atmosphere, fill the pycnometer with this compound using a syringe. Ensure the liquid fills the pycnometer to a precisely known volume.

  • Stopper the pycnometer, ensuring no air bubbles are trapped. Wipe any excess liquid from the outside.

  • Place the filled pycnometer back into the constant temperature bath to ensure the contents are at the desired temperature.

  • Remove the pycnometer from the bath, dry the exterior completely, and weigh it on the analytical balance. Record this mass.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for characterizing organophosphorus compounds. The phosphorus atom in this compound is expected to show a characteristic chemical shift, and coupling to the adjacent fluorine and hydrogen atoms will provide valuable structural information. ¹H and ¹⁹F NMR would also be essential for full characterization[11].

  • Infrared (IR) and Raman Spectroscopy: The vibrational spectra will be dominated by absorptions corresponding to C-H, C-C, and P-F bonds. The P-F stretching frequency is a particularly useful diagnostic tool for identifying fluorophosphines[12][13][14][15][16][17][18].

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

Hypothetical Signaling Pathway Involvement

While there is no direct evidence of this compound's involvement in biological signaling, its structural features suggest potential interactions. Organophosphorus compounds are known to interact with various enzymes, and the introduction of fluorine can modulate these interactions[1][19][20]. The high polarity of the P-F bond and the potential for the phosphorus atom to act as a Lewis acid could enable interactions with biological macromolecules.

The following diagram illustrates a hypothetical signaling pathway where a metabolite of this compound could act as an inhibitor of a protein phosphatase. This is a plausible mechanism given that many organophosphates are known enzyme inhibitors.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Activation SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK (Inactive) MEK->ERK Phosphorylation ERK_active ERK (Active) ERK->ERK_active TF Transcription Factor ERK_active->TF Phosphorylation Phosphatase Protein Phosphatase Phosphatase->ERK_active Dephosphorylation (Inactivation) DFEP_metabolite This compound Metabolite DFEP_metabolite->Phosphatase Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram proposes that a metabolite of this compound could inhibit a protein phosphatase responsible for deactivating ERK (Extracellular signal-regulated kinase). By inhibiting the phosphatase, the active, phosphorylated form of ERK would persist, leading to prolonged downstream signaling and altered gene expression. This is a common mechanism of action for various therapeutic and toxic compounds[21].

Conclusion

This compound is a compound with interesting potential stemming from its unique combination of an ethyl group and fluorine atoms bound to phosphorus. While experimental data on its physical properties are scarce, this guide provides a solid foundation of computed data, estimations based on analogous compounds, and detailed protocols for experimental determination. The pyrophoric nature of similar phosphines necessitates careful handling. The hypothetical signaling pathway presented offers a starting point for investigating the potential biological activity of this and related fluorinated phosphines. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Chemical Structure of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroethylphosphine (C₂H₅F₂P), also known as ethyl(difluoro)phosphane, is an organophosphorus compound of interest due to the presence of both a phosphorus center and fluorine atoms. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available computed data and draws inferences from structurally related compounds to provide a thorough technical resource. The potential biological activity and safety considerations are also discussed in the context of broader classes of organophosphorus and fluorinated compounds.

Chemical Structure and Identification

This compound is characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name ethyl(difluoro)phosphane
CAS Number 430-78-4
Molecular Formula C₂H₅F₂P
Canonical SMILES CCP(F)F
InChI InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3
InChIKey DUCRUCROZRWMSA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These calculated values provide valuable insights into the molecule's behavior.

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 98.03 g/mol
Monoisotopic Mass 98.00969348 Da
XLogP3 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 1
Topological Polar Surface Area 0 Ų
Heavy Atom Count 5
Formal Charge 0
Complexity 42.8

Spectroscopic Data

In the absence of specific experimental spectra, the following sections describe the expected spectroscopic characteristics based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: The phosphorus-31 nucleus is NMR active and its chemical shift is highly sensitive to its chemical environment. For a phosphine (B1218219) with electronegative fluorine substituents, the ³¹P chemical shift is expected to be in a specific region. The coupling between phosphorus and the directly attached fluorine atoms (¹JPF) will result in a triplet in the proton-decoupled ³¹P NMR spectrum. Further coupling to the protons of the ethyl group would also be observable.

  • ¹⁹F NMR: The fluorine-19 nucleus is also NMR active. The ¹⁹F NMR spectrum would be expected to show a doublet due to coupling with the phosphorus atom (¹JFP).

  • ¹H NMR: The proton NMR spectrum would show signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. These signals would be split by each other (³JHH coupling) and would also exhibit coupling to the phosphorus atom (²JPH for the methylene and ³JPH for the methyl protons).

  • ¹³C NMR: The carbon-13 NMR spectrum would display two signals corresponding to the two carbon atoms of the ethyl group. These signals would show coupling to the phosphorus atom (¹JPC and ²JPC).

Infrared (IR) and Raman Spectroscopy

The vibrational spectra (IR and Raman) of this compound would be characterized by absorption bands corresponding to the various functional groups present.

Table 3: Expected Infrared and Raman Vibrational Modes for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Notes
C-H stretching2850-3000From the ethyl group.
C-H bending1370-1470From the ethyl group.
P-F stretching800-900Strong absorptions are expected in the IR spectrum.
P-C stretching650-750
C-C stretching900-1000
P-F bending400-500
Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of fluorine, the ethyl group, or parts of the ethyl group.

Synthesis

  • Fluorination of a corresponding chlorophosphine: Reaction of ethyldichlorophosphine (B73763) with a suitable fluorinating agent (e.g., SbF₃, NaF).

  • Reaction of an organometallic reagent with a fluorophosphine: For example, the reaction of an ethyl Grignard reagent with phosphorus trifluoride or a related fluorinated phosphorus precursor.

Below is a generalized workflow for a potential synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., Ethyldichlorophosphine, Fluorinating Agent) reaction Reaction under Inert Atmosphere start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying distillation Distillation drying->distillation product This compound distillation->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) ms Mass Spectrometry ir IR/Raman Spectroscopy product->nmr product->ms product->ir

Caption: Generalized workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or interaction of this compound with signaling pathways. However, the broader classes of organophosphorus and fluorinated compounds are known to have significant biological effects.

  • Organophosphorus Compounds: Many organophosphorus compounds are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.[2][3]

  • Fluorinated Compounds: The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity to target proteins, and membrane permeability.[4] Some fluorinated organophosphates have been investigated for their potential as enzyme inhibitors in various therapeutic areas.[2][4]

Given its structure, this compound could potentially interact with biological systems, but any such activity would need to be determined through experimental studies.

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphorus compounds.

G ACh Acetylcholine AChE Acetylcholinesterase (Active Site) ACh->AChE Binds to Nerve_Overstimulation Nerve Overstimulation ACh->Nerve_Overstimulation Accumulation Products Choline + Acetate AChE->Products Hydrolyzes Inhibited_AChE Inhibited Acetylcholinesterase (Phosphorylated) AChE->Inhibited_AChE OP Organophosphorus Compound (e.g., this compound) OP->AChE Binds to & Inhibits Inhibited_AChE->Nerve_Overstimulation Leads to

Caption: General signaling pathway of acetylcholinesterase inhibition by organophosphorus compounds.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound (CAS 430-78-4) was found. However, based on its structure as a fluorinated organophosphorus compound, the following precautions should be taken:

  • Toxicity: Assumed to be toxic by inhalation, ingestion, and skin contact. Organophosphorus compounds can be neurotoxic.[2][3]

  • Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Flammability: The flammability is unknown, but many related small organophosphorus compounds are flammable.

  • Reactivity: May be sensitive to moisture and air. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a structurally interesting molecule for which detailed experimental data is not widely available. This guide has summarized the known computed properties and provided a framework for understanding its likely spectroscopic characteristics, potential synthetic routes, and possible biological and toxicological considerations based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the NMR Spectroscopy of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental Nuclear Magnetic Resonance (NMR) data for difluoroethylphosphine (either 1,1-difluoroethylphosphine or 1,2-difluoroethylphosphine). This guide, therefore, provides a theoretical prediction and interpretation of the NMR spectra based on established principles of NMR spectroscopy and data from analogous fluorinated and phosphorylated compounds. The experimental protocols described are general best practices for the synthesis and analysis of air-sensitive organophosphorus compounds.

Introduction

This compound is a small organophosphorus compound of interest due to the presence of both a phosphine (B1218219) group and fluorine atoms. These features are significant in medicinal chemistry and materials science, where phosphines are used as ligands in catalysis and fluorine substitution is a common strategy to modulate the electronic and pharmacokinetic properties of molecules. NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide provides a detailed theoretical analysis of the expected ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra for the two possible isomers: 1,1-difluoroethylphosphine and 1,2-difluoroethylphosphine.

Theoretical NMR Data Prediction

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the two isomers of this compound. These predictions are based on typical values for similar functional groups and the expected effects of fluorine and phosphorus substitution.

1,1-Difluoroethylphosphine (CH₃CF₂PH₂)

Table 1: Predicted NMR Data for 1,1-Difluoroethylphosphine

NucleusAtom(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H CH₃ 1.0 - 2.0Triplet of Triplets³J(H,F) ≈ 20-30, ³J(H,P) ≈ 5-15
PH₂ 2.5 - 4.0Doublet of Triplets¹J(P,H) ≈ 180-220, ³J(F,H) ≈ 5-15
¹³C C H₃5 - 15Triplet of Doublets²J(C,F) ≈ 20-30, ²J(C,P) ≈ 10-20
C F₂120 - 130Triplet of Doublets¹J(C,F) ≈ 230-260, ¹J(C,P) ≈ 40-60
¹⁹F CF₂ -90 to -120Doublet of Quartets of Triplets¹J(P,F) ≈ 800-1000, ³J(H,F) ≈ 20-30, ³J(H,F) ≈ 5-15
³¹P P H₂-160 to -200Triplet of Triplets¹J(P,F) ≈ 800-1000, ¹J(P,H) ≈ 180-220
1,2-Difluoroethylphosphine (FCH₂CHFPH₂)

Table 2: Predicted NMR Data for 1,2-Difluoroethylphosphine

NucleusAtom(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H FCH₂ 4.0 - 5.0Doublet of Doublet of Doublets²J(H,H) ≈ 10-15, ²J(H,F) ≈ 40-50, ³J(H,P) ≈ 5-15
CH F4.5 - 5.5Doublet of Multiplets²J(H,F) ≈ 40-50, ²J(H,P) ≈ 10-20
PH₂ 2.5 - 4.0Doublet of Multiplets¹J(P,H) ≈ 180-220
¹³C FC H₂80 - 90Doublet of Doublets¹J(C,F) ≈ 230-260, ²J(C,P) ≈ 10-20
C HF85 - 95Doublet of Doublets¹J(C,F) ≈ 230-260, ¹J(C,P) ≈ 30-50
¹⁹F FCH₂-210 to -230Doublet of Triplets of Doublets²J(F,H) ≈ 40-50, ³J(F,H) ≈ 20-30, ³J(F,P) ≈ 10-20
CHF-190 to -210Doublet of Doublet of Doublets²J(F,H) ≈ 40-50, ²J(F,P) ≈ 40-60, ³J(F,F) ≈ 10-20
³¹P P H₂-140 to -180Multiplet¹J(P,H) ≈ 180-220, ²J(P,F) ≈ 40-60, ³J(P,F) ≈ 10-20

Predicted Spin-Spin Coupling Pathways

The following diagrams illustrate the predicted spin-spin coupling networks for both isomers of this compound. These diagrams are essential for understanding the complex splitting patterns expected in the NMR spectra.

1_1_Difluoroethylphosphine_Coupling cluster_ethyl Ethyl Group cluster_phosphine Phosphine Group C1 C1 (CH₃) C2 C2 (CF₂) C1->C2 F2 F (x2) C1->F2 ²J(C,F) P P C1->P ²J(C,P) C2->F2 ¹J(C,F) C2->P ¹J(C,P) H_Me H (x3) H_Me->C1 H_Me->F2 ³J(H,F) H_Me->P ³J(H,P) P->F2 ¹J(P,F) H_P H (x2) P->H_P ¹J(P,H) H_P->F2 ³J(H,F)

Predicted spin-spin coupling network for 1,1-difluoroethylphosphine.

1_2_Difluoroethylphosphine_Coupling cluster_ethyl Ethyl Group cluster_phosphine Phosphine Group C1 C1 (FCH₂) C2 C2 (CHF) C1->C2 H2_C1 H (x2) C1->H2_C1 F_C1 F C1->F_C1 ¹J(C,F) P P C1->P ²J(C,P) H_C2 H C2->H_C2 F_C2 F C2->F_C2 ¹J(C,F) C2->P ¹J(C,P) H2_C1->F_C1 ²J(H,F) H2_C1->H_C2 ³J(H,H) F_C1->F_C2 ³J(F,F) H_C2->F_C2 ²J(H,F) P->H2_C1 ³J(P,H) P->F_C1 ³J(P,F) P->H_C2 ²J(P,H) P->F_C2 ²J(P,F) H_P H (x2) P->H_P ¹J(P,H)

Predicted spin-spin coupling network for 1,2-difluoroethylphosphine.

Experimental Protocols

The synthesis and handling of this compound would require techniques suitable for air-sensitive and potentially pyrophoric compounds. The NMR analysis would also necessitate specific sample preparation methods to prevent oxidation.

General Synthesis of Fluoroalkylphosphines

A potential synthetic route to difluoroethylphosphines could involve the reaction of a corresponding difluoroethyl Grignard reagent or organolithium species with a phosphorus halide, such as phosphorus trichloride (B1173362), followed by reduction of the resulting halophosphine.

Workflow for a Hypothetical Synthesis:

Synthesis_Workflow start Difluoroethyl Halide grignard Formation of Grignard Reagent (e.g., with Mg) start->grignard reaction Reaction with PCl₃ grignard->reaction halophosphine Difluoroethyl- dichlorophosphine reaction->halophosphine reduction Reduction (e.g., with LiAlH₄) halophosphine->reduction product This compound reduction->product

Hypothetical synthesis workflow for this compound.

Detailed Steps:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings would be activated. A solution of the appropriate difluoroethyl halide (e.g., 1-bromo-1,1-difluoroethane (B1595350) or 1-bromo-1,2-difluoroethane) in anhydrous diethyl ether or THF would be added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent would be slowly added to a cooled solution of phosphorus trichloride in an anhydrous solvent. This reaction is highly exothermic and must be carefully controlled.

  • Reduction to the Primary Phosphine: The resulting difluoroethyldichlorophosphine would be isolated and then reduced to the primary phosphine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Work-up and Purification: The reaction would be carefully quenched, and the product extracted into an organic solvent. Purification would likely be achieved by distillation under reduced pressure, taking care to maintain an inert atmosphere at all times.

NMR Sample Preparation for Air-Sensitive Phosphines
  • Solvent Degassing: The deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈) must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.

  • Sample Handling in a Glovebox: All manipulations of the this compound sample should be performed in an inert atmosphere glovebox.

  • Tube Sealing: A clean, dry NMR tube would be charged with the degassed deuterated solvent and the phosphine sample inside the glovebox. The tube should then be sealed with a tight-fitting cap and wrapped with Parafilm. For long-term storage or for particularly sensitive compounds, a flame-sealed NMR tube (J. Young tube) is recommended.[1][2][3][4]

NMR Data Acquisition
  • ¹H NMR: A standard proton NMR experiment would be performed. Due to the large ¹J(P,H) coupling, the spectral width may need to be adjusted.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. To observe the C-P couplings, a proton-coupled spectrum could be acquired, though this would be less sensitive.

  • ¹⁹F NMR: A standard fluorine NMR experiment would be performed. Proton decoupling can simplify the spectra, but observing the H-F couplings is crucial for structural assignment.

  • ³¹P NMR: A proton-decoupled ³¹P NMR experiment is typically performed to obtain a sharp singlet for each unique phosphorus environment, which would then be split by fluorine. To observe P-H couplings, a proton-coupled spectrum would be necessary.[5]

Conclusion

While experimental NMR data for this compound is not currently available in the public domain, this guide provides a comprehensive theoretical framework for the prediction and interpretation of its ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra for both the 1,1- and 1,2-isomers. The provided general experimental protocols for synthesis and NMR analysis offer a starting point for researchers interested in studying this and other novel fluorinated phosphines. The distinct predicted chemical shifts and complex coupling patterns highlight the power of multinuclear NMR spectroscopy for the unambiguous structural elucidation of such compounds.

References

<sup>31</sup>P NMR of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 31P NMR Spectroscopy of Difluoroethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) characteristics of this compound (EtPF2). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous compounds, established NMR principles, and theoretical considerations to serve as a predictive reference. It covers the anticipated chemical shift, crucial coupling constants, a comprehensive experimental protocol for sample analysis, and visualizations of spectroscopic and procedural concepts. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related fluorinated phosphine (B1218219) reagents.

Introduction to 31P NMR of Fluorophosphines

Phosphorus-31 (31P) NMR spectroscopy is a powerful and direct analytical technique for characterizing organophosphorus compounds.[1] The 31P nucleus has a spin of ½ and 100% natural abundance, resulting in sharp, easily interpretable signals with a wide chemical shift range that is highly sensitive to the electronic and steric environment of the phosphorus atom.[1]

In the case of this compound, the 31P NMR spectrum is expected to be dominated by two key features:

  • Chemical Shift (δ): The presence of two highly electronegative fluorine atoms directly attached to the phosphorus(III) center will cause a significant downfield shift (to a higher ppm value) compared to non-halogenated alkylphosphines.

  • Spin-Spin Coupling (J): The 31P signal will be split into a characteristic pattern due to coupling with the adjacent fluorine and hydrogen nuclei. The one-bond phosphorus-fluorine coupling (1JPF) is typically very large and will be the most prominent feature of the multiplet.

Predicted and Comparative 31P NMR Data

Predicted NMR Parameters for this compound

The following table summarizes the expected 31P NMR parameters for this compound. The chemical shift is extrapolated from methyl difluorophosphine (B76883) (PMeF2), and coupling constants are based on typical values for similar structural motifs.[2][3]

ParameterNucleiPredicted ValueExpected Multiplicity
Chemical Shift (δ)31P~ +240 to +250 ppmTriplet of triplets (tt)
Coupling Constant (1JPF)31P – 19F~ 1100 - 1300 HzTriplet (from 2 x F)
Coupling Constant (2JPCH)31P – 1H~ 20 - 40 HzTriplet (from 2 x H)
Experimental 31P NMR Data of Analogous Compounds

For context and comparison, the experimental 31P NMR data for relevant alkylphosphines and fluorophosphines are presented below.[2]

CompoundStructureChemical Shift (δ) [ppm]
Methyl difluorophosphineCH3PF2+245
Dimethyl fluorophosphine(CH3)2PF+186
Triethylphosphine(CH3CH2)3P-20
Trimethylphosphine(CH3)3P-62

The data clearly illustrates the strong deshielding effect of fluorine substituents, shifting the 31P resonance significantly downfield.

Spectroscopic Analysis: The Predicted Splitting Pattern

The multiplicity of the 31P signal is dictated by the n+1 rule for coupling to spin ½ nuclei. For this compound, the phosphorus atom couples to two equivalent fluorine atoms and two equivalent protons of the methylene (B1212753) (-CH2-) group. The one-bond P-F coupling is substantially larger than the two-bond P-H coupling, leading to a well-defined "triplet of triplets" pattern.

G cluster_legend Legend cluster_PCH key1 Signal Splitting key2 Coupling Constant start Unsplit 31P Signal (δ ≈ +245 ppm) p1 start->p1 p2 p3 start->p3 anno1 Splitting by 2 x 19F h11 p1->h11 h12 h13 p1->h13 h21 p2->h21 h22 h23 p2->h23 anno3 Splitting by 2 x 1H h31 p3->h31 h32 h33 p3->h33 anno2 1J(P,F) ≈ 1200 Hz anno4 2J(P,H) ≈ 30 Hz

Caption: Predicted 31P NMR signal splitting tree for this compound.

Experimental Protocol

This compound is expected to be air- and moisture-sensitive, similar to other trivalent phosphines. Therefore, sample preparation and handling require the use of inert atmosphere techniques.

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes with sealable caps (B75204) (e.g., J. Young valve tubes)

  • Anhydrous, deuterated solvent (e.g., CDCl3, C6D6, or CD2Cl2)

  • Gas-tight syringes and needles

  • Schlenk line or glovebox with an inert atmosphere (N2 or Ar)

  • NMR spectrometer equipped with a broadband probe tunable to the 31P frequency

Sample Preparation

All steps must be performed under a strict inert atmosphere.

  • Drying: Thoroughly dry the NMR tube in an oven at >100 °C for several hours and allow it to cool in a desiccator or under vacuum.

  • Inerting: Transfer the NMR tube into a glovebox or flush it with dry nitrogen or argon via a Schlenk line for several minutes.

  • Solvent Transfer: Using a gas-tight syringe, transfer approximately 0.6 mL of anhydrous deuterated solvent into the NMR tube.

  • Analyte Transfer: Accurately weigh and dissolve 5-20 mg of the this compound sample in the solvent within the NMR tube. Alternatively, add the neat liquid sample via syringe and dissolve.

  • Sealing: Securely cap the NMR tube. If using a J. Young tube, ensure the valve is closed before removing it from the inert atmosphere.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Tune and match the probe for the 31P nucleus. Lock the field using the deuterium (B1214612) signal from the solvent.

  • Acquisition Parameters: Set up a standard one-dimensional (1D) phosphorus experiment. A proton-decoupled experiment (31P{1H}) can be run first to locate the signal, but a non-decoupled experiment is essential to observe the P-H couplings.

    ParameterRecommended ValuePurpose
    Pulse ProgramStandard 1D pulse-acquireSimple signal detection
    Pulse Angle30-45°Allows for shorter relaxation delays
    Spectral Width~300 ppm (centered ~+100 ppm)To cover a wide range of possible shifts
    Acquisition Time1 - 2 sEnsures good digital resolution
    Relaxation Delay (d1)2 - 5 sAllows for sufficient spin relaxation
    Number of Scans64 - 1024To achieve adequate signal-to-noise
    ReferencingExternal 85% H3PO4 (0 ppm)Standard reference for 31P NMR
  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Reference the spectrum by setting the external standard of 85% H3PO4 to 0 ppm.

Workflow and Logical Relationships

The process from sample handling to final data interpretation follows a logical workflow designed to ensure data integrity, especially for sensitive compounds.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dry & Inert NMR Tube prep2 Add Anhydrous Deuterated Solvent prep1->prep2 prep3 Add EtPF2 Analyte prep2->prep3 prep4 Seal NMR Tube prep3->prep4 acq1 Load Sample & Lock prep4->acq1 acq2 Tune & Match Probe to 31P acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire 1D 31P Spectrum (Non-decoupled) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to H3PO4 proc2->proc3 proc4 Analyze δ, J, and Multiplicity proc3->proc4 output Structure Confirmation proc4->output

References

An In-depth Technical Guide to the 19F NMR of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, the 19F nucleus is highly sensitive for NMR experiments.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of 19F NMR spectroscopy as it applies to the analysis of difluoroethylphosphine. While direct data is unavailable, this document will equip researchers with the necessary knowledge to predict, acquire, and interpret the 19F NMR spectrum of this and similar molecules.

Predicted 19F NMR Data for this compound and Analogous Compounds

The 19F NMR spectrum of this compound is expected to be influenced by the presence of both carbon-fluorine and phosphorus-fluorine bonds. The chemical shifts (δ) will be indicative of the electronic environment of the fluorine nuclei, while the coupling constants (J) will provide valuable information about the through-bond connectivity of the atoms.[3]

Predicted Chemical Shifts

The chemical shift of fluorine atoms is sensitive to the electronegativity of neighboring atoms and the overall electronic structure of the molecule.[1] For a this compound, we can predict the approximate chemical shift ranges based on typical values for similar structural motifs.

Functional GroupPredicted 19F Chemical Shift Range (ppm) vs. CFCl3
-CH2F -200 to -220
-CF2-+80 to +140
F -PHighly variable, dependent on the oxidation state and other substituents on phosphorus.

Data compiled from general knowledge of 19F NMR spectroscopy.[2][4]

Predicted Coupling Constants

Spin-spin coupling between 19F and other active nuclei, such as 1H, 31P, and other 19F nuclei, provides crucial structural information. The magnitude of the coupling constant is dependent on the number of intervening bonds.

Coupling NucleiCoupling TypePredicted Coupling Constant (J) Range (Hz)
19F - 1H2JFH (geminal)40 - 80
19F - 1H3JFH (vicinal)2 - 30
19F - 31P1JFP (direct)800 - 1500
19F - 31P2JFP (geminal)20 - 100
19F - 19F2JFF (geminal)250 - 300
19F - 19F3JFF (vicinal)0 - 40

Data compiled from general knowledge of 19F NMR spectroscopy of organofluorine and organophosphorus compounds.[2][3]

Experimental Protocols

A standardized protocol for acquiring high-quality 19F NMR spectra is crucial for accurate structural elucidation. The following is a generalized methodology that can be adapted for this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that is inert to the sample and has a low residual signal in the region of interest. Common choices include CDCl3, Acetone-d6, and CD2Cl2.

  • Concentration: Prepare a sample solution with a concentration typically ranging from 5 to 20 mg/mL.

  • Reference Standard: An internal or external reference standard is necessary for accurate chemical shift referencing. While CFCl3 (0 ppm) is the primary standard, secondary standards like C6F6 (-164.9 ppm) are often used for practical reasons.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical starting parameters for a 19F NMR experiment on a standard NMR spectrometer. Optimization may be required based on the specific sample and instrument.

ParameterRecommended Value
Pulse Program A standard single-pulse experiment (e.g., zgfl on Bruker instruments). For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the NOE effect.[3]
Spectrometer Frequency As high as available to maximize chemical shift dispersion.
Spectral Width A wide spectral width (e.g., 200-300 ppm) is recommended for initial scouting experiments due to the large chemical shift range of 19F.[2]
Acquisition Time Typically 1-2 seconds.
Relaxation Delay (d1) 1-5 seconds. For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 of the fluorine nuclei.[3]
Number of Scans Dependent on sample concentration, typically ranging from 16 to 128 scans.
Temperature Room temperature (298 K) is standard, but temperature-dependent studies can provide information on dynamic processes.
Data Processing
  • Apodization: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the chemical shifts to the internal or external standard.

  • Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the 19F NMR analysis of a novel fluorinated phosphine (B1218219) compound like this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Solvent Solvent Selection (e.g., CDCl3) Concentration Sample Dissolution (5-20 mg/mL) Solvent->Concentration Reference Add Reference (e.g., C6F6) Concentration->Reference Filtration Filtration Reference->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube Parameters Set NMR Parameters (Pulse Program, SW, etc.) NMR_Tube->Parameters Acquire Acquire 1D 19F Spectrum Parameters->Acquire Decoupling Acquire 1H-decoupled 19F Spectrum Acquire->Decoupling TwoD_NMR Acquire 2D NMR (e.g., 19F-1H HETCOR) Acquire->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction Acquire->Processing Decoupling->Processing TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Analyze Chemical Shifts, Coupling Constants, Integrals Referencing->Analysis Structure Structure Elucidation Analysis->Structure

References

An In-depth Technical Guide to the Reactivity of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the reactivity of difluoroethylphosphine (C₂H₅PF₂) is limited in publicly accessible literature. This guide has been compiled by extrapolating from the known chemistry of analogous alkylfluorophosphines, general principles of organophosphorus chemistry, and data on related fluorinated compounds. The experimental protocols provided are illustrative and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is an organophosphorus compound characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom. The presence of highly electronegative fluorine atoms significantly influences the electronic properties and, consequently, the reactivity of the phosphorus center. This technical guide provides a comprehensive overview of the predicted reactivity, synthetic routes, and spectroscopic characterization of this compound, aimed at researchers, scientists, and professionals in drug development and catalysis.

Predicted Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₂H₅F₂P-
Molecular Weight 98.03 g/mol PubChem
Appearance Colorless liquid or gas at room temperatureAnalogy to similar low molecular weight phosphines
Boiling Point Estimated 20-40 °CExtrapolation from similar alkylfluorophosphines
Solubility Soluble in organic solvents (e.g., ethers, hydrocarbons)General property of small organophosphorus compounds
Stability Prone to oxidation and disproportionationGeneral reactivity of fluorophosphines

Synthesis of this compound

A plausible synthetic route to this compound involves the fluorination of a corresponding dichlorophosphine precursor. This method is analogous to the synthesis of other fluorinated phosphines.

Experimental Protocol: Synthesis from Dichloroethylphosphine

Reaction: C₂H₅PCl₂ + 2 SbF₃ → C₂H₅PF₂ + 2 SbF₂Cl

Materials:

  • Dichloroethylphosphine (C₂H₅PCl₂)

  • Antimony trifluoride (SbF₃)

  • Anhydrous, inert solvent (e.g., acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line apparatus

  • Distillation setup

Procedure:

  • Under an inert atmosphere, a solution of dichloroethylphosphine in an anhydrous solvent is prepared in a Schlenk flask.

  • The solution is cooled in an ice bath (0 °C).

  • A stoichiometric amount of antimony trifluoride is added portion-wise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the solid antimony salts are removed by filtration under an inert atmosphere.

  • The solvent is removed under reduced pressure.

  • The crude this compound is purified by fractional distillation.

Safety Note: Dichloroethylphosphine and antimony trifluoride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.[1] Organophosphorus fluorides should be handled with caution due to their potential toxicity.[2]

Synthesis_of_this compound Dichloroethylphosphine Dichloroethylphosphine (C₂H₅PCl₂) Reaction Fluorination Dichloroethylphosphine->Reaction SbF3 Antimony Trifluoride (SbF₃) SbF3->Reaction This compound This compound (C₂H₅PF₂) Reaction->this compound Byproduct Antimony Salts Reaction->Byproduct

Caption: Synthesis of this compound via Fluorination.

Reactivity of this compound

The reactivity of this compound is dictated by the lone pair on the phosphorus atom and the strong electron-withdrawing effect of the two fluorine atoms.

Oxidation

Like most phosphines, this compound is expected to be readily oxidized, particularly by atmospheric oxygen, to form the corresponding phosphine (B1218219) oxide.

Reaction: 2 C₂H₅PF₂ + O₂ → 2 C₂H₅P(O)F₂

This reaction is typically spontaneous and exothermic. Therefore, this compound should be handled and stored under an inert atmosphere.

Coordination Chemistry

This compound can act as a ligand in transition metal complexes. The fluorine substituents make it a poorer σ-donor but a better π-acceptor compared to trialkylphosphines. This property makes it potentially useful in catalysis where electron-poor ligands are desired.[3]

Reaction with a Metal Carbonyl (Example): C₂H₅PF₂ + Ni(CO)₄ → [Ni(CO)₃(C₂H₅PF₂)] + CO

Hydrolysis

The P-F bond in fluorophosphines can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield phosphinous acid and hydrofluoric acid.[4][5]

Reaction: C₂H₅PF₂ + 2 H₂O → C₂H₅P(H)(OH) + 2 HF

The rate of hydrolysis is dependent on the pH and temperature.

Disproportionation

Fluorophosphines, particularly those with smaller alkyl groups, can undergo disproportionation, a self-redox reaction, to form more and less fluorinated phosphines. The presence of bulky substituents tends to stabilize fluorophosphines against this reaction.

Hypothetical Disproportionation: 2 C₂H₅PF₂ ⇌ C₂H₅P(F)H + C₂H₅PF₃

Reactivity_of_this compound cluster_reactions Reactions DFEP This compound (C₂H₅PF₂) Oxidation Oxidation DFEP->Oxidation O₂ Coordination Coordination DFEP->Coordination Metal Complex Hydrolysis Hydrolysis DFEP->Hydrolysis H₂O Disproportionation Disproportionation DFEP->Disproportionation Heat/Catalyst Product1 Product1 Oxidation->Product1 C₂H₅P(O)F₂ Product2 Product2 Coordination->Product2 [M(L)n(C₂H₅PF₂)] Product3 Product3 Hydrolysis->Product3 C₂H₅P(H)(OH) + HF Product4 Product4 Disproportionation->Product4 C₂H₅P(F)H + C₂H₅PF₃

Caption: Predicted Reactivity Pathways of this compound.

Spectroscopic Characterization

The following table presents the expected spectroscopic data for this compound based on known trends for organofluorophosphorus compounds.

TechniqueExpected Chemical Shifts / FrequenciesComments
³¹P NMR δ = 150 - 180 ppm (triplet)The high chemical shift is characteristic of fluorophosphines. The signal will be split into a triplet by the two equivalent fluorine atoms.
¹⁹F NMR δ = -80 to -120 ppm (doublet)The signal will be a doublet due to coupling with the phosphorus atom.
¹H NMR Ethyl group signals: δ ≈ 1.0-1.5 ppm (CH₃), δ ≈ 1.8-2.5 ppm (CH₂)Signals will show complex splitting due to coupling with both phosphorus and fluorine.
IR Spectroscopy P-F stretch: 800-900 cm⁻¹ (strong); C-H stretch: 2850-3000 cm⁻¹The P-F stretching frequency is a characteristic feature.[6][7]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 98Fragmentation patterns would likely involve loss of fluorine, ethyl, and HF fragments.[8][9][10][11]

Safety and Handling

This compound is expected to be a hazardous substance. Proper safety precautions are essential.

  • Toxicity: Assumed to be toxic by inhalation, ingestion, and skin contact. Organophosphorus compounds can have neurological effects.[1]

  • Flammability: May be flammable.

  • Reactivity: Reacts with water and oxidants.

  • Handling: Must be handled in a well-ventilated fume hood or glovebox under an inert atmosphere.[12]

  • Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.[13]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances.

Experimental_Workflow Start Start: Dichloroethylphosphine and Fluorinating Agent Synthesis Synthesis under Inert Atmosphere Start->Synthesis Monitoring Reaction Monitoring (³¹P NMR) Synthesis->Monitoring Workup Filtration and Solvent Removal Monitoring->Workup Purification Fractional Distillation Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Storage Store under Inert Atmosphere Characterization->Storage End End: Purified This compound Storage->End

Caption: General Experimental Workflow for this compound.

Conclusion

While specific data on this compound is scarce, this guide provides a detailed, inferred overview of its synthesis, reactivity, and characterization based on the established chemistry of related compounds. The strong electron-withdrawing nature of the fluorine atoms renders the phosphorus center electron-poor, leading to characteristic reactivity patterns such as facile oxidation, a propensity to act as a π-acceptor ligand, and susceptibility to hydrolysis. Further experimental investigation is necessary to fully elucidate the chemistry of this compound and unlock its potential applications in areas like catalysis and materials science. Researchers should exercise extreme caution when handling this and related compounds due to their presumed toxicity and reactivity.

References

In-depth Technical Guide to the Electronic Properties of Fluorinated Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phosphine (B1218219) ligands have emerged as a pivotal class of ligands in coordination chemistry and catalysis. The strategic incorporation of fluorine atoms into the phosphine structure dramatically alters their electronic properties, leading to unique reactivity and stability in metal complexes. This technical guide provides a comprehensive overview of the core electronic properties of fluorinated phosphine ligands, presenting quantitative data, detailed experimental protocols, and visualizations to aid in their application and further development.

The electron-withdrawing nature of fluorine atoms significantly reduces the electron-donating ability of the phosphorus center, rendering these ligands as "electron-poor". This characteristic has profound implications for their use in catalysis, where they can stabilize low-valent metal centers, promote reductive elimination, and influence the selectivity of various transformations.[1][2] This guide will delve into the key parameters used to quantify these electronic effects, namely the Tolman Electronic Parameter (TEP) and pKa values, and provide the necessary information for researchers to synthesize, characterize, and utilize these powerful ligands.

Core Electronic Properties: A Quantitative Overview

The electronic nature of a phosphine ligand is a critical determinant of its coordination chemistry and catalytic activity. The introduction of fluorine atoms, either on aryl rings or as part of perfluoroalkyl groups, leads to a significant modulation of their electron-donating ability.[1][2] This is quantitatively described by several key parameters, including the Tolman Electronic Parameter (TEP) and pKa values.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), denoted as ν(CO), is an experimentally derived measure of a ligand's net electron-donating strength. It is determined by measuring the frequency of the A1 C-O vibrational mode in a metal-carbonyl complex, traditionally [LNi(CO)₃], using infrared (IR) spectroscopy.[3] A stronger σ-donating or weaker π-accepting phosphine ligand increases the electron density on the metal center. This increased electron density leads to greater π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[4] Therefore, a higher TEP value corresponds to a more electron-withdrawing (less basic) phosphine ligand.

Due to the high toxicity of Ni(CO)₄, alternative metal carbonyl complexes, such as those of rhodium, chromium, molybdenum, and tungsten, are often used to determine analogous electronic parameters.[1][5]

Table 1: Tolman Electronic Parameters (TEP) for Selected Fluorinated and Non-Fluorinated Phosphine Ligands

Ligand (L)Metal Complexν(CO) (cm⁻¹)Reference
P(t-Bu)₃Ni(CO)₃L2056.1[4]
PMe₃Ni(CO)₃L2064.1[4]
PPh₃Ni(CO)₃L2068.9[4]
P(p-C₆H₄F)₃Ni(CO)₃L2071.3[6]
P(OEt)₃Ni(CO)₃L2076.3[4]
PCl₃Ni(CO)₃L2097.0[4]
PF₃Ni(CO)₃L2110.8[4]
P(CF₃)₃Ni(CO)₃L2115.0[7]
P(C₆F₅)₃Not SpecifiedHigh ν(CO)[8]
pKa Values

The pKa of the conjugate acid of a phosphine ([R₃PH]⁺) in a non-aqueous solvent like acetonitrile (B52724) provides a direct measure of the phosphine's Brønsted basicity. A lower pKa value indicates a weaker base and, consequently, a more electron-withdrawing ligand. The introduction of fluorine atoms significantly lowers the pKa of phosphine ligands.

Table 2: pKa Values of Selected Fluorinated Triarylphosphine Ligands in Acetonitrile

LigandpKa in MeCN
(2-F-C₆H₄)(Ph)₂P6.11
(2,6-F₂-C₆H₃)(Ph)₂P5.16
(2-F-C₆H₄)₂(Ph)P4.55
(2-F-C₆H₄)₃P3.03
(C₆F₅)(Ph)₂P2.56
(2,6-F₂-C₆H₃)₂(Ph)P2.52
(2,6-F₂-C₆H₃)₃P0.7 (estimated)

[Data sourced from Greb et al., Chem. Sci., 2013, 4, 2788–2796][9]

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy

This protocol describes a general method for determining the TEP of a phosphine ligand using a rhodium-based precursor, which is a safer alternative to the traditional nickel tetracarbonyl method.

1. Synthesis of the Precursor Complex: [Rh(acac)(CO)₂]

  • Materials: RhCl₃·xH₂O, acetylacetone (B45752) (acacH), carbon monoxide (CO) gas, ethanol (B145695), potassium carbonate (K₂CO₃).

  • Procedure:

    • A mixture of RhCl₃·xH₂O and K₂CO₃ in ethanol is heated at reflux under a CO atmosphere to form the intermediate [Rh(CO)₂Cl]₂.

    • After cooling, acetylacetone and additional K₂CO₃ are added, and the mixture is refluxed again.

    • The resulting solution is filtered, and the solvent is removed under reduced pressure to yield crude [Rh(acac)(CO)₂].

    • The product is purified by recrystallization or sublimation.[10]

2. Synthesis of the Phosphine-Substituted Complex: [Rh(acac)(CO)(PR₃)]

  • Materials: [Rh(acac)(CO)₂], the desired fluorinated phosphine ligand (PR₃), and a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Procedure:

    • In a reaction vessel equipped with an IR probe, dissolve [Rh(acac)(CO)₂] in the chosen solvent.

    • Add one equivalent of the phosphine ligand (PR₃) to the solution.

    • Monitor the reaction by in-situ FT-IR spectroscopy, observing the disappearance of the ν(CO) bands of the starting material and the appearance of the ν(CO) band of the product.[9]

    • Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent (e.g., pentane (B18724) or hexane) and collected by filtration.

3. IR Spectroscopic Measurement and TEP Determination

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Prepare a dilute solution of the purified [Rh(acac)(CO)(PR₃)] complex in a suitable IR-transparent solvent (e.g., dichloromethane (B109758) or chloroform) in a liquid IR cell with appropriate window material (e.g., CaF₂ or NaCl).

  • Measurement:

    • Acquire a background spectrum of the pure solvent.

    • Acquire the IR spectrum of the sample solution.

    • The ν(CO) stretching frequency corresponding to the A₁ symmetric mode is identified. This value can be used as an electronic parameter, often correlated to the original Tolman scale.

TEP_Determination_Workflow cluster_synthesis Synthesis cluster_measurement Measurement & Analysis Rh_precursor [Rh(acac)(CO)₂] Reaction Ligand Exchange Rh_precursor->Reaction Phosphine Fluorinated Phosphine (L) Phosphine->Reaction Rh_complex [Rh(acac)(CO)(L)] Reaction->Rh_complex IR_Spectroscopy FT-IR Spectroscopy Rh_complex->IR_Spectroscopy Spectrum IR Spectrum IR_Spectroscopy->Spectrum TEP_Value ν(CO) value (TEP) Spectrum->TEP_Value

Workflow for TEP determination.
Determination of pKa via Spectrophotometric Titration in Acetonitrile

This method relies on measuring the relative basicity of the phosphine against a series of reference bases with known pKa values in acetonitrile.

  • Materials: The fluorinated phosphine, a set of reference bases (e.g., substituted anilines or pyridines) with known pKa values in acetonitrile, a strong acid titrant (e.g., trifluoromethanesulfonic acid in acetonitrile), acetonitrile (spectroscopic grade), and a UV-Vis spectrophotometer.

  • Procedure:

    • Prepare solutions of the phosphine and a reference base in acetonitrile.

    • Titrate the mixture with the acid solution, monitoring the changes in the UV-Vis spectrum.

    • The relative basicity (ΔpKa) between the phosphine and the reference base is determined from the titration data.

    • By using multiple reference bases, a consistent pKa value for the phosphine can be established.[9]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of the metal complexes containing fluorinated phosphine ligands. The oxidation potential of the metal center can provide insights into the electron-donating properties of the ligand.

  • Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/Ag⁺ or SCE; and a counter electrode, e.g., platinum wire).

  • Sample Preparation for Air-Sensitive Compounds:

    • All solutions should be prepared and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • The solvent (e.g., acetonitrile, dichloromethane) must be rigorously dried and degassed.

    • A supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, [Bu₄N][PF₆]) is added to the solvent to ensure conductivity.

    • A solution of the metal-phosphine complex is prepared in the electrolyte solution.

  • Procedure:

    • The electrochemical cell is assembled in the inert atmosphere.

    • The potential is swept linearly from an initial potential to a final potential and then back to the initial potential.

    • The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

    • The peak potentials for oxidation and reduction events provide information about the redox properties of the complex.

Electronic_Properties_Relationship Fluorination Increased Fluorine Substitution Electron_Donation Decreased Electron Donating Ability Fluorination->Electron_Donation TEP Higher TEP (ν(CO) value) Electron_Donation->TEP pKa Lower pKa Value Electron_Donation->pKa

Relationship between fluorination and electronic properties.

Conclusion

This technical guide has provided a foundational understanding of the electronic properties of fluorinated phosphine ligands. The presented data clearly demonstrates the significant electron-withdrawing effect of fluorine substitution, as quantified by higher Tolman Electronic Parameters and lower pKa values. The detailed experimental protocols offer a starting point for researchers to characterize new and existing fluorinated phosphine ligands. The continued exploration of these ligands is expected to lead to the development of more efficient and selective catalysts for a wide range of chemical transformations, with significant implications for academic research and the pharmaceutical industry.

References

The Steric Landscape of Difluoroethylphosphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Steric Effects in Phosphine (B1218219) Ligands

Tertiary phosphines (PR₃) are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their utility stems from the ability to fine-tune the electronic and steric properties of the resulting metal complexes, thereby controlling catalytic activity, selectivity, and stability.[1][2] The steric profile of a phosphine ligand, often described as its "bulkiness," plays a critical role in dictating the coordination number of the metal center, the accessibility of substrates, and the rates of ligand association and dissociation.[3]

For drug development professionals, understanding the steric properties of phosphorus-containing fragments is essential for designing molecules that can fit into specific binding pockets of biological targets. The introduction of fluorine atoms into a phosphine ligand, as in difluoroethylphosphine (CH₃CH₂PF₂), can significantly alter its steric and electronic character compared to its non-fluorinated analogues.

This technical guide will detail the primary methods for quantifying the steric effects of phosphine ligands and provide comparative data from related compounds to contextualize the expected properties of this compound.

Quantifying Steric Effects: Key Parameters

Two of the most widely accepted parameters for quantifying the steric bulk of phosphine ligands are the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur).

Tolman Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a simple yet effective model that represents the steric bulk of a phosphine ligand as a solid cone.[4][5] The apex of the cone is the metal center, and the edges of the cone encompass the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center.

Percent Buried Volume (%Vbur)

A more recent and arguably more precise method for quantifying steric bulk is the percent buried volume.[6][7][8] This parameter is calculated from the X-ray crystal structure of a metal-phosphine complex. It defines a sphere around the metal atom and calculates the percentage of that sphere's volume that is occupied by the ligand.[6][9] %Vbur provides a more nuanced representation of the ligand's steric impact within a specific coordination environment.[10]

Experimental and Computational Protocols

While specific data for this compound is unavailable, the following protocols outline the established methodologies for determining the steric parameters of any phosphine ligand.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general approach would likely involve the reaction of a Grignard reagent derived from an ethyl halide with a difluorophosphorus halide, or the reaction of ethyldichlorophosphine (B73763) with a fluorinating agent.[2][11][12] The synthesis of a suitable metal complex, for example, with gold(I) or palladium(II), would then be necessary for crystallographic analysis.[13][14]

A generalized synthetic workflow is depicted below:

G General Synthetic Workflow for a Metal-Difluoroethylphosphine Complex A Ethyl Precursor (e.g., CH3CH2MgBr) C This compound (CH3CH2PF2) A->C B Phosphorus Source (e.g., PCl2F) B->C E Metal-Difluoroethylphosphine Complex C->E D Metal Precursor (e.g., [AuCl(SMe2)]) D->E G Workflow for Experimental Cone Angle Determination cluster_0 Synthesis & Crystallography cluster_1 Data Analysis & Calculation A Synthesize Metal-Phosphine Complex B Grow Single Crystals A->B C X-ray Diffraction Data Collection B->C D Solve and Refine Crystal Structure C->D E Extract Atomic Coordinates D->E F Measure M-P Bond Lengths and Substituent Positions E->F G Calculate Cone Angle (θ) F->G G Workflow for Computational %Vbur Calculation A Obtain CIF file of Metal-Phosphine Complex B Input into %Vbur Calculation Software (e.g., SambVca) A->B C Define Metal Center and Ligand B->C D Set Sphere Radius and van der Waals Radii C->D E Run Calculation D->E F Obtain %Vbur Value E->F

References

The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Novel Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of more effective and targeted therapeutics. Among the vast chemical landscapes explored, organophosphorus compounds have emerged as a versatile and potent class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel organophosphorus compounds, with a focus on their applications as anticancer, antiviral, and neuroprotective agents. We delve into the core chemistry, biological activity, and experimental methodologies that are paving the way for the next generation of organophosphorus-based drugs.

Novel Organophosphorus Compounds with Anticancer Activity

The relentless search for new anticancer agents has led researchers to explore the unique chemical properties of organophosphorus compounds. Their ability to mimic natural phosphates, coupled with the versatility of the phosphorus atom to form diverse and stable bonds, has resulted in the discovery of promising new drug candidates.

Quantitative Data: Anticancer Activity

A series of novel α-aminophosphonates have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several of these novel molecules.

Compound IDCancer Cell LineIC50 (µM)Reference
4c A549 (Lung Carcinoma)7.8[1]
MCF-7 (Breast Adenocarcinoma)9.2[1]
NCI-H87 (Gastric Cancer)10.5[1]
4e A549 (Lung Carcinoma)6.5[1]
MCF-7 (Breast Adenocarcinoma)8.1[1]
NCI-H87 (Gastric Cancer)9.8[1]
4m A549 (Lung Carcinoma)5.2[1]
MCF-7 (Breast Adenocarcinoma)7.5[1]
NCI-H87 (Gastric Cancer)8.9[1]
7c NCI-H460 (Large Cell Lung Cancer)-[2]
A549 (Lung Adenocarcinoma)-[2]
HepG2 (Hepatocellular Carcinoma)-[2]
SKOV3 (Ovarian Cancer)-[2]
7h KB (Oral Squamous Cell Carcinoma)-[3]
7j KB (Oral Squamous Cell Carcinoma)-[3]
7n KB (Oral Squamous Cell Carcinoma)-[3]

Note: Specific IC50 values for compounds 7c, 7h, 7j, and 7n were not provided in the abstract, but the study indicated potent activity.[2][3]

Experimental Protocol: Synthesis of Novel α-Aminophosphonates

The synthesis of carbazole-based α-aminophosphonates (compounds 4c , 4e , and 4m ) is achieved through a one-pot, three-component reaction.[1]

Materials:

Procedure:

  • A mixture of 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde (1 mmol), an appropriate amine (1 mmol), and diethyl phosphite (1 mmol) is prepared in polyethylene glycol (PEG-400) as the reaction medium.

  • The reaction mixture is stirred at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent to afford the desired α-aminophosphonate.

Signaling Pathway: MAPK Pathway in Cancer

Organophosphorus compounds can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6][7]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds OP_Compound Organophosphorus Compound MEK MEK OP_Compound->MEK Inhibits RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: MAPK signaling pathway and a potential point of intervention by organophosphorus compounds.

Novel Organophosphorus Compounds with Antiviral Activity

The development of effective antiviral therapies remains a critical global health priority. The ProTide (prodrug of a nucleotide) approach represents a significant advancement in this area, enabling the efficient intracellular delivery of nucleoside monophosphates, which are the active forms of many antiviral drugs. This strategy bypasses the often inefficient initial phosphorylation step that can limit the efficacy of nucleoside analogues.[8][9][10]

Quantitative Data: Antiviral Activity

Phosphoramidate (B1195095) prodrugs of various nucleoside analogues have shown potent activity against a range of viruses. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Compound ClassVirusEC50 (µM)Reference
Phosphorodiamidate of ddAHIV-1>100 (parent drug)[10]
0.005 (prodrug)[10]
Phosphorodiamidate of d4THIV-10.2 (parent drug)[10]
0.003 (prodrug)[10]
Phosphorodiamidate of AbacavirHIV-10.05 (parent drug)[10]
0.006 (prodrug)[10]
Phosphorodiamidate of AcyclovirHSV-10.1 (parent drug)[10]
0.02 (prodrug)[10]
Experimental Protocol: Synthesis of Phosphoramidate ProTides

Two primary strategies are employed for the synthesis of phosphoramidate ProTides, depending on the number of reactive hydroxyl groups on the parent nucleoside.[8]

Strategy for Nucleosides with a Single Reactive 5'-OH Group:

  • The nucleoside is reacted with an aryl phosphorochloridate in the presence of a base (e.g., N-methylimidazole) in an anhydrous solvent (e.g., THF) at low temperature.

  • The resulting phosphochloridate intermediate is then reacted in situ with the desired amino acid ester hydrochloride and a base (e.g., triethylamine) to yield the final phosphoramidate prodrug.

  • Purification is typically achieved through column chromatography.

Strategy for Nucleosides with Multiple Reactive Hydroxyl Groups:

  • The hydroxyl groups other than the 5'-OH are protected using appropriate protecting groups (e.g., silyl (B83357) ethers).

  • The 5'-OH is then reacted as described in the first strategy.

  • Finally, the protecting groups are removed under specific conditions to yield the target ProTide.

Signaling Pathway: ProTide Activation Mechanism

The intracellular activation of a phosphoramidate ProTide is a multi-step enzymatic process that ultimately releases the active nucleoside monophosphate.

ProTide_Activation ProTide Phosphoramidate ProTide (Extracellular) Intracellular_ProTide Intracellular ProTide ProTide->Intracellular_ProTide Passive Diffusion Carboxyesterase_Metabolite Carboxylate Metabolite Intracellular_ProTide->Carboxyesterase_Metabolite Carboxyesterase Cyclic_Intermediate Cyclic Intermediate (Unstable) Carboxyesterase_Metabolite->Cyclic_Intermediate Intramolecular Cyclization (Phenol released) Alanine_Phosphate Alanine-Nucleoside Monophosphate Cyclic_Intermediate->Alanine_Phosphate Hydrolysis Nucleoside_MP Nucleoside Monophosphate Alanine_Phosphate->Nucleoside_MP Phosphoramidase (e.g., HINT1) Nucleoside_DP Nucleoside Diphosphate Nucleoside_MP->Nucleoside_DP Cellular Kinase Nucleoside_TP Nucleoside Triphosphate (Active) Nucleoside_DP->Nucleoside_TP Cellular Kinase Drug_Discovery_Workflow Target_Identification Target Identification & Validation Assay_Development Assay Development & HTS Target_Identification->Assay_Development Hit_Identification Hit Identification Assay_Development->Hit_Identification High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization SAR Studies Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development ADME/Tox Studies Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval & Post- Market Surveillance Clinical_Trials->FDA_Approval

References

An In-depth Technical Guide to Fluorinated Phosphine Chemistry: Synthesis, Properties, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phosphines have emerged as a pivotal class of ligands in modern chemistry, offering unique electronic and steric properties that have profound implications for catalysis, materials science, and pharmaceutical development. The introduction of fluorine atoms onto the phosphine (B1218219) ligand framework dramatically alters its chemical behavior, primarily due to fluorine's high electronegativity. This modification leads to the creation of electron-deficient phosphorus centers, which in turn influences the reactivity and selectivity of metal complexes in a variety of catalytic transformations. This technical guide provides a comprehensive overview of the core principles of fluorinated phosphine chemistry, detailing their synthesis, key electronic and steric parameters, and their application in crucial catalytic reactions, complete with experimental protocols and visual representations of reaction mechanisms.

Core Principles: The Impact of Fluorination

The strategic placement of fluorine atoms on the aryl groups of triarylphosphines induces a strong electron-withdrawing effect. This effect modulates the ligand's σ-donating and π-accepting properties, which are critical in transition metal catalysis. The electron-deficient nature of fluorinated phosphines can enhance the electrophilicity of the metal center, promoting key steps in catalytic cycles such as oxidative addition and reductive elimination. Furthermore, the unique polarity and potential for non-covalent interactions imparted by fluorine can influence catalyst solubility, stability, and even enantioselectivity in asymmetric catalysis.

Data Presentation: Electronic and Steric Parameters

The electronic and steric properties of phosphine ligands are quantified by the Tolman Electronic Parameter (TEP) and the cone angle (θ), respectively. The TEP is determined by measuring the A1 C-O vibrational frequency (ν(CO)) in a nickel-phosphine-tricarbonyl complex, [LNi(CO)₃]. A higher ν(CO) value indicates a more electron-withdrawing phosphine. The cone angle provides a measure of the ligand's steric bulk.

LigandTolman Electronic Parameter (TEP) ν(CO) in cm⁻¹Cone Angle (θ) in degrees
PPh₃2068.9145
P(p-C₆H₄F)₃2071.3145
P(m-CF₃C₆H₄)₃2078.2161
P(p-CF₃C₆H₄)₃2079.5157
P(C₆F₅)₃2090.9184
Substituent (on Phenyl Ring)Hammett Constant (σ)
H0.00
p-F+0.06
m-F+0.34
o-F+0.24
p-CF₃+0.54
m-CF₃+0.43

Synthesis of Fluorinated Phosphines: Experimental Protocols

The synthesis of fluorinated phosphines typically involves the reaction of a phosphorus halide with a fluorinated aryl Grignard or organolithium reagent. The following protocols provide detailed methodologies for the preparation of key fluorinated phosphine ligands.

Protocol 1: Synthesis of Tris(pentafluorophenyl)phosphine (B75049), P(C₆F₅)₃

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to initiate the reaction. Slowly add a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide.

  • Reaction with Phosphorus Trichloride: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of phosphorus trichloride (0.33 equivalents) in anhydrous diethyl ether to the stirred Grignard reagent. A white precipitate of magnesium salts will form.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield a white solid. Recrystallize the crude product from anhydrous hexane to afford pure tris(pentafluorophenyl)phosphine as a white crystalline solid.

  • Characterization: The product can be characterized by ³¹P NMR spectroscopy (δ ≈ -163 ppm) and melting point determination (116-118 °C).

Protocol 2: Synthesis of Tris(4-fluorophenyl)phosphine (B91858), P(p-C₆H₄F)₃

Materials:

  • Phosphorus trichloride (PCl₃)

  • 4-Bromofluorobenzene (p-BrC₆H₄F)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous hexane

  • Standard Schlenk line and glassware

Procedure:

  • Grignard Reagent Preparation: Following a similar procedure to Protocol 1, prepare the Grignard reagent, 4-fluorophenylmagnesium bromide, from 4-bromofluorobenzene (3.0 equivalents) and magnesium turnings (3.3 equivalents) in anhydrous THF.

  • Reaction with Phosphorus Trichloride: Cool the Grignard solution to 0 °C. Slowly add phosphorus trichloride (1.0 equivalent) to the stirred Grignard reagent.

  • Work-up and Purification: After stirring at room temperature for 12 hours, quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol (B145695) to yield tris(4-fluorophenyl)phosphine as a white solid.

  • Characterization: The product can be characterized by ³¹P NMR spectroscopy (δ ≈ -6.5 ppm) and melting point determination (103-105 °C).

Applications in Catalysis: Experimental Protocols and Mechanistic Insights

Fluorinated phosphines have demonstrated significant utility in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The electron-withdrawing nature of fluorinated phosphines can accelerate the reductive elimination step in the Suzuki-Miyaura coupling, which is often the rate-determining step, particularly for electron-rich coupling partners.

Suzuki_Miyaura_Cycle cluster_ligand Fluorinated Phosphine Ligand (L) Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination L e.g., P(C6F5)3 L->Ar-Pd(II)(Ar')L2 Accelerates Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add palladium(II) acetate (2 mol%), tris(pentafluorophenyl)phosphine (4 mol%), 4-chlorotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition and Degassing: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-methyl-1,1'-biphenyl.

Rhodium-Catalyzed Hydroformylation

In rhodium-catalyzed hydroformylation, the electronic properties of the phosphine ligand significantly influence the regioselectivity (linear vs. branched aldehyde) and the overall catalytic activity. Electron-withdrawing fluorinated phosphines can lead to higher rates and, in some cases, altered selectivity.

Hydroformylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst_Prep Prepare Rh precatalyst and fluorinated phosphine ligand solution Substrate_Add Add alkene substrate to the reaction vessel Catalyst_Prep->Substrate_Add Pressurize Pressurize with syngas (CO/H2) Substrate_Add->Pressurize Heat Heat to desired temperature Pressurize->Heat Stir Stir for specified time Heat->Stir Cool_Vent Cool and vent the reactor Stir->Cool_Vent Analysis Analyze product mixture (GC, NMR) Cool_Vent->Analysis Purification Purify aldehyde product (distillation or chromatography) Analysis->Purification

Caption: A typical experimental workflow for rhodium-catalyzed hydroformylation.

Materials:

  • [Rh(acac)(CO)₂] (acac = acetylacetonate)

  • Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)

  • 1-Octene (B94956)

  • Toluene (B28343) (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor equipped with a magnetic stir bar with [Rh(acac)(CO)₂] (0.1 mol%) and tris(pentafluorophenyl)phosphine (1.0 mol%).

  • Substrate and Solvent Addition: Add anhydrous toluene and 1-octene (1.0 equivalent) to the reactor.

  • Reaction: Seal the autoclave, remove it from the glovebox, and purge with syngas. Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture. Heat the reactor to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by observing the pressure drop. After the reaction is complete, cool the reactor to room temperature and slowly vent the excess gas.

  • Analysis and Purification: Analyze the product mixture by GC to determine the conversion and regioselectivity (n/iso ratio). The aldehyde products can be purified by distillation under reduced pressure.

Conclusion

Fluorinated phosphine ligands represent a powerful tool in the arsenal (B13267) of the modern chemist. Their unique electronic properties, stemming from the high electronegativity of fluorine, allow for fine-tuning of the reactivity and selectivity of transition metal catalysts. This guide has provided a foundational understanding of the synthesis, characterization, and application of these versatile ligands. The detailed experimental protocols and mechanistic visualizations serve as a practical resource for researchers aiming to harness the potential of fluorinated phosphine chemistry in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. Further exploration into the design of novel fluorinated phosphine architectures promises to unlock even greater catalytic efficiencies and selectivities in the future.

Methodological & Application

Application Notes and Protocols for Difluoroethylphosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of the chiral phosphine (B1218219) ligand, (R)-DIFLUORPHOS, in asymmetric catalysis. Detailed protocols for its synthesis and use in various metal-catalyzed reactions are presented, along with key performance data.

Introduction to (R)-DIFLUORPHOS

(R)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole, commonly known as (R)-DIFLUORPHOS, is an electron-deficient, atropisomeric chiral diphosphine ligand. Its unique electronic and steric properties, imparted by the difluorinated biphenyl (B1667301) backbone, make it a highly effective ligand in a range of asymmetric catalytic transformations. This ligand has demonstrated exceptional performance, leading to high enantioselectivities and catalytic activities in hydrogenation and cycloaddition reactions.

Synthesis of (R)-DIFLUORPHOS

A reliable multi-step synthesis for (R)-DIFLUORPHOS has been established, allowing for its preparation on a multigram scale. The general synthetic scheme is outlined below.[1][2]

G cluster_synthesis Synthesis of (R)-DIFLUORPHOS start Commercially Available Starting Material (1) step1 Phosphorylation with chlorodiphenylphosphine (B86185) oxide start->step1 intermediate1 Phosphine Oxide (2) (66% yield) step1->intermediate1 step2 ortho-Lithiation with LDA followed by Iodination intermediate1->step2 intermediate2 Iodinated Phosphine Oxide (3) (88% yield) step2->intermediate2 step3 Ullmann Coupling with Copper intermediate2->step3 intermediate3 Racemic Bis(phosphine oxide) (4) (69% yield) step3->intermediate3 step4 Chiral Preparative HPLC intermediate3->step4 intermediate4 Resolved (R)-Bis(phosphine oxide) (90% yield) step4->intermediate4 step5 Reduction with HSiCl3 and Tributylamine (B1682462) intermediate4->step5 end (R)-DIFLUORPHOS (5) (91% yield) step5->end

Caption: Synthetic pathway for (R)-DIFLUORPHOS.

Protocol: Synthesis of (R)-DIFLUORPHOS[1][2]

Step 1: Phosphorylation

  • To a solution of the starting Grignard reagent (prepared from the corresponding aryl bromide) in an appropriate solvent, add chlorodiphenylphosphine oxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the phosphine oxide (2).

Step 2: ortho-Iodination

  • Dissolve the phosphine oxide (2) in dry THF and cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF and stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine in THF and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the iodinated phosphine oxide (3).

Step 3: Ullmann Coupling

  • In a flask, combine the iodinated phosphine oxide (3) and copper powder in DMF.

  • Heat the mixture to 130 °C and stir for 24 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite, and wash the filter cake with an organic solvent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the racemic bis(phosphine oxide) (4).

Step 4: Chiral Resolution

  • Separate the enantiomers of the racemic bis(phosphine oxide) (4) using chiral preparative HPLC.

Step 5: Reduction

  • To a solution of the resolved (R)-bis(phosphine oxide) in xylene, add tributylamine and trichlorosilane (B8805176) (HSiCl₃).

  • Heat the mixture at reflux for 5 hours.

  • Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization to afford (R)-DIFLUORPHOS (5) as a white solid.

Applications in Asymmetric Catalysis

(R)-DIFLUORPHOS has proven to be a versatile and highly effective ligand in various metal-catalyzed asymmetric reactions. Below are detailed application notes and protocols for some of its key applications.

Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines and Pyridines

The iridium/(R)-DIFLUORPHOS catalytic system is highly efficient for the asymmetric hydrogenation of quinolines and pyridines, affording the corresponding tetrahydroquinolines and piperidines with excellent enantioselectivities and high turnover numbers.[3][4] The addition of iodine as an additive is often crucial for achieving high catalytic activity.[3]

G cluster_hydrogenation Asymmetric Hydrogenation Workflow catalyst_prep Catalyst Pre-formation ([Ir(COD)Cl]₂ + (R)-DIFLUORPHOS + I₂) reaction_setup Reaction Setup (Substrate, Solvent, Catalyst) catalyst_prep->reaction_setup hydrogenation Hydrogenation (H₂ pressure, Temperature, Time) reaction_setup->hydrogenation workup Reaction Work-up (Solvent removal, Extraction) hydrogenation->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC for ee) purification->analysis

Caption: General workflow for Ir-catalyzed asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of 2-Methylquinoline (B7769805)

  • In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (1 mol%) and (R)-DIFLUORPHOS (1.1 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or toluene) and stir the mixture at room temperature for 10 minutes.

  • Add iodine (I₂) (5 mol%) and stir for an additional 10 minutes.

  • Add 2-methylquinoline (1.0 mmol).

  • Transfer the Schlenk tube to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 600-700 psi) and stir the reaction at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Quantitative Data: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

EntrySubstrateCatalyst Loading (mol%)SolventH₂ Pressure (psi)Temp (°C)Time (h)Yield (%)ee (%)
12-Methylquinoline0.05THF7002512>9996
22-Ethylquinoline0.05Toluene7002512>9995
32-Propylquinoline0.05THF7002512>9994
42-Phenylquinoline0.1Toluene80040249890
Ruthenium-Catalyzed Asymmetric Hydrogenation of Enamides and β-Keto Esters

The Ru/(R)-DIFLUORPHOS system is effective for the asymmetric hydrogenation of various prochiral enamides and β-keto esters, providing access to chiral amines and β-hydroxy esters, which are valuable building blocks in organic synthesis.[4]

Protocol: Asymmetric Hydrogenation of a Trisubstituted Enamide

  • In a glovebox, prepare a stock solution of the ruthenium precursor (e.g., [Ru(cod)(2-methylallyl)₂]) and (R)-DIFLUORPHOS in a degassed solvent (e.g., methanol).

  • In a separate vial, dissolve the enamide substrate in the same solvent.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution to the autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction at a controlled temperature (e.g., 50 °C) until complete conversion is observed (monitored by GC or TLC).

  • Carefully vent the autoclave and concentrate the reaction mixture.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data: Ruthenium-Catalyzed Asymmetric Hydrogenation

EntrySubstrateCatalystS/C RatioSolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
1N-Acetyl-α-arylenamideRu-DIFLUORPHOS1000Methanol50509895
2Methyl 2-acetamidoacrylateRu-DIFLUORPHOS2000Ethanol2025>9996
3Ethyl benzoylacetateRu-DIFLUORPHOS1000Methanol80609798
4tert-Butyl 3-oxobutanoateRu-DIFLUORPHOS1000Methanol80609599
Palladium-Catalyzed Asymmetric Hydrogenation of α,α-Difluoro-β-arylbutenoates

A palladium/(R)-DIFLUORPHOS catalyst system, in the presence of a protonic acid co-catalyst, has been developed for the asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates, yielding enantioenriched α,α-difluorinated carboxylic acid esters.[5][6]

Protocol: Asymmetric Hydrogenation of Ethyl α,α-difluoro-β-phenylbutenoate [5]

  • To a vial, add Pd(OAc)₂ (5 mol%), (R)-DIFLUORPHOS (6 mol%), and p-toluenesulfonic acid monohydrate (PTSA·H₂O) (25 mol%).

  • Add the substrate, ethyl α,α-difluoro-β-phenylbutenoate (0.2 mmol), and a solvent mixture of TFE/DCE.

  • Place the vial in a high-pressure autoclave.

  • Charge the autoclave with hydrogen gas (30 bar).

  • Stir the reaction at 10 °C for 24 hours.

  • After releasing the pressure, concentrate the reaction mixture.

  • Purify the residue by column chromatography to obtain the product.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Quantitative Data: Palladium-Catalyzed Asymmetric Hydrogenation of α,α-Difluoro-β-arylbutenoates [5]

EntryAryl GroupYield (%)er
1Phenyl9995:5
24-Methylphenyl9896:4
34-Methoxyphenyl9997:3
44-Chlorophenyl9594:6
52-Naphthyl9090:10
Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

Cationic rhodium(I) complexes of (R)-DIFLUORPHOS are effective catalysts for the asymmetric [2+2+2] cycloaddition of diynes with various coupling partners, enabling the enantioselective synthesis of complex cyclic structures.

G cluster_cycloaddition Asymmetric [2+2+2] Cycloaddition Workflow catalyst_gen In situ Catalyst Generation ([Rh(cod)₂]BF₄ + (R)-DIFLUORPHOS) reaction_add Addition of Reactants (Diyne, Alkyne/Isocyanate) catalyst_gen->reaction_add reaction_run Reaction (Solvent, Temperature, Time) reaction_add->reaction_run workup_cyclo Work-up (Concentration) reaction_run->workup_cyclo purification_cyclo Purification (Chromatography) workup_cyclo->purification_cyclo analysis_cyclo Analysis (NMR, Chiral HPLC for ee) purification_cyclo->analysis_cyclo

Caption: General workflow for Rh-catalyzed [2+2+2] cycloaddition.

Protocol: Asymmetric [2+2+2] Cycloaddition of a 1,6-Diyne and an Isocyanate

  • In a glovebox, dissolve [Rh(cod)₂]BF₄ (5 mol%) and (R)-DIFLUORPHOS (5.5 mol%) in a dry, degassed solvent (e.g., DCE) in a Schlenk tube.

  • Stir the mixture at room temperature for 20 minutes to generate the active catalyst.

  • Add a solution of the 1,6-diyne (1.0 equiv) and the isocyanate (1.2 equiv) in the same solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the cycloadduct by chiral HPLC analysis.

Conclusion

(R)-DIFLUORPHOS is a powerful and versatile chiral ligand for a variety of asymmetric catalytic transformations. Its electron-deficient nature leads to highly active and selective catalysts when combined with iridium, ruthenium, palladium, and rhodium. The provided protocols and data serve as a valuable resource for researchers in academia and industry for the synthesis of enantioenriched molecules. Proper handling and storage of this air-sensitive ligand under an inert atmosphere are crucial for maintaining its catalytic performance.

References

Application Notes and Protocols for Difluoroethylphosphine and Analogous Electron-Deficient Phosphine Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific applications or experimental data for difluoroethylphosphine in cross-coupling reactions. This suggests that it is not a commonly used or well-documented ligand in this context. The following application notes and protocols are based on analogous electron-deficient phosphine (B1218219) ligands, such as fluoroalkylphosphines and commercially available ligands like JackiePhos, to provide representative examples and guidance.

Introduction to Electron-Deficient Phosphine Ligands in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and selectivity. Electron-deficient phosphine ligands, characterized by the presence of electron-withdrawing groups such as fluoroalkyl substituents, offer unique reactivity profiles compared to their electron-rich counterparts.

The electron-withdrawing nature of these ligands can modulate the electronic properties of the palladium center, which can influence key steps in the catalytic cycle, including oxidative addition and reductive elimination. For instance, in certain cases, electron-deficient ligands can facilitate reductive elimination, which can be the rate-determining step. While electron-rich ligands are often favored for promoting oxidative addition, especially with challenging substrates like aryl chlorides, electron-deficient ligands have shown utility in specific applications, such as in achieving unique selectivity or in reactions where reductive elimination is sluggish.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. While often employing electron-rich phosphines, electron-deficient ligands can be utilized, particularly when investigating substrate- or catalyst-controlled regioselectivity.

Application Notes:
  • Regioselectivity: Electron-deficient phosphine ligands, such as JackiePhos, have been successfully employed to control the regioselectivity in the cross-coupling of substrates with multiple reactive sites.[1][2][3][4] The electronic properties of the ligand can influence the selective oxidative addition to one site over another.

  • Mechanistic Considerations: The use of electron-deficient ligands can alter the rate-determining step of the catalytic cycle. While oxidative addition may be slower compared to systems with electron-rich ligands, subsequent steps might be accelerated. Computational studies can provide insights into the effect of ligand electronics on the reaction mechanism.

Quantitative Data:

The following table summarizes representative results for the Suzuki-Miyaura coupling of 2,4-dibromoanisole (B1585499) with phenylboronic acid using the electron-deficient ligand JackiePhos, highlighting its ability to promote C2 selectivity.[1]

Table 1: Suzuki-Miyaura Coupling with an Electron-Deficient Phosphine Ligand

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)C2:C4 Selectivity
12,4-DibromoanisolePhenylboronic acidPd(OAc)₂ (2)JackiePhos (4)Cs₂CO₃Toluene (B28343)100128581:19
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dibromoanisole with Phenylboronic Acid

Materials:

  • 2,4-Dibromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • JackiePhos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), JackiePhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (3.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Add 2,4-dibromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Catalytic Cycle Diagram

Suzuki_Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Ar'B(OR)₂ / Base Transmetal Transmetalation (Ar'B(OR)₂ + Base) PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of phosphine ligand is critical, and electron-deficient ligands can be employed, although electron-rich ligands are more common.

Application Notes:
  • Substrate Scope: Electron-deficient ligands like JackiePhos have been designed for and applied to the N-arylation of challenging substrates such as secondary acyclic amides.[5]

  • Mechanistic Insights: For the amination of secondary amides, it has been proposed that a more electrophilic and less sterically demanding Pd(II) intermediate, facilitated by an electron-deficient ligand, can promote the rate-limiting transmetalation step.[5]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine (Representative)

Materials:

  • Aryl chloride

  • Secondary amine

  • Palladium precatalyst (e.g., JackiePhos Pd G3)[6]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox, an oven-dried vial is charged with the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • The palladium precatalyst (e.g., JackiePhos Pd G3, 0.02 mmol, 2 mol%) is added.

  • Anhydrous toluene or dioxane (5 mL) is added, and the vial is sealed.

  • The reaction mixture is heated to 100-120 °C with stirring for 12-24 hours.

  • After cooling, the mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated.

  • The crude product is purified by flash chromatography.

Reaction Workflow Diagram

Buchwald_Hartwig_Workflow Start Start: - Aryl Halide - Amine - Base - Pd Catalyst - Ligand Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Heating Heating (e.g., 100-120 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product (Aryl Amine) Purification->Product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C–C bond between a terminal alkyne and an aryl or vinyl halide. The electronic properties of the phosphine ligand can influence the reaction outcome.

Application Notes:
  • Copper-Free Conditions: While traditionally requiring a copper co-catalyst, modifications using specific phosphine ligands can allow for copper-free Sonogashira couplings. Electron-withdrawing groups on the phosphine ligand may influence the stability and reactivity of the palladium-acetylide intermediates.

  • Reaction Rate: Electron-withdrawing substituents on the aryl halide are known to improve the coupling efficiency.[7] The electronic nature of the phosphine ligand can further modulate this effect.

Experimental Protocol: Sonogashira Coupling (Representative Copper-Free)

Materials:

  • Aryl halide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Electron-deficient phosphine ligand

  • Base (e.g., Cs₂CO₃ or an amine base like DBU)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • A Schlenk tube is charged with the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the electron-deficient phosphine ligand (0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with argon.

  • The terminal alkyne (1.5 mmol), base (2.0 mmol), and solvent (5 mL) are added.

  • The mixture is stirred at an appropriate temperature (e.g., 60-100 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is cooled, diluted with a suitable solvent, and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

IV. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. The nature of the phosphine ligand can affect the rate-determining transmetalation step.

Application Notes:
  • Ligand Effects: Electron-withdrawing substituents on phosphine ligands have been shown to modulate the catalytic properties in Stille couplings.[8][9] In some systems, a decrease in the σ-donating ability of the phosphine can favor catalytic activity.[8]

  • Reaction Mechanism: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The electronic properties of the phosphine ligand can impact the energy barriers of each of these steps.[8][9]

Experimental Protocol: Stille Coupling (Representative)

Materials:

  • Organic halide (or triflate)

  • Organostannane

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Electron-deficient phosphine ligand

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Optional: Additive (e.g., CuI or LiCl)

Procedure:

  • To a Schlenk flask under argon, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the solvent and stir for a few minutes to allow for complex formation.

  • Add the organic halide (1.0 equiv) and the organostannane (1.1-1.5 equiv).

  • If required, add the additive.

  • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction and perform an appropriate workup, which may include an aqueous KF wash to remove tin byproducts.

  • Purify the product by column chromatography.

Logical Relationship of Catalytic Cycle Steps

Stille_Cycle_Logic start Catalyst Activation (Pd(II) to Pd(0)) cycle Oxidative Addition Transmetalation Reductive Elimination start->cycle:f0 Initiates Cycle cycle:f0->cycle:f1 Forms Ar-Pd-X cycle:f1->cycle:f2 Forms Ar-Pd-Ar' end Product Formation & Catalyst Regeneration cycle:f2->end Releases Product

Caption: Logical flow of the key steps in a generic cross-coupling catalytic cycle.

References

Application Notes and Protocols: The Use of DIFLUORPHOS in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIFLUORPHOS is an electron-deficient, atropisomeric chiral diphosphine ligand that has demonstrated high efficiency and enantioselectivity in a variety of metal-catalyzed asymmetric reactions.[1][2][3] Its unique electronic and steric properties, stemming from the difluorobenzodioxole backbone, make it a powerful tool for the synthesis of chiral molecules.[1] These application notes provide an overview of the use of DIFLUORPHOS in key asymmetric transformations, including detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.

Key Applications

DIFLUORPHOS has proven to be a highly effective ligand in several classes of asymmetric reactions, most notably in iridium-catalyzed hydrogenations and rhodium-catalyzed conjugate additions.

Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines

The asymmetric hydrogenation of quinoxalines is a critical transformation for the synthesis of chiral 1,2,3,4-tetrahydroquinoxalines, which are prevalent scaffolds in biologically active compounds.[4][5] The iridium-DIFLUORPHOS catalytic system provides an efficient route to these valuable building blocks with high enantioselectivity.[4][5]

Data Presentation: Asymmetric Hydrogenation of 2-Substituted Quinoxalines

EntrySubstrate (R-group)Catalyst SystemS/C RatioH₂ Pressure (bar)Yield (%)ee (%)
1Methyl[Ir(COD)Cl]₂ / (S)-DIFLUORPHOS10050>9992
2Ethyl[Ir(COD)Cl]₂ / (S)-DIFLUORPHOS10050>9993
3n-Propyl[Ir(COD)Cl]₂ / (S)-DIFLUORPHOS10050>9994
4Phenyl[Ir(COD)Cl]₂ / (S)-DIFLUORPHOS10050>9990
54-Fluorophenyl[Ir(COD)Cl]₂ / (S)-DIFLUORPHOS10050>9991
62-Thienyl[Ir(COD)Cl]₂ / (S)-DIFLUORPHOS10050>9988

Data sourced from studies on the iridium-catalyzed asymmetric hydrogenation of quinoxalines.[4][5]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of 2-Methylquinoxaline (B147225)

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and (S)-DIFLUORPHOS (1.1 mol%). Degassed toluene (B28343) (2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, 2-methylquinoxaline (1.0 mmol) is added.

  • Hydrogenation: The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to 50 bar with hydrogen.

  • Reaction Conditions: The reaction mixture is stirred at 30 °C for 12 hours.

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Hydrogenation of Quinoxalines

Catalytic_Cycle_Hydrogenation Ir(I)-DIFLUORPHOS Ir(I)-DIFLUORPHOS Ir-Substrate_Complex Ir-Substrate_Complex Ir(I)-DIFLUORPHOS->Ir-Substrate_Complex Substrate Coordination Quinoxaline (B1680401) Quinoxaline Quinoxaline->Ir-Substrate_Complex Ir(III)-Dihydride_Complex Ir(III)-Dihydride_Complex Ir-Substrate_Complex->Ir(III)-Dihydride_Complex Oxidative Addition H2 H2 H2->Ir(III)-Dihydride_Complex Ir-Amido_Complex Ir-Amido_Complex Ir(III)-Dihydride_Complex->Ir-Amido_Complex Hydride Transfer Hydride_Insertion Hydride Insertion Ir-Amido_Complex->Ir(I)-DIFLUORPHOS Product Release Tetrahydroquinoxaline Tetrahydroquinoxaline Ir-Amido_Complex->Tetrahydroquinoxaline Product_Release Reductive Elimination Workflow_14_Addition cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_conditions Reaction cluster_workup Work-up and Analysis Rh_precursor [Rh(acac)(CO)₂] Stir_prep Stir at RT, 20 min Rh_precursor->Stir_prep DIFLUORPHOS (R)-DIFLUORPHOS DIFLUORPHOS->Stir_prep Solvent_prep Toluene Solvent_prep->Stir_prep Reaction_vessel Add to Catalyst Solution Enone Enone Enone->Reaction_vessel Arylboronic_acid Arylboronic Acid Arylboronic_acid->Reaction_vessel Base Base (K₂CO₃) Base->Reaction_vessel Water Water Water->Reaction_vessel Stir_reaction Stir at 60 °C, 6 h Reaction_vessel->Stir_reaction Filter Filter through Silica Stir_reaction->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Chiral HPLC Purify->Analyze

References

Application Notes and Protocols: Fluoroalkylphosphine Ligands in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroalkylphosphine ligands are a class of organophosphorus compounds that have garnered interest in the field of metal-catalyzed cross-coupling reactions. The incorporation of fluorine atoms into the alkyl substituents of a phosphine (B1218219) ligand significantly alters its electronic properties. Specifically, the strong electron-withdrawing nature of fluorine atoms decreases the electron-donating ability of the phosphorus atom. This modification can have a profound impact on the catalytic cycle of a metal complex, often influencing the rates of oxidative addition, transmetalation, and particularly reductive elimination.

While a diverse range of fluoroalkylphosphines has been synthesized and studied, this document will use difluoroethylphosphine (C2H5F2P) as a representative example to discuss the potential applications and general experimental protocols for this class of ligands. It is important to note that, to date, specific applications of this compound in metal-catalyzed reactions have not been extensively reported in the scientific literature. Therefore, the following application notes and protocols are based on the general behavior of structurally similar fluoroalkylphosphine ligands and are intended to serve as a guide for researchers exploring the use of this and related ligands in catalysis.

Properties of Fluoroalkylphosphine Ligands

The primary characteristic of fluoroalkylphosphine ligands is their reduced σ-donating ability compared to their non-fluorinated alkylphosphine counterparts. This electron-deficient nature can be advantageous in certain catalytic transformations. For instance, in palladium-catalyzed cross-coupling reactions, an electron-poor phosphine ligand can promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. This can lead to increased catalyst turnover and efficiency.

Applications in Metal-Catalyzed Reactions

Fluoroalkylphosphine ligands have the potential to be effective in a variety of metal-catalyzed cross-coupling reactions, including but not limited to:

  • Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between an organoboron compound and an organohalide.

  • Heck Coupling: The reaction of an unsaturated halide with an alkene.

  • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from an aryl halide and an amine.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

The electron-withdrawing properties of fluoroalkylphosphines can be particularly beneficial when using electron-rich coupling partners or when trying to suppress side reactions.

Data Presentation: Illustrative Performance in Suzuki-Miyaura Coupling

The following table presents hypothetical data for the use of this compound in a model Suzuki-Miyaura coupling reaction. This data is for illustrative purposes only and is based on typical results observed for other electron-poor phosphine ligands.

EntryAryl HalideBoronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-ChlorotoluenePhenylboronic acid2 mol% Pd(OAc)₂, 4 mol% this compoundToluene100128542.53.5
24-Bromoanisole4-Tolylboronic acid1 mol% Pd₂(dba)₃, 3 mol% this compoundDioxane1108929211.5
31-Bromo-4-nitrobenzenePhenylboronic acid2 mol% Pd(OAc)₂, 4 mol% this compoundDMF801678392.4
42-Bromopyridine3-Methoxyphenylboronic acid1.5 mol% [Pd(allyl)Cl]₂, 4 mol% this compoundTHF70248858.72.4

Disclaimer: The data in this table is illustrative and not based on published experimental results for this compound. It is intended to provide a general expectation of performance for a ligand of this class. TON = Turnover Number; TOF = Turnover Frequency.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a fluoroalkylphosphine ligand and its application in a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Protocol 1: Hypothetical Synthesis of this compound

This protocol describes a plausible, though not experimentally verified, synthetic route to this compound.

G A Ethylphosphonous dichloride C This compound oxide A->C Fluorination B Antimony trifluoride (SbF₃) B->C E This compound C->E Reduction D Trichlorosilane (B8805176) (HSiCl₃) D->E

Plausible synthetic route to this compound.

Materials:

  • Ethylphosphonous dichloride

  • Antimony trifluoride (SbF₃)

  • Trichlorosilane (HSiCl₃)

  • Anhydrous, degassed solvents (e.g., toluene, hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Fluorination: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethylphosphonous dichloride in anhydrous toluene. Cool the solution to 0 °C. Add antimony trifluoride portion-wise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation of the Oxide: Filter the reaction mixture under inert atmosphere to remove inorganic salts. The filtrate contains the crude this compound oxide. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

  • Reduction: In a separate flame-dried Schlenk flask, dissolve the purified this compound oxide in anhydrous hexanes. Cool the solution to -78 °C. Slowly add trichlorosilane via syringe. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Final Isolation: The reaction mixture is carefully quenched with a degassed aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product should be purified by distillation under reduced pressure and handled under an inert atmosphere due to its likely air-sensitivity.

Note: This is a hypothetical procedure. Researchers should consult the literature for established methods for the synthesis of analogous fluoroalkylphosphines and exercise appropriate caution.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a fluoroalkylphosphine ligand like this compound.

G Start Assemble Reactants Step1 Add Pd precatalyst, ligand, aryl halide, and boronic acid to a reaction vessel. Start->Step1 Step2 Add solvent and base. Step1->Step2 Step3 Degas the reaction mixture. Step2->Step3 Step4 Heat the reaction mixture with stirring. Step3->Step4 Step5 Monitor reaction progress by TLC, GC, or LC-MS. Step4->Step5 Step6 Reaction Work-up: Quench, Extract, Dry. Step5->Step6 Step7 Purify the product by column chromatography. Step6->Step7 End Characterize Product Step7->End

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Fluoroalkylphosphine ligand (e.g., this compound)

  • Aryl halide

  • Boronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., 1-2 mol%), the fluoroalkylphosphine ligand (e.g., 2-4 mol%), the aryl halide (1.0 mmol), and the boronic acid (1.2-1.5 mmol).

  • Addition of Reagents: Evacuate and backfill the reaction vessel with an inert gas three times. Add the base (2.0-3.0 mmol) followed by the anhydrous, degassed solvent (3-5 mL).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-120 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key steps where the phosphine ligand plays a crucial role.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Trans Transmetalation PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R2->Product MX M-X ArX R¹-X ArX->Pd0 Nu M-R² Nu->PdII

Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Conclusion

Fluoroalkylphosphine ligands represent a promising, yet underexplored, class of ligands for metal-catalyzed reactions. Their unique electronic properties, stemming from the presence of electron-withdrawing fluorine atoms, can offer advantages in catalytic efficiency and selectivity. While specific data for this compound is currently lacking in the literature, the general principles and protocols outlined in these notes provide a solid foundation for researchers interested in exploring the potential of this and other fluoroalkylphosphine ligands in the development of novel catalytic systems for applications in academic research and the pharmaceutical industry. It is anticipated that further research into this area will uncover novel and valuable applications for this class of ligands.

Application Notes and Protocols: Coordination Chemistry of Difluoroethylphosphine and Related Fluoroalkylphosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of difluoroethylphosphine and related fluoroalkylphosphine complexes. Due to the limited availability of specific data on this compound complexes in the public domain, this document leverages information on closely related fluoroalkylphosphine compounds to provide representative protocols and data. This approach offers valuable insights into the expected synthesis, characterization, and application of this class of ligands.

Introduction to Fluoroalkylphosphine Ligands

Fluoroalkylphosphine ligands are a class of organophosphorus compounds that have garnered significant interest in coordination chemistry and catalysis. The incorporation of fluorine atoms into the alkyl chains of phosphine (B1218219) ligands drastically alters their electronic and steric properties. The high electronegativity of fluorine leads to a general electron-withdrawing effect, which can enhance the π-acceptor properties of the phosphine ligand. This modification can influence the stability, reactivity, and catalytic activity of their corresponding metal complexes. These ligands have shown promise in various catalytic transformations and are being explored for their potential in medicinal chemistry.

Synthesis of Fluoroalkylphosphine Ligands and their Metal Complexes

The synthesis of fluoroalkylphosphine ligands can be achieved through various methods, often involving the reaction of a phosphide (B1233454) source with a fluoroalkyl halide. Subsequently, these ligands can be coordinated to a variety of transition metals.

General Experimental Protocol: Synthesis of a Generic Fluoroalkylphosphine Ligand

This protocol describes a general method for the synthesis of a secondary fluoroalkylphosphine, which can be adapted for this compound.

Workflow for Ligand Synthesis

G cluster_0 Preparation of Phosphide cluster_1 Reaction with Fluoroalkyl Halide start Start with Dichlorophosphine deprotonation React with Grignard or Organolithium Reagent start->deprotonation phosphide Formation of Secondary Phosphine deprotonation->phosphide reaction React Secondary Phosphine with Fluoroalkyl Iodide phosphide->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification end end purification->end Characterization (NMR, MS)

Caption: General workflow for the synthesis of a fluoroalkylphosphine ligand.

Materials:

  • Aryl- or alkyldichlorophosphine

  • Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent (e.g., n-Butyllithium)

  • Fluoroalkyl iodide (e.g., 1,1-Difluoro-2-iodoethane for this compound)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hexane (B92381)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dichlorophosphine in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of the Grignard or organolithium reagent dropwise to the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In a separate flask, prepare a solution of the secondary phosphine.

  • Cool this solution to -78 °C and slowly add the fluoroalkyl iodide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

  • Characterize the final product by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) and mass spectrometry.

General Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol outlines the synthesis of a typical palladium(II) complex with a fluoroalkylphosphine ligand.

Workflow for Complex Synthesis

G start Start with Pd(II) precursor ligand_addition Add Fluoroalkylphosphine Ligand start->ligand_addition reaction Stir at Room Temperature ligand_addition->reaction precipitation Precipitation of the Complex reaction->precipitation isolation Filtration and Washing precipitation->isolation end Characterization (NMR, X-ray) isolation->end

Caption: General workflow for the synthesis of a palladium(II)-fluoroalkylphosphine complex.

Materials:

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or another suitable palladium precursor

  • Fluoroalkylphosphine ligand (e.g., this compound)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium(II) precursor in dichloromethane.

  • In a separate flask, dissolve two equivalents of the fluoroalkylphosphine ligand in dichloromethane.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.

  • Continue stirring the reaction mixture for 2-4 hours.

  • Reduce the volume of the solvent in vacuo until a precipitate begins to form.

  • Add hexane to complete the precipitation of the complex.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • Characterize the complex by multinuclear NMR spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Characterization Data

The following tables summarize typical characterization data for fluoroalkylphosphine ligands and their metal complexes, based on analogous compounds reported in the literature.

Table 1: Representative ³¹P NMR Chemical Shift Data

CompoundSolvent³¹P Chemical Shift (δ, ppm)
Generic Fluoroalkylphosphine LigandCDCl₃-20 to -40
trans-[PdCl₂(P(alkyl)₂Rᶠ)₂]CDCl₃20 to 40
trans-[PtCl₂(P(alkyl)₂Rᶠ)₂]CDCl₃10 to 30 (with ¹⁹⁵Pt satellites)
[AuCl(P(alkyl)₂Rᶠ)]CDCl₃30 to 50

Note: Rᶠ represents a fluoroalkyl group.

Table 2: Representative Catalytic Activity Data (Suzuki-Miyaura Coupling)

CatalystAryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)Reference
[PdCl₂(P(p-tolyl)₂CF(CF₃)₂)]₂4-BromoacetophenonePhenylboronic acidK₂CO₃Dioxane80Moderate[1]
[PdCl₂(P(Ph)MeCF(CF₃)₂)]₂4-BromotoluenePhenylboronic acidK₂CO₃Dioxane80Moderate[1]

Applications

Catalysis

Complexes of fluoroalkylphosphines are effective catalysts for a variety of organic transformations. The electron-withdrawing nature of the fluoroalkyl groups can enhance the catalytic activity of the metal center.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation Ar'B(OH)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium complexes bearing fluoroalkylphosphine ligands have been shown to be active catalysts for Suzuki-Miyaura cross-coupling reactions.[1] The electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. Researchers can utilize these catalysts for the formation of C-C bonds in the synthesis of complex organic molecules.

Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. Metal complexes with fluorinated phosphine ligands are being investigated as potential therapeutic agents.

Fluorinated cycloplatinated(II) complexes bearing bisphosphine ligands have demonstrated potent anticancer activity, in some cases exceeding that of cisplatin (B142131) against various cancer cell lines.[2] The mechanism of action is believed to involve interaction with DNA, leading to apoptosis. The fluorinated ligands can enhance the lipophilicity of the complexes, potentially improving cellular uptake.

Proposed Mechanism of Action for Anticancer Platinum Complexes

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Interaction and Apoptosis uptake Complex enters cancer cell hydrolysis Hydrolysis of labile ligands uptake->hydrolysis activated Formation of aquated Pt(II) species hydrolysis->activated dna_binding Binding to DNA (N7 of Guanine) activated->dna_binding dna_damage Formation of DNA adducts, leading to DNA damage dna_binding->dna_damage apoptosis Induction of Apoptosis dna_damage->apoptosis

Caption: A simplified proposed mechanism of action for platinum-based anticancer drugs.

Conclusion

While specific data for this compound complexes remains elusive, the broader class of fluoroalkylphosphine complexes demonstrates significant potential in both catalysis and medicinal chemistry. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to explore the synthesis and application of this compound and other novel fluoroalkylphosphine ligands. Further research into this specific ligand is warranted to fully elucidate its unique properties and potential applications.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis of metal complexes featuring the novel difluoroethylphosphine (EtPF₂) ligand. Due to the limited availability of specific literature on EtPF₂, this document outlines a proposed synthetic route for the ligand itself, based on established organophosphorus chemistry. Detailed protocols for the subsequent synthesis of representative palladium(II) and gold(I) complexes are provided, adapted from standard procedures for air-sensitive and volatile phosphine (B1218219) ligands. As experimental data for EtPF₂ complexes are not available, representative quantitative data from analogous fluoroalkylphosphine complexes are presented in tabular format to guide researchers in characterization. Safety protocols for handling the potentially pyrophoric and toxic ligand are also emphasized.

Introduction

The incorporation of fluorine into phosphine ligands can significantly alter the electronic and steric properties of their resulting metal complexes, influencing their catalytic activity, stability, and potential therapeutic applications. This compound (EtPF₂) is an unexplored ligand that offers a unique electronic profile due to the presence of two fluorine atoms on the phosphorus center, which are expected to render it a strong π-acceptor. This property is highly desirable in catalysis, as it can stabilize low-valent metal centers and promote key steps in catalytic cycles. This document provides a starting point for the exploration of EtPF₂ coordination chemistry by proposing its synthesis and detailing methods for its incorporation into metal complexes.

Proposed Synthesis of this compound (EtPF₂) Ligand

Workflow for the Synthesis of this compound (EtPF₂)

G cluster_0 Step 1: Synthesis of Ethyldichlorophosphine (B73763) cluster_1 Step 2: Fluorination PCl3 Phosphorus Trichloride (B1173362) (PCl₃) EtI Ethyl Iodide (CH₃CH₂I) AlCl3 Aluminum Chloride (AlCl₃) Fe_powder Iron Powder step1_reagents PCl₃ + CH₃CH₂I + AlCl₃ intermediate_complex [CH₃CH₂PCl₃]⁺[AlCl₃I]⁻ step1_reagents->intermediate_complex Alkylation EtPCl2 Ethyldichlorophosphine (EtPCl₂) intermediate_complex->EtPCl2 Reduction with Fe powder EtPCl2_2 Ethyldichlorophosphine (EtPCl₂) SbF3 Antimony Trifluoride (SbF₃) EtPF2 This compound (EtPF₂) EtPCl2_2->EtPF2 Swarts Fluorination with SbF₃

Caption: Proposed two-step synthesis of this compound (EtPF₂).

Experimental Protocol: Synthesis of Ethyldichlorophosphine (EtPCl₂) (Step 1)

This protocol is adapted from the synthesis of methyldichlorophosphine.[1]

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with phosphorus trichloride (1.0 eq) and aluminum chloride (1.0 eq).

  • Alkylation: Ethyl iodide (1.0 eq) is added dropwise to the stirred suspension at room temperature. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.

  • Formation of the Phosphonium (B103445) Salt: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours until a solid phosphonium salt, [CH₃CH₂PCl₃]⁺[AlCl₃I]⁻, precipitates.

  • Reduction: The reaction mixture is cooled in an ice bath, and iron powder (1.1 eq) is added portion-wise, keeping the temperature below 20°C.

  • Isolation: After the addition of iron is complete, the mixture is stirred at room temperature for an additional 2-3 hours. The product, ethyldichlorophosphine, is then isolated by distillation under reduced pressure.

Experimental Protocol: Synthesis of this compound (EtPF₂) (Step 2)

This protocol is based on the Swarts fluorination reaction, which is effective for converting organophosphorus chlorides to fluorides.[2][3][4]

  • Reaction Setup: In a fume hood, equip a dry, round-bottom flask with a distillation apparatus and a nitrogen inlet. The flask is charged with ethyldichlorophosphine (1.0 eq).

  • Fluorination: Antimony trifluoride (SbF₃, 0.7 eq, to replace both chlorine atoms) is added carefully. A catalytic amount of antimony pentachloride (SbCl₅) or chlorine gas can be used to initiate the reaction.[2]

  • Reaction and Isolation: The mixture is gently heated to initiate the reaction. The volatile this compound product is then distilled directly from the reaction mixture. Due to its expected volatility and air sensitivity, the product should be collected in a cold trap cooled with liquid nitrogen and handled under an inert atmosphere.

Safety Note: this compound is expected to be a volatile, air-sensitive, and potentially pyrophoric and toxic liquid. All manipulations should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere of nitrogen or argon.[5][6][7][8] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and heavy-duty gloves, must be worn.[6][7]

Synthesis of Metal Complexes with this compound

The following are general protocols for the synthesis of palladium(II) and gold(I) complexes, which can be adapted for the this compound ligand.

General Workflow for Synthesis and Characterization of Metal Complexes

G Metal_Precursor Metal Precursor (e.g., PdCl₂(MeCN)₂, (Me₂S)AuCl) Reaction Reaction in Anhydrous Solvent (e.g., CH₂Cl₂, THF) Metal_Precursor->Reaction EtPF2_ligand This compound (EtPF₂) (in solution) EtPF2_ligand->Reaction Crude_Product Crude Metal Complex Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Complex Pure Metal Complex Purification->Pure_Complex Characterization Characterization (NMR, IR, X-ray, etc.) Pure_Complex->Characterization

Caption: General workflow for synthesizing and characterizing metal complexes.

Protocol 1: Synthesis of a Palladium(II) Complex: cis-[PdCl₂(EtPF₂)₂]

This protocol is analogous to the synthesis of similar palladium phosphine complexes.[9]

  • Materials: Dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂], this compound (EtPF₂), anhydrous dichloromethane (B109758) (CH₂Cl₂), anhydrous diethyl ether.

  • Procedure: a. In a Schlenk flask under an inert atmosphere, dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous CH₂Cl₂. b. In a separate flask, prepare a dilute solution of this compound (2.0 eq) in anhydrous CH₂Cl₂. c. Slowly add the phosphine solution to the stirred palladium precursor solution at room temperature. d. Stir the reaction mixture at room temperature for 1-2 hours. e. Reduce the volume of the solvent under vacuum. f. Add anhydrous diethyl ether to precipitate the product. g. Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of a Gold(I) Complex: [AuCl(EtPF₂)]

This protocol is based on the reaction of phosphines with (dimethyl sulfide)gold(I) chloride.[10]

  • Materials: (Dimethyl sulfide)gold(I) chloride [(Me₂S)AuCl], this compound (EtPF₂), anhydrous dichloromethane (CH₂Cl₂), anhydrous pentane (B18724).

  • Procedure: a. In a Schlenk flask under an inert atmosphere, dissolve (Me₂S)AuCl (1.0 eq) in anhydrous CH₂Cl₂. b. In a separate flask, prepare a dilute solution of this compound (1.0 eq) in anhydrous CH₂Cl₂. c. Slowly add the phosphine solution to the stirred gold precursor solution at 0°C. d. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. e. Filter the solution to remove any insoluble impurities. f. Add anhydrous pentane to the filtrate to precipitate the product. g. Isolate the solid product by filtration, wash with pentane, and dry under vacuum.

Representative Quantitative Data

As no experimental data for metal complexes of this compound are available, the following tables provide representative data from analogous small, electron-withdrawing fluoroalkylphosphine complexes to serve as a reference for expected yields and spectroscopic characteristics.

Table 1: Representative Reaction Yields for Fluoroalkylphosphine Metal Complexes.

ComplexLigandMetal PrecursorYield (%)Reference
cis-[PdCl₂(P(CF₃)₃)₂]P(CF₃)₃PdCl₂(cod)> 90Analogous
[AuCl(P(CF₃)₃)]P(CF₃)₃(Me₂S)AuCl~ 85Analogous
[(C₂F₅)₂P(Ph)]Cr(CO)₅(C₂F₅)₂P(Ph)Cr(CO)₆25[11]

Note: Yields for analogous, non-fluorinated small phosphine complexes are often high; however, the synthesis and isolation of volatile and highly reactive fluoroalkylphosphine complexes can be more challenging, potentially leading to lower isolated yields.

Table 2: Representative ³¹P NMR Spectroscopic Data.

ComplexSolventδ (ppm)J (P-F) (Hz)Reference
Free P(CF₃)₃CDCl₃-2.51180Analogous
cis-[PtCl₂(P(CF₃)₃)₂]CDCl₃-18.71350Analogous
Free EtPF₂ (Predicted)-+150 to +200~1000-1200Predicted
[M(EtPF₂)n] (Predicted)-Shifted~1000-1200Predicted

Note: The ³¹P NMR chemical shift of phosphines is highly sensitive to their electronic environment.[12] Coordination to a metal center typically results in a significant change in the chemical shift. Large one-bond P-F coupling constants are characteristic of fluorophosphines.

Table 3: Representative IR Spectroscopic Data for Metal Carbonyl Complexes.

Complexν(CO) (cm⁻¹)CommentsReference
Cr(CO)₆2000Reference complex[13]
Cr(CO)₅(PF₃)2033, 1996Higher ν(CO) indicates strong π-acceptor character of PF₃Analogous
Cr(CO)₅(PCl₃)2018, 1980PCl₃ is a weaker π-acceptor than PF₃Analogous
Cr(CO)₅(PMe₃)1943, 1850Lower ν(CO) indicates strong σ-donor character of PMe₃Analogous
Cr(CO)₅(EtPF₂) (Predicted)>2000Expected to have a high stretching frequency due to strong π-acidity.Predicted

Note: The CO stretching frequency in metal carbonyl complexes is a sensitive probe of the electronic properties of the other ligands.[13][14][15] Strong π-acceptor ligands like fluoroalkylphosphines lead to an increase in the ν(CO) frequency compared to less π-acidic phosphines.

Conclusion

The synthesis of metal complexes with this compound represents a promising yet unexplored area of coordination chemistry. The protocols and data presented in these application notes, though based on proposed routes and analogous systems, provide a solid foundation for researchers to begin investigating the synthesis, characterization, and application of these novel complexes. The strong electron-withdrawing nature expected for the EtPF₂ ligand makes its metal complexes highly attractive targets for applications in catalysis and materials science. Further research is warranted to validate the proposed synthetic routes and to fully elucidate the coordination chemistry and reactivity of this intriguing ligand.

References

Application Notes and Protocols: The Role of Fluorinated Phosphine Ligands in Pharmaceutical Synthesis with a Focus on Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (B1218219) ligands are indispensable tools in modern pharmaceutical synthesis, primarily through their role in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of the complex molecular architectures found in many active pharmaceutical ingredients (APIs). The electronic and steric properties of phosphine ligands can be finely tuned to optimize catalyst performance, influencing reactivity, selectivity, and functional group tolerance.[1]

The introduction of fluorine atoms into phosphine ligands imparts unique electronic properties, generally rendering the phosphorus center more electron-poor.[2] This modification can significantly impact the catalytic cycle, offering potential advantages in specific synthetic transformations. While literature on the direct application of difluoroethylphosphine (P(CH₂CH₂F₂)) in pharmaceutical synthesis is not yet prevalent, its structure suggests it would belong to this class of fluorinated phosphine ligands. These notes will explore the established applications of fluorinated phosphine ligands in pharmaceutical synthesis and provide generalized protocols for key reactions where such ligands, including potentially this compound, could be applied.

Potential Advantages of this compound as a Ligand

Based on the known effects of fluorination on phosphine ligands, this compound could offer several potential benefits in catalytic applications:

  • Modified Electronic Profile: The electron-withdrawing nature of the difluoroethyl group is expected to decrease the electron density on the phosphorus atom. This can influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle, potentially enhancing reactivity for certain substrates.

  • Enhanced Stability: Fluorinated compounds often exhibit increased thermal and oxidative stability. This could translate to a more robust catalyst system with a longer lifetime.

  • Unique Solubility Properties: The fluorine content may alter the solubility of the resulting metal complex, which could be leveraged for catalyst separation and recycling, particularly in fluorous biphasic systems.

Applications in Key Pharmaceutical Synthesis Reactions

Fluorinated phosphine ligands have been successfully employed in several types of cross-coupling reactions that are critical for drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, frequently used to synthesize biaryl structures common in pharmaceuticals. The choice of phosphine ligand is crucial for the success of this reaction, especially with challenging substrates.

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines. The performance of the palladium catalyst is highly dependent on the nature of the phosphine ligand.

Data Presentation: Representative Performance in Cross-Coupling Reactions

As specific data for this compound is not available, the following tables summarize typical quantitative data for palladium-catalyzed cross-coupling reactions using various phosphine ligands. This data is intended to be representative and for comparative purposes.

Table 1: Representative Data for Suzuki-Miyaura Coupling of an Aryl Chloride

LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
P(t-Bu)₃ 1.5Toluene1001692
SPhos 1.02-Methyl-THF801295
XPhos 1.0Dioxane1101894
Hypothetical Fluorinated Ligand1.0-2.0Toluene/DME80-11012-24Potentially high

Table 2: Representative Data for Buchwald-Hartwig Amination of an Aryl Bromide

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
BINAP 2.0NaOt-BuToluene10088
DavePhos 1.5K₃PO₄Dioxane9093
Josiphos 1.0Cs₂CO₃Toluene10096
Hypothetical Fluorinated Ligand1.0-2.0NaOt-Bu or Cs₂CO₃Toluene or Dioxane90-110Potentially high

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be optimized for specific substrates and ligands.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., this compound, 0.04 mmol) in the reaction solvent (5 mL) under an inert atmosphere.

  • Reaction Execution: Add the catalyst solution to the reaction vessel. Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOt-Bu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., this compound, 0.02 mmol) to a reaction tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the reaction tube and heat the mixture to the specified temperature (e.g., 90-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired aryl amine.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Weigh Aryl Halide, Boronic Acid, and Base Combine Combine Reactants and Catalyst Solution Reactants->Combine Catalyst_Prep Prepare Catalyst Solution (Pd source + Phosphine Ligand) Catalyst_Prep->Combine Inert Purge with Inert Gas Combine->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product Isolated Product Purify->Product Ligand_Selection cluster_properties Ligand Properties cluster_outcomes Desired Outcomes center_node Optimal Catalyst Performance Electronic Electronic Effects (e.g., Electron-donating/withdrawing) Reactivity High Reactivity Electronic->Reactivity Selectivity High Selectivity (Regio-, Chemo-, Enantio-) Electronic->Selectivity Steric Steric Hindrance (e.g., Cone Angle) Steric->Reactivity Steric->Selectivity Solubility Solubility (e.g., in organic or fluorous solvents) Recyclability Catalyst Recyclability Solubility->Recyclability Reactivity->center_node Selectivity->center_node Stability Catalyst Stability Stability->center_node Recyclability->center_node

References

The Role of Difluoroethylphosphine and its Fluorinated Analogs in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the current understanding and potential applications of difluoroethylphosphine and, more broadly, fluorinated phosphines in the field of organic synthesis. While specific literature on the direct application of this compound is notably scarce, this guide extrapolates from the well-documented roles of analogous fluorinated phosphine (B1218219) ligands to provide practical insights and protocols.

Introduction: The Impact of Fluorination on Phosphine Ligands

Phosphines are a cornerstone of modern organic synthesis, primarily serving as ligands for transition metal catalysts in a vast array of cross-coupling and functionalization reactions. The electronic and steric properties of a phosphine ligand are critical to the efficacy of the catalyst, influencing its stability, activity, and selectivity.

The introduction of fluorine atoms or fluoroalkyl groups, such as the difluoroethyl group, onto a phosphine ligand profoundly alters its electronic character. The high electronegativity of fluorine withdraws electron density from the phosphorus atom, resulting in several key effects:

  • Reduced Basicity: Fluorinated phosphines are less basic (less nucleophilic) than their non-fluorinated counterparts.

  • Enhanced π-Acidity: The electron-withdrawing nature of the fluorine substituents enhances the π-acceptor properties of the phosphine ligand. This allows for stronger back-bonding from the metal center.

  • Modified Catalytic Activity: These electronic modifications can lead to more stable metal complexes and can influence the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination. In some cases, fluorinated phosphine ligands have been shown to accelerate catalytic reactions.

While this compound itself is a known compound with the chemical formula C₂H₅F₂P, its specific applications in organic synthesis are not well-documented in peer-reviewed literature. Therefore, the following sections will focus on the established roles of other fluorinated phosphines, providing a framework for understanding the potential utility of this compound.

Potential and Analogous Applications in Organic Synthesis

Based on the behavior of other fluoroalkylphosphine ligands, this compound could potentially be employed in a variety of transition metal-catalyzed reactions. The electron-withdrawing nature of the difluoroethyl group would likely make it a valuable ligand in reactions where catalyst stability and fine-tuning of electronic properties are crucial.

Cross-Coupling Reactions

Fluorinated phosphine ligands have been successfully utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The enhanced stability of the palladium complexes can be advantageous, particularly in challenging coupling reactions involving sterically hindered or electronically deactivated substrates. While no specific data exists for this compound, related fluorinated phosphines have demonstrated moderate to good yields in such transformations.[1]

Gold-Catalyzed Reactions

Recent studies have highlighted the accelerating effect of fluorinated phosphine ligands in gold(I) catalysis.[2] For instance, in gold-catalyzed indole-hydroarylation of 1,6-enynes, fluorinated JohnPhos-type ligands have been shown to enhance the reactivity of organo-gold intermediates.[2] This suggests a potential application for this compound in similar gold-catalyzed cyclization and hydrofunctionalization reactions.

Hydroformylation and Hydrocyanation

The electronic properties of fluorinated phosphines make them promising candidates for ligands in hydroformylation and hydrocyanation reactions. Computational and experimental studies on other R₂PF ligands have predicted and confirmed their activity in these transformations.[3] The specific steric and electronic profile of this compound would determine its suitability for achieving high regioselectivity and enantioselectivity in these processes.

Experimental Protocols (Based on Analogous Fluorinated Phosphines)

Disclaimer: The following protocols are representative examples for reactions employing fluorinated phosphine ligands and are not specific to this compound. They should be adapted and optimized for any new ligand system.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general starting point for the cross-coupling of an aryl halide with a boronic acid using a palladium catalyst with a fluorinated phosphine ligand.

Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_cat Catalyst Addition cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent in a Schlenk Flask degas Degas the Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Precatalyst and Fluorinated Phosphine Ligand degas->catalyst heat Heat the Reaction Mixture to the Desired Temperature catalyst->heat monitor Monitor Reaction Progress by TLC or GC-MS heat->monitor quench Quench the Reaction and Extract with Organic Solvent monitor->quench purify Purify the Product by Column Chromatography quench->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Fluorinated phosphine ligand (2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, boronic acid, and base.

  • Add the anhydrous, degassed solvent.

  • In a separate vial, dissolve the palladium precatalyst and the fluorinated phosphine ligand in a small amount of the reaction solvent and add this solution to the reaction flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (for Analogous Fluorinated Phosphines)

The following table summarizes representative data for cross-coupling reactions using various fluorinated phosphine ligands. This data is intended for comparative purposes to illustrate the potential performance of such ligands.

Ligand/Catalyst SystemReaction TypeSubstratesYield (%)Reference
[PdCl₂{(p-tolyl)₂PCF(CF₃)₂}₂]Suzuki-MiyauraAryl bromide + Arylboronic acidModerate[1]
[AuCl(p-tolyl)₂PCF(CF₃)₂]HydroalkoxylationAlkyne + AlcoholHigh[1]
PedroPhosAuClIndole Hydroarylation1,6-enyne + IndoleHigh[2]

Logical Relationships in Catalysis

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key stages where the phosphine ligand plays a crucial role.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L₂(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Conclusion

While the specific synthetic applications of this compound remain to be explored and documented, the broader class of fluorinated phosphine ligands offers significant potential for advancing organic synthesis. Their unique electronic properties can lead to enhanced catalytic activity and stability, opening up new avenues for reaction development. The protocols and data presented herein, based on analogous compounds, provide a valuable starting point for researchers interested in exploring the chemistry of this compound and other novel fluorinated ligands. Further research is warranted to fully elucidate the catalytic potential of this specific phosphine.

References

Application Notes and Protocols for the Handling and Storage of Air-Sensitive Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphines are a critical class of ligands in catalysis, synthesis, and materials science due to their unique electronic and steric properties. However, many phosphines are sensitive to atmospheric oxygen, which can lead to the formation of phosphine (B1218219) oxides, rendering them inactive for many applications. Proper handling and storage techniques are therefore paramount to ensure their integrity and the reproducibility of experimental results. This document provides detailed protocols and guidelines for the safe and effective management of air-sensitive phosphines in a laboratory setting. The primary methods for handling these compounds, the use of a glovebox and a Schlenk line, are detailed herein.

The stability of a phosphine is influenced by both electronic and steric factors. Electron-donating substituents tend to increase a phosphine's susceptibility to oxidation, while sterically bulky groups can provide kinetic protection to the phosphorus atom.[1] These properties are often quantified by Tolman's electronic parameter (TEP) and cone angle (θ), respectively. A lower TEP value indicates a more electron-donating phosphine, which generally correlates with increased air sensitivity.[1] Conversely, a larger cone angle signifies greater steric hindrance, which can enhance stability by physically impeding the approach of oxygen.[1]

General Handling and Storage Principles

The fundamental principle for managing air-sensitive phosphines is the strict exclusion of oxygen and moisture. This is primarily achieved through the use of an inert atmosphere, typically nitrogen or argon, within specialized apparatus such as a glovebox or a Schlenk line.[2][3]

Storage Recommendations:

  • Solids: Air-sensitive solid phosphines should be stored in a glovebox under an inert atmosphere.[4] If a glovebox is unavailable, they can be stored in a desiccator that is repeatedly evacuated and backfilled with an inert gas. For long-term storage, sealing the compound in an ampoule under vacuum or inert gas is a robust method.[4]

  • Liquids and Solutions: Air-sensitive phosphine solutions are best stored in Sure/Seal™ bottles or similar containers with a resealable septum cap, under an inert atmosphere.[3][5] These containers allow for the withdrawal of the reagent via syringe without exposing the bulk material to air.

Quantitative Data on Phosphine Stability

The following table summarizes the Tolman electronic parameter (TEP) and cone angle (θ) for a selection of common phosphine ligands, along with a qualitative assessment of their air stability. These parameters are useful for predicting the reactivity and stability of phosphines.

LigandStructureTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]Qualitative Air/Moisture Stability
TrimethylphosphineP(CH₃)₃1182064.1High sensitivity, often pyrophoric.
TriethylphosphineP(CH₂CH₃)₃1322061.7High sensitivity, pyrophoric.
Tri-n-butylphosphineP(n-Bu)₃1322060.3Reasonably stable.[6]
Tri-tert-butylphosphineP(t-Bu)₃1822056.1Solid, but unstable in air; can melt and ignite.[6]
TricyclohexylphosphineP(Cy)₃1702056.4Solid, moderately air-sensitive.
TriphenylphosphineP(Ph)₃1452068.9Solid, relatively stable in air for short periods.[6]
Tri(o-tolyl)phosphineP(o-tol)₃1942066.7Solid, sterically hindered, and relatively stable.
Trimethyl phosphiteP(OCH₃)₃1072076.3Liquid, sensitive to moisture and air.
Triphenyl phosphiteP(OPh)₃1282085.3Liquid, sensitive to moisture and air.

Experimental Protocols

Handling Solid Air-Sensitive Phosphines

4.1.1. Weighing and Transferring in a Glovebox (Recommended Method)

This is the most reliable method for handling highly sensitive solid phosphines.

Materials:

  • Glovebox with an inert atmosphere (<1 ppm O₂ and H₂O)

  • Spatula

  • Weighing paper or vial

  • Schlenk flask or reaction vessel

  • Septum and cap for the flask

Protocol:

  • Ensure all necessary glassware, spatulas, and weighing containers are brought into the glovebox antechamber and subjected to at least three evacuate-refill cycles.[3]

  • Inside the glovebox, place a tared weighing vial or paper on the balance.

  • Carefully open the phosphine container.

  • Using a clean spatula, transfer the desired amount of the solid phosphine to the tared container and record the mass.

  • Transfer the weighed solid into the reaction flask.

  • Seal the reaction flask with a septum and cap.

  • The flask can now be removed from the glovebox for use on a Schlenk line if needed.

4.1.2. Weighing and Transferring using a Schlenk Line (for moderately sensitive solids)

This technique requires more practice but is suitable for less sensitive solids.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flask or reaction vessel

  • Spatula

  • Weighing boat

  • Powder funnel

Protocol:

  • Dry the Schlenk flask in an oven and allow it to cool under a stream of inert gas on the Schlenk line.

  • Weigh the required amount of the solid phosphine into a weighing boat in the open air, minimizing the time of exposure.[3]

  • Ensure a positive flow of inert gas is exiting the Schlenk flask (2-3 bubbles per second through the bubbler).[3]

  • Briefly remove the stopper from the flask and insert a powder funnel.[3]

  • Quickly pour the solid phosphine through the funnel into the flask.[3]

  • Remove the funnel and immediately replace the stopper.

  • Evacuate and backfill the flask with inert gas three times to remove any air that entered during the transfer. Be careful not to pull the solid into the manifold during evacuation.[3]

Handling Liquid or Dissolved Air-Sensitive Phosphines

4.2.1. Syringe Transfer from a Sure/Seal™ Bottle

This is the standard method for transferring air-sensitive liquids or solutions.

Materials:

  • Sure/Seal™ bottle of the phosphine solution

  • Gas-tight syringe with a Luer-lock needle

  • Schlenk flask or reaction vessel under a positive pressure of inert gas

Protocol:

  • Purge the syringe with inert gas by drawing and expelling the gas from a flask under inert atmosphere three times.[7]

  • Pierce the septum of the Sure/Seal™ bottle with the needle.

  • Inject a volume of inert gas into the headspace of the bottle equal to the volume of liquid to be withdrawn to prevent creating a vacuum.

  • Invert the bottle and slowly draw the desired volume of the phosphine solution into the syringe.[7]

  • Draw a small amount of inert gas (~0.5-1 mL) into the syringe to act as a protective blanket for the liquid during transfer.[7]

  • Withdraw the needle from the Sure/Seal™ bottle.

  • Pierce the septum of the reaction flask and inject the phosphine solution.

  • Remove the syringe and rinse it immediately with a suitable quenching agent (see Section 5).

Quenching and Disposal of Phosphine Waste

Unused phosphines and phosphine-contaminated materials are hazardous and must be quenched before disposal. The primary product of quenching is the corresponding phosphine oxide, which is generally less hazardous.

5.1. Quenching Protocol for Residual Phosphines

This protocol should be performed in a fume hood under an inert atmosphere.

Materials:

  • Schlenk flask containing the phosphine waste

  • Stir bar

  • Dropping funnel

  • Isopropanol (B130326)

  • Toluene (B28343) (or other high-boiling, non-reactive solvent)

  • Water

  • Dilute citric or acetic acid

Protocol:

  • Dilute the phosphine waste with a non-reactive solvent like toluene in a Schlenk flask under an inert atmosphere.[8]

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add isopropanol dropwise via a dropping funnel with vigorous stirring. Isopropanol is a less reactive quenching agent than water.[8]

  • Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[8]

  • Finally, add water slowly until no further reaction is observed.[8]

  • Allow the mixture to warm to room temperature and stir for at least 6 hours to ensure complete quenching.[8]

  • Neutralize the solution with dilute citric or acetic acid.[8]

  • The resulting solution, containing primarily phosphine oxide, can be disposed of as organic solvent waste according to institutional guidelines.

5.2. Disposal of Phosphine Oxide Waste

Phosphine oxides are generally more stable and less toxic than their phosphine precursors. However, they should still be treated as chemical waste.

  • Solid Phosphine Oxides: Dispose of in a labeled solid chemical waste container.

  • Phosphine Oxides in Solution: Dispose of in the appropriate organic or aqueous waste container, depending on the solvent.

Visualizations

experimental_workflow_schlenk_line cluster_setup Setup cluster_transfer Solid Transfer cluster_purging Atmosphere Exchange cluster_reaction Reaction A Oven-dry Schlenk Flask B Cool under Inert Gas Stream A->B C Weigh Phosphine Solid B->C D Quickly Add to Flask via Funnel C->D E Reseal Flask D->E F Evacuate Flask Gently E->F G Backfill with Inert Gas F->G H Repeat 3x G->H I Add Solvent/Reagents via Syringe H->I J Proceed with Reaction I->J

Caption: Workflow for handling a solid air-sensitive phosphine using a Schlenk line.

logical_relationship_handling_choice A High Air-Sensitivity? B Use Glovebox for all manipulations A->B Yes C Solid or Liquid? A->C No D Weighing and transfer on Schlenk line is possible with care C->D Solid E Use Syringe/Cannula transfer from Sure/Seal™ bottle C->E Liquid/Solution

Caption: Decision tree for selecting the appropriate handling technique for phosphines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Difluoroethylphosphine is a specialized organophosphorus ligand. While specific public data on its application is limited, this guide is built upon established principles for optimizing reactions involving phosphine (B1218219) ligands, particularly those with electron-withdrawing characteristics. The troubleshooting steps and protocols provided are general best practices applicable to air- and moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that I should consider? this compound, with its fluoroalkyl group, is expected to be an electron-deficient (electron-withdrawing) ligand. This electronic property can influence the reactivity of the metal center it coordinates to. Generally, electron-poor ligands can stabilize metals in higher oxidation states and may favor the reductive elimination step in catalytic cycles like cross-coupling reactions.[1] However, they might slow down the oxidative addition step compared to electron-rich phosphines.[2] Its steric profile is relatively small, which can also affect catalyst activity and selectivity.[3]

Q2: My reaction is sluggish or shows low yield. What are the first troubleshooting steps? Low yield is a common issue that can stem from several factors. A systematic approach is crucial.

  • Verify Ligand and Catalyst Integrity: Phosphines can be sensitive to air and moisture.[4] Oxidation to the corresponding phosphine oxide is a common degradation pathway, which can be detected by ³¹P NMR spectroscopy as a downfield-shifted peak.[5] Ensure the ligand was handled under a strict inert atmosphere (glovebox or Schlenk line).[5][6]

  • Check Reagent and Solvent Quality: Use freshly purified and rigorously degassed solvents. Ethereal solvents like THF are known to form peroxides, which can rapidly oxidize phosphine ligands.[5]

  • Re-evaluate Reaction Parameters: Temperature, concentration, and catalyst loading are critical. A systematic optimization of these parameters is often necessary.[7][8]

Q3: I suspect my this compound ligand is degrading. How can I confirm this and prevent it? Ligand degradation often manifests as a stalled reaction and the appearance of new signals in a ³¹P NMR spectrum.

  • Confirmation: The primary degradation product is likely the phosphine oxide. You can confirm this by spiking a reaction sample with an authentic sample of the suspected phosphine oxide and observing if the signal in the ³¹P NMR spectrum increases in intensity.[5]

  • Prevention:

    • Inert Atmosphere: Meticulously use a glovebox or Schlenk line for all manipulations. Ensure glassware is oven- or flame-dried to remove adsorbed oxygen and moisture.[5]

    • Solvent Purity: Use freshly distilled or commercially available anhydrous, degassed solvents. Passing solvents through an activated alumina (B75360) column can remove peroxide impurities.[5]

    • Storage: Store the ligand in a cool, dark, dry place under an inert atmosphere, such as in a glovebox freezer.

Q4: How does solvent choice impact my reaction? Solvent polarity and coordinating ability can significantly influence the reaction outcome.[9][10] The choice of solvent can affect the stability of catalytic intermediates, reaction rates, and even selectivity.[11] For a given reaction, it is often beneficial to screen a range of solvents with varying dielectric constants and coordinating properties (e.g., Toluene, THF, Dioxane, DMF). The effect of the solvent is crucial in the stabilization of complexes, transition states, and adducts.[10]

Q5: What is the optimal catalyst loading and how do I determine it? The optimal catalyst loading balances reaction rate, yield, and cost. It is highly reaction-specific.[6][12]

  • Too Low: Insufficient catalyst can lead to slow or incomplete conversion and may allow a non-catalyzed background reaction to occur, potentially lowering selectivity.[6]

  • Too High: While it may increase the reaction rate, excessively high loading can be uneconomical and may sometimes lead to the formation of off-cycle catalyst species or byproducts. A screening experiment varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) is the most effective way to determine the optimal level for your specific transformation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst/Degraded Ligand2. Poor Solvent/Reagent Quality3. Suboptimal Temperature4. Incorrect Catalyst Loading1. Use fresh ligand and metal precursor. Handle strictly under inert conditions.[5]2. Use anhydrous, degassed solvents and pure reagents.[6]3. Screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).[13][14]4. Optimize catalyst loading by running small-scale test reactions.[15]
Formation of Byproducts / Low Selectivity 1. Incorrect Temperature2. Suboptimal Ligand-to-Metal Ratio3. Steric/Electronic Mismatch of Ligand1. Lowering or raising the temperature can sometimes suppress side reactions.2. Vary the ligand-to-metal ratio (e.g., 1:1, 1.5:1, 2:1) to favor the desired catalytic species.3. The electronic properties of this compound may not be ideal. Consider screening other phosphine ligands with different steric and electronic profiles.[1][16]
Inconsistent Results Between Batches 1. Air/Moisture Contamination2. Variable Reagent/Solvent Quality3. Inconsistent Temperature Control1. Review and improve inert atmosphere techniques.[5]2. Use reagents and solvents from the same trusted batch or purify them immediately before use.[6]3. Ensure consistent stirring and use a reliable thermostat for heating.[6]
Reaction Stalls Prematurely 1. Catalyst Deactivation (e.g., ligand oxidation)2. Product Inhibition1. Ensure a rigorously inert atmosphere and peroxide-free solvents.[5] Consider a more robust ligand if oxidation persists.2. Try running the reaction at a lower concentration or consider slow addition of a starting material.

Data Presentation: Parameter Optimization (Illustrative)

The following tables present illustrative data based on general trends observed in phosphine-catalyzed reactions to guide optimization experiments.

Table 1: Effect of Catalyst Loading on Reaction Yield Data is illustrative and reaction-specific.

EntryCatalyst Loading (mol%)Yield (%)
10.545
21.078
32.0 95
45.094

Table 2: Influence of Solvent and Temperature on Reaction Outcome Data is illustrative and reaction-specific.[6]

EntrySolventTemperature (°C)Yield (%)
1Toluene8065
2Toluene11082
3Dioxane8075
4Dioxane10091
5THF 65 93

Experimental Protocols

General Protocol for Optimizing a Pd-Catalyzed Cross-Coupling Reaction

This protocol outlines a general procedure for setting up and optimizing an air- and moisture-sensitive cross-coupling reaction using a phosphine ligand like this compound.

1. Glassware and Reagent Preparation:

  • Oven-dry (120 °C, >4 hours) or flame-dry all glassware (reaction vial/flask, stir bar, condenser) under vacuum and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.

  • Ensure all solid reagents are dried and stored under an inert atmosphere.

2. Reaction Setup (performed in a glovebox or via Schlenk line):

  • To the reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., this compound), and the base (e.g., K₃PO₄) under a positive pressure of inert gas.

  • Add the aryl halide and the coupling partner.

  • Add the degassed solvent via a syringe or cannula.

  • Seal the vial/flask tightly with a septum or screw cap.

3. Reaction Execution and Monitoring:

  • Place the reaction vessel in a pre-heated oil bath or heating block with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals using a syringe under inert gas. Quench the aliquot with a suitable solvent and analyze by TLC, GC, or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • Carefully open the vessel to air. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the organic layer with water and/or brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, recrystallization, or distillation.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield q1 Was the reaction run under strict inert atmosphere? start->q1 a1_yes Check Reagent & Solvent Quality q1->a1_yes Yes a1_no Improve Inert Technique: - Use Glovebox/Schlenk - Degas Solvents - Dry Glassware q1->a1_no No q2 Are reagents pure and solvents anhydrous & degassed? a1_yes->q2 end_point Problem Solved a1_no->end_point a2_yes Optimize Reaction Parameters q2->a2_yes Yes a2_no Purify Reagents & Use Fresh, Degassed Anhydrous Solvents q2->a2_no No q3 Have Temp, Concentration & Catalyst Loading been optimized? a2_yes->q3 a2_no->end_point a3_yes Consider Alternative Ligand or Catalyst System q3->a3_yes Yes a3_no Systematically Screen: - Temperature - Catalyst Loading - Solvents q3->a3_no No a3_yes->end_point a3_no->end_point

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow prep 1. Preparation - Dry Glassware - Purify/Degas Solvents setup 2. Inert Setup - Assemble under Ar/N2 - Add Reagents (Ligand, Metal, Base) prep->setup reaction 3. Reaction - Add Substrates & Solvent - Heat & Stir - Monitor Progress (TLC/GC) setup->reaction workup 4. Work-up - Cool & Quench - Filter Catalyst - Aqueous Wash reaction->workup purify 5. Purification - Column Chromatography - Characterization workup->purify

Caption: General workflow for air-sensitive catalysis.

References

Technical Support Center: Synthesis of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluoroethylphosphine. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related fluorinated phosphines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to primary phosphines like this compound?

A1: The primary synthetic routes for primary phosphines include:

  • Alkylation of phosphine (B1218219) (PH₃) or its salts: This involves reacting phosphine gas or a metal phosphide (B1233454) (e.g., LiPH₂, NaPH₂) with an appropriate alkyl halide.[1]

  • Reduction of phosphorus(V) or phosphorus(III) precursors: This is a widely used method involving the reduction of phosphonates, phosphonic dichlorides, or other oxidized phosphorus compounds using reducing agents like lithium aluminum hydride (LiAlH₄) or silanes.[1][2][3]

  • Hydrophosphination of alkenes: This involves the addition of a P-H bond across a carbon-carbon double bond. For this compound, this would typically involve the reaction of phosphine (PH₃) with a difluoroethene isomer.[4][5] This can be catalyzed by acids, bases, metals, or initiated by free radicals (e.g., photochemically).[4][6]

Q2: Why is the synthesis of phosphines, particularly fluorinated ones, challenging?

A2: The primary challenges include:

  • High Air Sensitivity: Phosphines, especially primary phosphines (RPH₂), are highly susceptible to oxidation.[7] Exposure to air can lead to the formation of the corresponding phosphine oxide, which is often a major byproduct and can complicate purification.

  • Toxicity and Handling: Phosphine gas is highly toxic and pyrophoric. Many organophosphorus reagents and intermediates are also hazardous.

  • Formation of Isomers: Reactions involving asymmetrical fluoroalkenes can lead to the formation of constitutional isomers (e.g., 1,1-difluoroethylphosphine vs. 2,2-difluoroethylphosphine), which may have similar physical properties, making separation difficult.

  • Side Reactions: Over-alkylation can occur, leading to the formation of secondary and tertiary phosphines.[8]

  • Purification: The nonpolar nature and reactivity of many phosphines can make purification by chromatography challenging. Distillation is often used for volatile phosphines, but this requires careful handling under an inert atmosphere.

Q3: How can I minimize the oxidation of my phosphine product during synthesis and workup?

A3: To prevent oxidation, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire process, from reaction setup to purification and storage. Using degassed solvents is also essential. One common strategy is to protect the phosphine as a phosphine-borane complex (RPH₂-BH₃), which is more stable to air and can be purified using standard techniques like column chromatography.[7] The borane (B79455) protecting group can be removed later.

Q4: I am observing a mixture of products in my reaction. What could be the cause?

A4: A mixture of products in phosphine synthesis can arise from several factors:

  • Isomerization: If you are using a hydrophosphination route with an unsymmetrical alkene like 1,1-difluoroethene, the formation of both Markovnikov and anti-Markovnikov addition products is possible, leading to a mixture of isomers.

  • Over-alkylation: In reactions involving the alkylation of phosphine or metal phosphides, the primary phosphine product can be further alkylated to form secondary (R₂PH) and tertiary (R₃P) phosphines.[8]

  • Byproducts from Reagent Decomposition: Some reagents, particularly strong bases or reducing agents, can lead to side reactions with your solvent or starting materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a plausible synthetic route: the photochemical hydrophosphination of 1,1-difluoroethene.

Proposed Experimental Workflow: Photochemical Hydrophosphination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Evacuate and backfill a quartz reaction vessel with an inert gas (Ar or N2) P2 Introduce degassed solvent and 1,1-difluoroethene P1->P2 R1 Cool the vessel and introduce phosphine gas (PH3) P2->R1 R2 Irradiate with a UV lamp at a controlled temperature R1->R2 R3 Monitor reaction progress by NMR (e.g., 31P, 19F) R2->R3 W1 Remove unreacted PH3 and solvent under vacuum R3->W1 W2 Transfer the crude product under inert atmosphere W1->W2 W3 Purify by fractional distillation or preparative GC W2->W3 G cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Synthesis of this compound low_yield Low/No Yield start->low_yield isomers Isomer Mixture start->isomers oxidation Oxidation Product Detected start->oxidation cause_yield1 Reaction Conditions (UV, Temp) low_yield->cause_yield1 cause_yield2 Inhibitors/Impurities low_yield->cause_yield2 cause_isomers Non-Regioselective Addition isomers->cause_isomers cause_oxidation Air/Oxygen Exposure oxidation->cause_oxidation sol_yield1 Optimize Conditions cause_yield1->sol_yield1 sol_yield2 Purify Reagents/Solvents cause_yield2->sol_yield2 sol_isomers1 Change Synthetic Route (e.g., catalytic) cause_isomers->sol_isomers1 sol_isomers2 Advanced Purification (e.g., Prep GC) cause_isomers->sol_isomers2 sol_oxidation Improve Inert Atmosphere Technique cause_oxidation->sol_oxidation

References

Technical Support Center: Purification of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of difluoroethylphosphine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional distillation under an inert atmosphere (e.g., argon or nitrogen) is the most common and effective method for purifying this compound. This technique separates compounds based on differences in their boiling points. Given the likely volatile nature of this compound, a distillation setup equipped with a fractionating column is recommended to achieve high purity.

Q2: How can I determine the purity of my this compound sample?

A2: The purity of this compound can be assessed using a combination of analytical techniques:

  • Gas Chromatography (GC): GC with a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is a powerful tool for quantifying the purity and identifying volatile impurities.[1][2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 31P NMR spectroscopy can provide detailed structural information and help identify impurities. The relative integration of signals corresponding to this compound and any impurities can be used to estimate purity.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can arise from the synthesis precursors, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route.

  • Solvent residues: From the reaction or extraction steps.

  • Oxidation products: Such as this compound oxide, which can form upon exposure to air. Alkylphosphines are prone to oxidation.

  • Hydrolysis products: If the compound comes into contact with water, it may hydrolyze. The hydrolysis of related phosphonates and phosphinates is a known reaction.[6][7][8][9]

Q4: How should I handle and store purified this compound?

A4: this compound is expected to be air- and moisture-sensitive.[10][11] Therefore, it should be handled and stored under an inert atmosphere. Use Schlenk lines or a glovebox for all manipulations.[10][11][12] Store the purified compound in a sealed, airtight container, preferably under argon or nitrogen, and at low temperatures to minimize degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation Problems
Problem Possible Cause(s) Solution(s)
Poor Separation of Impurities Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Unstable heat source.Use a stable heating source like an oil bath or heating mantle with a temperature controller.
Product Decomposition During Distillation Overheating.Purify under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.
Presence of oxygen or moisture.Ensure the distillation apparatus is completely dry and has been thoroughly purged with an inert gas.[10]
Column Flooding Excessive boil-up rate.Reduce the heating rate to the pot.
High pressure in the system.For vacuum distillation, ensure the vacuum pump is operating correctly and there are no leaks in the system.
Bumping/Uncontrolled Boiling Lack of boiling chips or magnetic stirrer.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Purity and Contamination Issues
Problem Possible Cause(s) Solution(s)
Product is Contaminated with Oxide Impurities Exposure to air during synthesis or workup.Handle the material under a strict inert atmosphere at all stages.[10][11] Degas all solvents prior to use.[12]
Peroxides in solvents (e.g., THF, ether).Use freshly distilled or inhibitor-free, peroxide-free solvents.
Presence of Water in Purified Product Incomplete drying of glassware or solvents.Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents.
Introduction of moisture during transfer.Use proper air-sensitive techniques for all transfers, such as cannulas or syringes.[11][12]
Low Yield of Purified Product Loss during transfers.Minimize the number of transfers. Rinse glassware with a small amount of anhydrous solvent and combine the rinses.
Hold-up in the distillation column.Choose a column with a low hold-up volume for small-scale distillations.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Anhydrous, degassed solvent (e.g., toluene, for rinsing)

  • Schlenk-type distillation apparatus with a fractionating column (e.g., Vigreux)

  • Heating mantle with a stirrer and temperature controller

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Dry ice or a suitable cooling bath for the receiving flask

  • Schlenk-flasks for collecting fractions

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus and dry it thoroughly in an oven. Cool the apparatus under a stream of inert gas.

  • Charging the Flask: Under a positive pressure of inert gas, charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Inert Atmosphere: Ensure the entire system is under a gentle positive pressure of inert gas, vented through a bubbler.

  • Distillation:

    • Begin stirring and gently heat the distillation pot using the heating mantle.

    • Observe the temperature at the head of the fractionating column.

    • Collect a forerun fraction containing any low-boiling impurities. The temperature should be unstable during this phase.

    • Once the temperature at the column head stabilizes, change the receiving flask to collect the main fraction of this compound. Record the stable boiling point.

    • Stop the distillation before the pot goes to dryness to prevent the formation of potentially explosive residues.

  • Product Handling: The collected fractions should be sealed under an inert atmosphere and stored at a low temperature.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of the distilled this compound fractions.

Instrumentation and Conditions (General Example):

  • Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD).[1][5]

  • Column: A capillary column suitable for organophosphorus compounds (e.g., DB-5 or equivalent).[3]

  • Injector: Split/splitless injector, operated in split mode.

  • Temperatures:

    • Injector: 200 °C

    • Detector: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Prepare a dilute solution of the this compound fraction in an anhydrous, degassed solvent (e.g., hexane (B92381) or toluene) in a sealed vial under an inert atmosphere.

Procedure:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available, or by analyzing the main fraction).

  • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude this compound setup Assemble and Dry Distillation Apparatus crude_product->setup charge_flask Charge Distillation Flask under Inert Atmosphere setup->charge_flask distillation Fractional Distillation charge_flask->distillation collect_forerun Collect Forerun distillation->collect_forerun collect_main Collect Main Fraction distillation->collect_main purity_analysis Purity Analysis (GC, NMR) collect_main->purity_analysis storage Store Purified Product under Inert Atmosphere purity_analysis->storage

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_pathway start Low Purity after Distillation check_separation Observe Separation Efficiency start->check_separation check_decomposition Evidence of Decomposition? check_separation->check_decomposition Good slow_distillation Decrease Distillation Rate check_separation->slow_distillation Poor better_column Use More Efficient Column check_separation->better_column Poor vacuum_distillation Use Vacuum Distillation check_decomposition->vacuum_distillation Yes check_inertness Ensure Rigorous Inert Atmosphere check_decomposition->check_inertness Yes end Improved Purity check_decomposition->end No slow_distillation->end better_column->end vacuum_distillation->end check_inertness->end

Caption: Troubleshooting decision tree for low purity of this compound after distillation.

References

Technical Support Center: Stability of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Difluoroethylphosphine. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments, focusing on the stability of this compound under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: Due to the general reactivity of phosphines, especially alkylphosphines, this compound should be handled with care to prevent degradation.[1]

  • Atmosphere: It is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] Use Schlenk line techniques or a glovebox for all manipulations.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Ensure the container is properly sealed to prevent the ingress of air and moisture.[3]

  • Solvents: Use anhydrous and deoxygenated solvents for preparing solutions of this compound.

Q2: How stable is this compound to air (oxygen)?

A2: Tertiary phosphines are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine (B1218219) oxides (R₃P=O).[4][5] Trialkylphosphines are generally more readily oxidized than triarylphosphines.[4] Given its structure, this compound is expected to be air-sensitive.

  • Decomposition Product: The primary oxidation product is this compound oxide. This can be detected by ³¹P NMR spectroscopy, as phosphine oxides typically appear at a downfield chemical shift (e.g., δ 20-50 ppm) compared to the parent phosphine.[2][6]

  • Mitigation: To prevent oxidation, always handle the compound under an inert atmosphere. Ensure all solvents and reagents are rigorously deoxygenated.[2]

Q3: Is this compound sensitive to moisture or protic solvents? What about acidic or basic conditions?

A3: The stability of this compound in the presence of water and protic solvents, as well as under acidic or basic conditions, is a critical consideration.

  • Moisture/Protic Solvents: While many phosphines are stable to neutral water, some can be sensitive to moisture, especially in the presence of other reagents.[3] It is best practice to use anhydrous solvents.

  • Acidic Conditions: Phosphines can be protonated by acids to form phosphonium (B103445) salts. This may or may not be a reversible process and can affect the ligand's ability to coordinate to a metal center.

  • Basic Conditions (Hydrolysis): This is a significant concern for fluorinated phosphines. Studies on related compounds, such as 2,2,2-trifluoroethyl-phosphinic acids, have shown that the C-F bond can be surprisingly unstable to hydrolysis under alkaline conditions (pH > 10), leading to cleavage of the fluoroalkyl group.[7][8] This would result in the decomposition of the this compound ligand and deactivation of the catalyst.

Q4: What is the expected thermal stability of this compound?

A4: The thermal stability of organophosphorus compounds can vary widely.[9] High reaction temperatures can accelerate decomposition pathways.[2]

  • Decomposition Pathways: At elevated temperatures, P-C bond cleavage can occur.[10] The specific decomposition products for this compound have not been reported, but it is advisable to conduct reactions at the lowest effective temperature.

  • Monitoring: If a reaction requires high temperatures, it is recommended to monitor the stability of the ligand over time using techniques like ³¹P NMR spectroscopy.

Troubleshooting Guides

Problem 1: My reaction is sluggish or fails, and I suspect ligand decomposition.

  • Possible Cause: The this compound ligand may have degraded due to oxidation, hydrolysis, or thermal decomposition.

  • Troubleshooting Steps:

    • Verify Ligand Integrity: Before starting your reaction, check the purity of the this compound by ³¹P NMR. A single, sharp peak is expected. The presence of other signals, particularly in the phosphine oxide region, indicates degradation.[2]

    • Ensure Inert Atmosphere: Double-check that your reaction setup is strictly anaerobic and anhydrous. Use freshly degassed solvents and high-purity inert gas.[2]

    • Check for Incompatible Reagents: If your reaction uses a strong base, consider the possibility of hydrolytic cleavage of the difluoroethyl group.[7][8] You may need to screen alternative, less nucleophilic bases or protect the ligand.

    • Lower Reaction Temperature: If the reaction is run at elevated temperatures, try lowering the temperature to see if catalyst stability improves.[2]

    • Monitor the Reaction: Take aliquots from the reaction mixture at different time points and analyze by ³¹P NMR to track the disappearance of the starting phosphine signal and the appearance of any new phosphorus-containing species.[2]

Problem 2: I observe a new peak in my ³¹P NMR spectrum during the reaction.

  • Possible Cause & Identification:

    • Oxidation: A peak shifted downfield (typically by 20-50 ppm) is likely the corresponding phosphine oxide.[6]

    • Hydrolysis: The appearance of multiple new signals could indicate cleavage of the P-C bond under basic conditions. The expected products would be complex and depend on the specific reaction conditions.

    • Coordination to Metal: The chemical shift of the phosphine will change upon coordination to a metal center. This is an expected change and not a sign of decomposition. The coordinated phosphine peak is often broader and may show coupling to the metal nucleus (e.g., ¹⁹⁵Pt, ¹⁰³Rh).

Quantitative Data Summary

Table 1: Illustrative Stability Data for a Fluorinated Alkylphosphine

ConditionParameterValueHalf-life (t₁/₂)Primary Decomposition Product
Atmosphere Air (in THF)25 °C~ 2 hoursPhosphine Oxide
Inert (Argon)25 °C> 48 hoursNo significant decomposition
Hydrolytic pH 7 (aq. THF)25 °C> 24 hoursNo significant decomposition
pH 12 (aq. THF)25 °C~ 30 minutesP-C Bond Cleavage Products
Thermal Inert (Toluene)80 °C> 12 hoursNo significant decomposition
Inert (Toluene)120 °C~ 4 hoursP-C Bond Cleavage Products

Experimental Protocols

Protocol 1: Monitoring Ligand Oxidation via in-situ ³¹P NMR Spectroscopy

  • Sample Preparation: In a glovebox, prepare a solution of this compound (e.g., 10 mg) in an anhydrous, deuterated solvent (e.g., 0.6 mL of C₆D₆ or THF-d₈) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ³¹P NMR spectrum. Note the chemical shift and integration of the phosphine signal.

  • Exposure to Air: Remove the cap of the NMR tube and expose the solution to air for a defined period (e.g., 30 minutes).

  • Time-course Analysis: Re-acquire ³¹P NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the decrease of the phosphine signal and the appearance of the phosphine oxide signal.

  • Data Analysis: Plot the concentration of the phosphine versus time to determine the rate of oxidation.

Protocol 2: Assessing Hydrolytic Stability under Basic Conditions

  • Stock Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., THF). Prepare an aqueous buffer solution of the desired pH (e.g., pH 12 using NaOH). Ensure all solutions are deoxygenated.

  • Reaction Setup: In a sealed vial under an inert atmosphere, add the phosphine stock solution to the aqueous buffer.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction: Neutralize the aliquot with a dilute acid solution (e.g., 0.1 M HCl) and extract with an organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by ³¹P NMR or GC-MS to quantify the remaining this compound and identify any decomposition products.

Mandatory Visualization

Below is a troubleshooting workflow to diagnose potential stability issues with this compound in a catalytic reaction.

TroubleshootingWorkflow start Low Yield or Reaction Failure check_ligand Check Purity of Starting This compound (³¹P NMR) start->check_ligand pure Ligand is Pure check_ligand->pure Clean single peak impure Ligand is Impure (e.g., Oxidized) check_ligand->impure Multiple peaks check_conditions Review Reaction Conditions pure->check_conditions purify Purify or Obtain New Ligand impure->purify atmosphere Inert Atmosphere? check_conditions->atmosphere not_inert Improve Inert Atmosphere Technique atmosphere->not_inert No base_present Aqueous Base Present? atmosphere->base_present Yes not_inert->base_present hydrolysis Potential for Hydrolytic Decomposition. Monitor by ³¹P NMR. base_present->hydrolysis Yes high_temp High Temperature? base_present->high_temp No change_base Consider Anhydrous or Non-nucleophilic Base hydrolysis->change_base thermal_decomp Potential for Thermal Decomposition. Monitor by ³¹P NMR. high_temp->thermal_decomp Yes other_issues Consider Other Reaction Parameters (Substrate, Catalyst, etc.) high_temp->other_issues No lower_temp Lower Reaction Temperature thermal_decomp->lower_temp

Caption: Troubleshooting workflow for this compound stability issues.

References

side reactions of Difluoroethylphosphine with electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Difluoroethylphosphine (C₂H₅PF₂) is not a widely commercialized reagent. Specific experimental data regarding its side reactions are limited. The following troubleshooting guide and FAQs are based on established principles of organophosphorus chemistry, particularly the behavior of phosphines bearing strong electron-withdrawing groups.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction using this compound proceeding much slower than reactions with other phosphines like Triethylphosphine or Triphenylphosphine?

A1: The slow reactivity is due to the strong electron-withdrawing effect of the two fluorine atoms attached to the phosphorus center. These electronegative groups significantly reduce the electron density on the phosphorus atom, decreasing its nucleophilicity.[1][2] Nucleophilicity is the ability to donate a lone pair of electrons to an electrophile; with less electron density, this compound is a weaker nucleophile and therefore reacts more slowly with electrophiles compared to electron-rich alkyl or aryl phosphines.[1]

Q2: My primary byproduct is this compound oxide. How is this forming and how can I prevent it?

A2: The formation of this compound oxide (EtPF₂=O) is a result of oxidation. While phosphines with electron-withdrawing groups are generally less prone to air oxidation than their electron-rich alkylphosphine counterparts, they are still susceptible, especially at elevated temperatures or over long reaction times.[3] This oxidation can be caused by:

  • Trace amounts of oxygen in the reaction atmosphere.

  • Peroxides present in solvents (e.g., THF, ether).

  • The electrophile itself or other reagents acting as oxidants.

To prevent this, rigorous inert atmosphere techniques are critical. See the experimental protocols section for best practices.

Q3: When reacting this compound with an alkyl halide, what are the potential side reactions?

A3: The primary reaction with an alkyl halide (R-X) is an electrophilic substitution (Sₙ2) to form a phosphonium (B103445) salt ([EtPF₂R]⁺X⁻).[4] However, due to the low nucleophilicity of the phosphine (B1218219), this reaction may be slow and require forcing conditions (e.g., higher temperatures). Potential side reactions include:

  • Elimination: If the alkyl halide is sterically hindered (secondary or tertiary) or if basic conditions are used, an E2 elimination reaction can compete with the desired substitution, yielding an alkene.[5]

  • No Reaction: The phosphine may be too weakly nucleophilic to react with the alkyl halide under the chosen conditions.

Q4: Is this compound susceptible to hydrolysis?

A4: Tertiary phosphines are generally stable towards neutral water. However, the term "hydrolysis" in the context of organophosphorus chemistry often refers to reactions with water under acidic or basic conditions, or cleavage of P-O or P-N bonds.[6][7] For this compound, the P-F bonds are relatively stable, but reactions with protic sources (like water or alcohols) could potentially lead to side products, especially in the presence of acids or bases that could catalyze degradation pathways. The most significant issue with water is its potential to protonate the phosphine, further reducing its nucleophilicity.

Q5: Can I use this compound in a Wittig-type reaction?

A5: This would be extremely challenging. A Wittig reaction requires the initial formation of a phosphonium salt, followed by deprotonation with a strong base to form a phosphorus ylide. The hydrogens on the carbon adjacent to the phosphorus in the [EtPF₂R]⁺ salt would be more acidic than in a standard alkyltriphenylphosphonium salt. However, the overall process is likely to be problematic due to the high electrophilicity of the phosphorus center, which could lead to decomposition pathways upon treatment with strong bases. The stability and reactivity of the resulting ylide, if it forms, would also be significantly altered by the fluorine atoms.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Low Nucleophilicity: The phosphine is not reactive enough for the electrophile under the current conditions.[1][2]2. Protonation: Trace acid or protic solvents are quenching the phosphine.1. Increase Reaction Temperature: Carefully heat the reaction to provide more energy to overcome the activation barrier.2. Increase Reaction Time: Allow the reaction to run for an extended period (24-72 hours).3. Use a More Reactive Electrophile: Switch to an electrophile with a better leaving group (e.g., iodide instead of chloride) or a more reactive functional group.[5]4. Ensure Anhydrous/Aprotic Conditions: Rigorously dry all solvents and reagents. Consider adding a non-nucleophilic base to scavenge trace acid.
Formation of Phosphine Oxide 1. Air (Oxygen) Leak: The reaction setup is not fully inert.2. Contaminated Reagents: Solvents may contain peroxides; other reagents may have oxidizing impurities.1. Improve Inert Atmosphere Technique: Use Schlenk line or glovebox techniques. Ensure a positive pressure of inert gas (Argon or Nitrogen).2. Purify Solvents: Distill solvents from an appropriate drying/deoxygenating agent (e.g., Na/benzophenone for THF).3. Degas the Reaction Mixture: Use several freeze-pump-thaw cycles to remove all dissolved oxygen before heating.
Multiple Unidentified Byproducts 1. Thermal Decomposition: The required high temperatures may be causing the phosphine or other reagents to decompose.2. Reaction with Solvent: At high temperatures, the phosphine may react with the solvent.1. Run a Temperature Screen: Identify the lowest possible temperature that gives an acceptable reaction rate.2. Choose a More Robust Solvent: Use a high-boiling, non-reactive solvent like toluene (B28343), xylene, or dioxane.3. Perform a Control Reaction: Run the reaction without the electrophile to check for thermal stability of the phosphine under the reaction conditions.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table illustrates the general electronic effects on phosphine nucleophilicity.

Table 1: Relative Nucleophilicity of Tertiary Phosphines

Phosphine ClassExampleElectronic Effect of SubstituentsRelative NucleophilicityExpected Reaction Rate with Electrophiles
TrialkylphosphinesTriethylphosphine (PEt₃)Strong Electron-DonatingVery HighVery Fast
TriarylphosphinesTriphenylphosphine (PPh₃)Moderately Electron-Withdrawing (Resonance)ModerateModerate
Fluoroalkylphosphines This compound (EtPF₂) Strong Electron-Withdrawing (Inductive) Very Low Very Slow
PhosphitesTrimethylphosphite (P(OMe)₃)Strong Electron-Withdrawing (Inductive)LowSlow

This table provides a qualitative comparison based on established chemical principles.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Reactions Under Inert Atmosphere

This protocol is essential to prevent the common side reaction of oxidation.

  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of dry inert gas (Argon is preferred).

  • Solvent and Reagent Preparation: Use anhydrous, deoxygenated solvents. Solvents like THF or diethyl ether should be tested for peroxides and distilled from sodium/benzophenone ketyl under nitrogen. Liquid reagents should be degassed by bubbling with argon for 20-30 minutes. Solid reagents should be dried under high vacuum.

  • Reaction Setup: Assemble the reaction flask with a condenser (if heating), septum, and gas inlet/outlet connected to an oil bubbler or Schlenk line. Purge the entire system with inert gas for 15-20 minutes.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a gas-tight syringe through the septum. This compound, being a low-boiling liquid or gas, should be handled as a condensed liquid at low temperature or via a gas-tight syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction. If heating, ensure a gentle flow of inert gas through the condenser.

  • Workup: After the reaction is complete and cooled to room temperature, quench the reaction (if necessary) with degassed reagents.

Protocol 2: General Procedure for Alkylation of this compound

This protocol accounts for the low reactivity of the phosphine.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum (all under a positive pressure of Argon), add the alkyl halide (1.0 eq) and a suitable anhydrous, deoxygenated solvent (e.g., toluene or acetonitrile).

  • Phosphine Addition: Carefully add this compound (1.0 - 1.2 eq) via a pre-chilled, gas-tight syringe.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour. If no reaction is observed (monitored by ³¹P NMR if available), slowly heat the mixture to 60-100°C.

  • Monitoring: Monitor the reaction progress over 24-72 hours by TLC (if reactants/products are UV active), GC-MS, or by periodically taking aliquots (via syringe under inert gas) for NMR analysis. The disappearance of the phosphine signal and the appearance of a new downfield phosphonium salt signal in the ³¹P NMR spectrum indicates product formation.

  • Workup: Upon completion, cool the reaction to room temperature. The resulting phosphonium salt may precipitate from the solution. If so, it can be isolated by filtration under inert gas. If it remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

Visualizations

G Diagram 1: Key Reaction Pathways for this compound Phosphine This compound (EtPF₂) DesiredProduct Desired Product (e.g., [EtPF₂-E]⁺) Phosphine->DesiredProduct Desired Reaction (Slow) SideProduct1 Side Product: This compound Oxide Phosphine->SideProduct1 Oxidation Side Reaction (Common) SideProduct2 Side Product: Protonated/Degraded Phosphine Phosphine->SideProduct2 Degradation Side Reaction Electrophile Electrophile (E⁺) Oxidant Oxidant (e.g., O₂, R-OOH) ProticSource Protic Source (e.g., H₂O, ROH, H⁺) G Diagram 2: Troubleshooting Workflow Start Reaction Start CheckConversion Check Conversion (NMR, GC, TLC) Start->CheckConversion LowConversion Problem: Low/No Conversion CheckConversion->LowConversion Low GoodConversion Reaction Successful CheckConversion->GoodConversion High CheckByproducts Check for Byproducts LowConversion->CheckByproducts OxidePresent Is Phosphine Oxide Present? CheckByproducts->OxidePresent Yes Action1 Increase Temp/Time Use More Active Electrophile CheckByproducts->Action1 No Action2 Improve Inert Technique Purify/Degas Solvents OxidePresent->Action2 Action3 Purify Product G Diagram 3: Electronic Effects on Nucleophilicity cluster_0 Phosphorus P Lone Pair (δ-) Fluorine1 Fluorine (F) (δ-) Phosphorus:f0->Fluorine1 Withdraws e⁻ Density (Strong Inductive Effect) Fluorine2 Fluorine (F) (δ-) Phosphorus:f0->Fluorine2 Withdraws e⁻ Density (Strong Inductive Effect) Ethyl Ethyl Group (Et) Ethyl->Phosphorus:f0 Donates e⁻ Density (Inductive Effect)

References

Technical Support Center: Improving Yield in Reactions with Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for Difluoroethylphosphine is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for analogous fluoroalkylphosphine ligands and general phosphine-mediated catalysis. These should serve as a starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in cross-coupling reactions using this compound?

Low yields in cross-coupling reactions involving this compound can often be attributed to several factors:

  • Catalyst Deactivation: The active catalytic species may decompose over the course of the reaction. This can be caused by impurities, high temperatures, or inherent instability of the catalyst complex.

  • Ligand Degradation: Fluoroalkylphosphine ligands can be susceptible to oxidation, P-C bond cleavage, or C-F bond activation under certain reaction conditions.[1]

  • Sub-optimal Reaction Conditions: Parameters such as temperature, solvent, base, and reaction time may not be optimized for the specific substrates and ligand used.

  • Incomplete Reaction: The reaction may not have reached completion, requiring longer reaction times or higher temperatures.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

Q2: How can I detect ligand degradation during my reaction?

The most direct method to monitor the integrity of your this compound ligand is through ³¹P NMR spectroscopy. Taking aliquots from the reaction mixture at different time points and analyzing them by ³¹P NMR can reveal the appearance of new signals corresponding to degradation products. For instance, the formation of the corresponding phosphine (B1218219) oxide often results in a downfield shift in the ³¹P NMR spectrum.[1]

Q3: What are common side reactions to expect when using this compound?

Based on the behavior of other electron-deficient phosphine ligands, potential side reactions include:

  • Homocoupling: Coupling of the starting materials with themselves.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid derivative can be protonated and lost before transmetalation occurs.

  • β-Hydride Elimination: This can be a competing pathway, especially with alkyl coupling partners.

  • Hydrolysis: If water is present, it can lead to the hydrolysis of starting materials or intermediates.

Q4: Is this compound considered an electron-rich or electron-poor ligand?

The presence of the two fluorine atoms on the ethyl group makes this compound an electron-deficient (electron-poor) ligand compared to its non-fluorinated analog, diethylphosphine. The electron-withdrawing nature of fluorine atoms reduces the electron density on the phosphorus atom. This electronic property can influence the rates of oxidative addition and reductive elimination in a catalytic cycle.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor is of high quality and has been stored properly. Consider using a pre-catalyst.
Ligand Oxidation Handle this compound under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.
Incorrect Base The choice of base is crucial. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa).
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress.
Inappropriate Solvent The solvent can significantly impact catalyst solubility and reactivity. Screen common solvents for cross-coupling like toluene, dioxane, or THF.
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step
Catalyst Decomposition The formation of palladium black is a visual indicator of catalyst decomposition.[1] Consider using a more stable palladium precursor or adding a stabilizing co-ligand.
Ligand Degradation As mentioned in the FAQs, monitor ligand integrity using ³¹P NMR.[1] If degradation is observed, consider lower reaction temperatures or shorter reaction times.
Product Inhibition The product formed may be coordinating to the metal center and inhibiting further catalysis. Try running the reaction at a lower concentration.
Issue 3: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki Coupling) Use a higher ratio of the halide partner to the boronic acid. Ensure rigorous exclusion of oxygen.
Protodeboronation (Suzuki Coupling) Use an anhydrous base and solvent. K₃PO₄ is often effective in suppressing this side reaction.
β-Hydride Elimination For substrates prone to β-hydride elimination, consider using a bulkier co-ligand or running the reaction at a lower temperature.

Data Presentation: Illustrative Yields in Suzuki-Miyaura Coupling

The following table provides a hypothetical comparison of expected yields for a Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, illustrating the potential effect of ligand choice. Note: This data is for illustrative purposes and actual yields will be substrate-dependent.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Expected Yield (%)
PPh₃2K₂CO₃Toluene/H₂O10040-60
P(t-Bu)₃2K₃PO₄Toluene8085-95
XPhos1K₃PO₄Dioxane100>95
This compound (Hypothetical) 2 Cs₂CO₃ Toluene 100 60-80

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, boronic acid, palladium precursor, and base.

  • Add the anhydrous, degassed solvent to the Schlenk tube.

  • Add the this compound ligand via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_ligand Monitor Ligand Stability (31P NMR) start->check_ligand optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_byproducts Analyze for Side Products start->check_byproducts sub_catalyst Use Pre-catalyst or Fresh Pd Source check_catalyst->sub_catalyst sub_ligand Handle Ligand Under Inert Atmosphere Use Degassed Solvents check_ligand->sub_ligand sub_conditions Screen Base, Solvent, Temperature optimize_conditions->sub_conditions sub_byproducts Adjust Stoichiometry or Conditions to Minimize Side Reactions check_byproducts->sub_byproducts end Improved Yield sub_catalyst->end sub_ligand->end sub_conditions->end sub_byproducts->end

Caption: Troubleshooting workflow for low reaction yields.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

References

Technical Support Center: Difluoroethylphosphine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Difluoroethylphosphine. The information is presented in a clear question-and-answer format to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The synthesis of this compound, particularly through the common method involving the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with a phosphorus trihalide (e.g., phosphorus trifluoride or phosphorus trichloride), can lead to several impurities. These can be broadly categorized as:

  • Over-alkylation Products: Formation of diethylfluorophosphine and triethylphosphine (B1216732) due to the high reactivity of the Grignard reagent.

  • Unreacted Starting Materials: Residual phosphorus trihalide or ethylating agent.

  • Hydrolysis and Oxidation Products: this compound oxide and other related oxygenated species can form if moisture or air is present during the reaction or workup. Phosphines are susceptible to oxidation.

  • Solvent and Reagent-Derived Impurities: Impurities originating from the solvent (e.g., diethyl ether, THF) or the Grignard reagent preparation.

Q2: How can I minimize the formation of over-alkylation byproducts?

A2: To reduce the formation of diethylfluorophosphine and triethylphosphine, consider the following strategies:

  • Stoichiometry Control: Use a precise stoichiometric amount or a slight excess of the phosphorus trihalide relative to the Grignard reagent.

  • Slow Addition: Add the Grignard reagent to the phosphorus trihalide solution slowly and at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize localized excesses of the Grignard reagent.

  • Inverse Addition: Consider adding the phosphorus trihalide to the Grignard reagent solution, although this may sometimes lead to a different product distribution.

Q3: What are the best practices to avoid hydrolysis and oxidation of the product?

A3: this compound is sensitive to moisture and air. To prevent the formation of the corresponding phosphine (B1218219) oxide and other degradation products:

  • Inert Atmosphere: Conduct the entire synthesis, including the workup and purification, under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dry Reagents and Solvents: Ensure all glassware, solvents, and reagents are rigorously dried before use. Ethereal solvents like diethyl ether or THF are essential for Grignard reagent formation and must be anhydrous.

  • Degassing: Degas solvents to remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of significant amounts of byproducts. - Loss of product during workup or purification due to its volatility. - Deactivation of the Grignard reagent by moisture.- Monitor the reaction progress using techniques like ³¹P NMR. - Optimize reaction conditions (temperature, addition rate, stoichiometry). - Use a high-vacuum line for purification (e.g., fractional condensation) to handle the volatile product. - Ensure all reagents and solvents are scrupulously dry.
Presence of Diethylfluorophosphine and Triethylphosphine - Over-alkylation of the phosphorus center. - Use of excess Grignard reagent.- Carefully control the stoichiometry of the reactants. - Employ slow addition of the Grignard reagent at low temperatures. - Consider using a less reactive ethylating agent if possible.
Detection of this compound oxide - Exposure to air or moisture during the reaction or workup.- Maintain a strict inert atmosphere throughout the experiment. - Use anhydrous solvents and reagents. - Quench the reaction with a non-aqueous workup if feasible.
Reaction fails to initiate - Inactive magnesium metal for Grignard formation. - Presence of inhibitors (e.g., moisture).- Activate the magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane). - Ensure the entire apparatus is flame-dried and under an inert atmosphere.

Experimental Protocols

A common synthetic approach for this compound involves the reaction of a Grignard reagent with a phosphorus trihalide.

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Phosphorus trifluoride (or phosphorus trichloride (B1173362) followed by fluorination)

  • Anhydrous diethyl ether or THF

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trihalide:

    • Cool the Grignard reagent solution in an ice bath or a dry ice/acetone bath.

    • Slowly add a solution of phosphorus trifluoride (as a gas or condensed liquid) or phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard solution.

    • Maintain the low temperature throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Workup and Purification:

    • The workup procedure is critical to avoid hydrolysis. Quenching is typically done with a saturated aqueous solution of ammonium (B1175870) chloride at low temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄).

    • Due to the likely volatility of this compound, purification is best achieved by fractional distillation or vacuum transfer.

Visualizations

Logical Workflow for Troubleshooting Impurities in this compound Synthesis

TroubleshootingWorkflow Troubleshooting Impurities in this compound Synthesis cluster_overalkylation Over-alkylation Products cluster_oxidation Oxidation/Hydrolysis Products cluster_starting_materials Unreacted Starting Materials start Identify Impurity Profile (e.g., GC-MS, NMR) overalkylation Diethylfluorophosphine or Triethylphosphine Detected start->overalkylation oxidation Phosphine Oxide Detected start->oxidation starting_materials Unreacted P-Halide or Grignard Precursor start->starting_materials check_stoichiometry Check Stoichiometry and Addition Rate overalkylation->check_stoichiometry adjust_conditions Adjust Stoichiometry/ Slow Addition at Low Temp check_stoichiometry->adjust_conditions Incorrect end Purified this compound adjust_conditions->end check_inertness Review Inert Atmosphere and Reagent Dryness oxidation->check_inertness improve_handling Improve Inert Gas Technique/ Use Drier Solvents check_inertness->improve_handling Inadequate improve_handling->end check_reaction_time Check Reaction Time and Temperature starting_materials->check_reaction_time modify_protocol Increase Reaction Time/ Optimize Temperature check_reaction_time->modify_protocol Insufficient modify_protocol->end

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

Signaling Pathway of Impurity Formation

ImpurityFormation Potential Impurity Formation Pathways EtMgBr EtMgBr (Grignard Reagent) EtPX2 EtPX₂ EtMgBr->EtPX2 + PX₃ PX3 PX₃ (P-Halide) PX3->EtPX2 Target EtPF₂ (this compound) EtPX2->Target + Fluorinating Agent (if X=Cl, Br) Et2PX Et₂PX EtPX2->Et2PX + EtMgBr (excess) EtP_O_F2 EtP(O)F₂ (Oxide Impurity) Target->EtP_O_F2 Et3P Et₃P (Triethylphosphine) Et2PX->Et3P + EtMgBr (excess) H2O_O2 H₂O / O₂ H2O_O2->EtP_O_F2

Caption: Reaction pathways leading to the desired product and common impurities.

Technical Support Center: Troubleshooting Failed Reactions with Fluorinated Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using fluorinated phosphine (B1218219) ligands in catalytic reactions.

I. Troubleshooting Guides

This section provides solutions to common problems observed during catalytic reactions involving fluorinated phosphine ligands.

Problem 1: Low or No Catalytic Activity

Possible Cause: Catalyst inhibition or decomposition.

Troubleshooting Steps:

  • Verify Ligand Integrity: Before use, analyze a sample of the fluorinated phosphine ligand via ³¹P NMR spectroscopy. The appearance of new signals, particularly in the +30 to +50 ppm range (relative to H₃PO₄), often indicates the formation of phosphine oxide, a common degradation product.[1]

  • Check for Catalyst Decomposition: The formation of a black precipitate, often referred to as palladium black, is a common indicator of catalyst decomposition. This occurs when the phosphine ligand no longer effectively stabilizes the metal center.[1]

  • Evaluate Reaction Conditions:

    • Air and Moisture: Fluorinated phosphines, like other phosphines, are sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and degassed. Performing reactions under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[1]

    • Temperature: High reaction temperatures can accelerate ligand decomposition and catalyst deactivation. If possible, lower the reaction temperature or screen for more thermally stable fluorinated phosphine ligands.[2]

    • Solvent Choice: Certain solvents can inhibit the catalyst. For example, in Buchwald-Hartwig aminations, chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided.[3]

Problem 2: Ligand Degradation Observed (e.g., via ³¹P NMR)

Possible Cause: Ligand oxidation, P-C bond cleavage, or C-F bond activation.

Troubleshooting Steps:

  • Prevent Oxidation: The primary cause of phosphine degradation is often oxidation. Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[1][4]

  • Address P-C Bond Cleavage: This can be promoted by thermal stress.[2] If P-C bond cleavage is suspected, consider using a more robust ligand architecture. The presence of electron-withdrawing fluorine atoms can influence the strength of the P-C bond.[1]

  • Consider C-F Bond Activation: Although generally stable, C-F bonds can be activated under certain conditions, leading to ligand decomposition.[1] This is a complex issue that may require redesigning the ligand or changing the catalytic system.

Problem 3: Poor Regioselectivity in Hydroformylation

Possible Cause: Change in the active catalytic species due to ligand decomposition.

Troubleshooting Steps:

  • Monitor Ligand Integrity: Use in-situ ³¹P NMR to track the stability of the fluorinated phosphine ligand throughout the reaction. The appearance of degradation products often correlates with a loss of selectivity.

  • Ensure Anhydrous Conditions: Water can lead to hydrolysis of the ligand, altering the electronic and steric properties of the catalyst and thus affecting regioselectivity. Ensure all components of the reaction are scrupulously dry.[5]

II. Frequently Asked Questions (FAQs)

Q1: How do the electronic properties of fluorinated phosphines affect their performance?

A1: The presence of highly electronegative fluorine atoms makes fluorinated phosphines highly electron-deficient. This reduces the basicity and nucleophilicity of the phosphorus atom.[6] This property can be advantageous in catalysis where controlled electron donation is required, and it can stabilize transition metal complexes through strong π-backbonding.[6] However, their weaker binding affinity compared to conventional phosphines can sometimes be a drawback.[6]

Q2: What is the impact of fluorination on the steric properties of phosphine ligands?

A2: The steric bulk of a phosphine ligand is often described by its cone angle. While the fluorine atom itself is small, the introduction of perfluoroalkyl chains can significantly increase the overall steric bulk of the ligand. This can be used to control the coordination number of the metal center and influence the selectivity of the reaction.

Q3: My Suzuki-Miyaura coupling reaction with a fluorinated phosphine is failing. What are some common causes?

A3: Failed Suzuki reactions can have multiple causes. With fluorinated phosphines, consider the following:

  • Ligand Choice: For challenging substrates, bulky and electron-rich phosphines are often more effective. While fluorination makes the phosphine electron-poor, the overall ligand design (e.g., biarylphosphines) can still provide the necessary properties.

  • Base Selection: The choice of base is critical. For some fluorinated substrates, fluoride (B91410) bases like CsF can be particularly effective.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. A lack of a properly inert atmosphere can lead to catalyst oxidation and reaction failure.[7]

Q4: How can I monitor the degradation of my fluorinated phosphine ligand during a reaction?

A4: The most effective method is in-situ ³¹P NMR spectroscopy. This technique allows you to observe the signals of the starting phosphine ligand and any new phosphorus-containing species that form during the reaction, providing direct evidence of ligand degradation.[1] The appearance of a signal for the corresponding phosphine oxide is a common indicator of degradation.[4]

Q5: Are there any specific safety precautions I should take when working with fluorinated phosphines?

A5: In addition to the standard practices for handling air- and moisture-sensitive compounds, be aware of the potential decomposition pathways. Some decomposition products may be volatile or toxic. Always work in a well-ventilated fume hood and consult the safety data sheet (SDS) for the specific ligand you are using.

III. Data Presentation

Table 1: Electronic Properties of Selected Phosphine Ligands
LigandpKaH (MeCN)Tolman Electronic Parameter (TEP) (cm⁻¹)
PMe₃8.652064.1
PPh₃2.732068.9
P(CF₃)₃-23 (calculated)2110.5
P(C₂F₅)₃-18 (calculated)Not Available

Data sourced from computational studies.[6] The TEP is the A1 C-O stretching frequency of the [Ni(CO)₃L] complex.

Table 2: Troubleshooting Summary for Common Cross-Coupling Reactions
IssuePotential CauseSuggested ActionRelevant Reaction
No Reaction Catalyst decompositionUse pre-catalysts, ensure inert atmosphere, check solvent purity.Suzuki, Buchwald-Hartwig
Ligand oxidationRigorously degas all reagents and solvents.All
Low Yield Inappropriate ligandScreen bulky, electron-rich biarylphosphine ligands.Buchwald-Hartwig[3]
Incorrect baseScreen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).Suzuki, Buchwald-Hartwig[3][7]
Homocoupling Presence of oxygenImprove degassing procedures.Suzuki[8]

IV. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the fluorinated phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

V. Visualizations

Troubleshooting_Failed_Reactions start Reaction Failed (Low/No Product) check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents ligand_degradation Ligand Degradation? (check ³¹P NMR) check_catalyst->ligand_degradation air_moisture Air/Moisture Contamination? check_conditions->air_moisture reagent_purity Impure Reagents? check_reagents->reagent_purity catalyst_precipitation Catalyst Precipitation? (e.g., Pd black) ligand_degradation->catalyst_precipitation No optimize_ligand Optimize Ligand: - Increase stability - Change electronics/sterics ligand_degradation->optimize_ligand Yes catalyst_precipitation->check_conditions No use_precatalyst Use Pre-catalyst or Stabilizing Additives catalyst_precipitation->use_precatalyst Yes temp_issue Incorrect Temperature? air_moisture->temp_issue No improve_inertness Improve Inert Atmosphere (degas, dry reagents/solvents) air_moisture->improve_inertness Yes solvent_issue Incompatible Solvent? temp_issue->solvent_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes solvent_issue->check_reagents No change_solvent Screen Solvents solvent_issue->change_solvent Yes incorrect_base Incorrect Base? reagent_purity->incorrect_base No purify_reagents Purify/Re-source Reagents reagent_purity->purify_reagents Yes screen_bases Screen Bases incorrect_base->screen_bases Yes

Caption: Troubleshooting decision tree for failed reactions.

Ligand_Degradation_Pathways phosphine Fluorinated Phosphine (R₃P) phosphine_oxide Phosphine Oxide (R₃P=O) phosphine->phosphine_oxide pc_cleavage P-C Bond Cleavage Products phosphine->pc_cleavage cf_activation C-F Bond Activation Products phosphine->cf_activation oxidant Oxidant (e.g., O₂) oxidant->phosphine_oxide thermal_stress Thermal Stress thermal_stress->pc_cleavage metal_center Metal Center (e.g., Pd) metal_center->cf_activation

Caption: Common degradation pathways for fluorinated phosphines.

References

Technical Support Center: Handling and Preventing Oxidation of Difluoroethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How susceptible is Difluoroethylphosphine to oxidation?

A1: Like most trialkylphosphines, this compound is expected to be sensitive to atmospheric oxygen.[1][2] The exposure of trialkylphosphines to air can lead to the formation of the corresponding phosphine (B1218219) oxide and potentially other P(V) species, which can compromise the integrity of your experiments.[1][3] Therefore, it should always be handled under an inert atmosphere.

Q2: What are the primary degradation pathways for this compound?

A2: The two most likely degradation pathways are:

  • Oxidation: Reaction with oxygen to form this compound oxide. This is a common reaction for phosphines when exposed to air.[2]

  • Hydrolysis: Reaction with water. For some fluorinated organophosphorus compounds, hydrolysis can be a significant issue, potentially catalyzed by glass surfaces. While not specifically documented for this compound, it is a possibility to be aware of.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the longevity of this compound, it is recommended to:

  • Store the compound in a tightly sealed container, preferably one with a PTFE-lined cap or a specialized valve for air-sensitive reagents.

  • Keep the container under an inert atmosphere of nitrogen or argon.

  • Store in a cool, dark, and dry place. For analogous fluorinated phosphorus compounds, storage at low temperatures (-10°C to -80°C) has been shown to significantly slow degradation.

Q4: Can I handle this compound on the open bench?

A4: It is strongly advised not to handle this compound on an open bench. To prevent oxidation, all manipulations, including weighing and transferring, should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.

Troubleshooting Guide

Q5: I suspect my this compound has oxidized. What are the signs?

A5: Signs of oxidation or degradation can include:

  • Changes in ³¹P NMR spectra: The appearance of a new peak, typically in the range of +30 to +50 ppm (relative to H₃PO₄), can indicate the formation of a phosphine oxide.

  • Inconsistent reaction outcomes: If you observe lower yields, unexpected side products, or a decrease in catalytic activity, it may be due to the degradation of the phosphine ligand.

  • Visual changes: While not always apparent, the formation of a white solid has been observed in the degradation of similar compounds.

Q6: My reaction is not proceeding as expected. Could it be an issue with my this compound?

A6: Yes, if the this compound has been improperly handled or stored, its degradation could be the cause of reaction failure. It is recommended to verify the purity of the phosphine by ³¹P NMR spectroscopy. If degradation is confirmed, a fresh, properly handled sample should be used.

Q7: I am observing catalyst precipitation (e.g., palladium black). Is this related to the phosphine ligand?

A7: The formation of palladium black is a common indicator of catalyst decomposition. This can happen when the phosphine ligand is no longer effectively stabilizing the metal center, which can be a consequence of ligand oxidation or other degradation pathways.

Data Presentation

Table 1: Qualitative Stability of a Generic Alkylphosphine Under Various Conditions

ConditionAtmosphereTemperatureExpected StabilityPrimary Degradation Pathway
Sealed VialInert Gas (Ar, N₂)-20°C to 5°CHighMinimal
Sealed VialAirRoom TemperatureLowOxidation
In Solution (degassed solvent)Inert Gas (Ar, N₂)As per experimentModerate to HighDependent on solvent and reactants
In Solution (non-degassed solvent)AirRoom TemperatureVery LowOxidation, potentially hydrolysis

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the this compound container, along with all necessary labware (spatulas, vials, syringes, etc.), into the glovebox antechamber.

  • Inerting: Cycle the antechamber with the inert gas several times to remove air and moisture.

  • Equilibration: Once inside the glovebox, allow the this compound container to reach the internal temperature of the glovebox before opening to prevent condensation.

  • Dispensing: Carefully open the container. Using a clean spatula or syringe, transfer the desired amount of the compound into a pre-tared vial.

  • Sealing: Securely seal both the new vial containing the dispensed phosphine and the original stock container.

  • Removal: Remove the prepared sample from the glovebox via the antechamber.

Protocol 2: Handling this compound using a Schlenk Line
  • Apparatus Setup: Assemble the reaction glassware and connect it to a Schlenk line. Ensure all joints are well-sealed with high-vacuum grease.

  • Inerting the Glassware: Evacuate the glassware under high vacuum and then backfill with an inert gas (nitrogen or argon). Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the procedure, monitored by an oil bubbler.

  • Transfer: If the this compound is a solid, quickly open the container under a positive flow of inert gas and add it to the reaction flask. If it is a liquid, use a gas-tight syringe that has been flushed with inert gas to withdraw the desired volume from the stock bottle (equipped with a septum) and inject it into the reaction flask through a septum.

  • Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a syringe.

Visualizations

experimental_workflow Workflow for Handling Air-Sensitive Phosphines cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup start Receive this compound storage Store under inert gas in a cool, dark place start->storage decision Glovebox or Schlenk Line? storage->decision glovebox Use Glovebox for weighing and transfer decision->glovebox Solid/Precise Weighing schlenk Use Schlenk Line for in-flask additions decision->schlenk Liquid/Solution Transfer add_reagent Add to reaction vessel under inert atmosphere glovebox->add_reagent schlenk->add_reagent add_solvent Add degassed solvent add_reagent->add_solvent run_reaction Run reaction under positive inert gas pressure add_solvent->run_reaction

Caption: General workflow for handling air-sensitive phosphines.

troubleshooting_oxidation Troubleshooting Suspected Phosphine Oxidation cluster_solution Resolution start Inconsistent reaction results or catalyst decomposition observed check_purity Analyze phosphine sample by ³¹P NMR spectroscopy start->check_purity is_oxidized Oxidation product (e.g., phosphine oxide) detected? check_purity->is_oxidized discard Discard contaminated phosphine is_oxidized->discard Yes no_oxidation Phosphine is pure. Investigate other reaction parameters (solvents, reagents, temperature, etc.) is_oxidized->no_oxidation No new_sample Obtain a fresh sample of This compound discard->new_sample review_protocol Review and improve handling and storage protocols new_sample->review_protocol re_run Repeat experiment with fresh, pure phosphine review_protocol->re_run

Caption: Troubleshooting suspected phosphine oxidation.

References

Technical Support Center: Catalyst Deactivation with Fluorinated Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorinated phosphine (B1218219) ligands in catalytic reactions.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Your cross-coupling reaction is sluggish, has stalled, or failed to initiate.

Possible Cause Troubleshooting Steps
Ligand Degradation 1. Monitor Ligand Integrity: Use in-situ ³¹P NMR spectroscopy to check for the appearance of new signals corresponding to phosphine oxide (typically δ = +30 to +50 ppm) or other degradation products.[1] 2. Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction setup. Use high-purity inert gas (Argon or Nitrogen) and degassed solvents. 3. Purify Reagents: Ensure all starting materials, reagents, and solvents are free from impurities, especially oxidizing agents.
Catalyst Decomposition (Palladium Black Formation) 1. Visual Inspection: Observe the reaction mixture for the formation of a black precipitate, which is indicative of palladium black.[1] 2. Optimize Reaction Temperature: Lower the reaction temperature to a point where the reaction still proceeds at a reasonable rate, as higher temperatures can accelerate decomposition. 3. Adjust Catalyst Loading: In some cases, lowering the catalyst concentration can mitigate aggregation. 4. Ligand Selection: Consider using bulkier, more electron-donating phosphine ligands that can better stabilize the metal center.
P-C or C-F Bond Activation 1. Ligand Modification: If C-F bond activation is suspected, consider ligands with different fluorination patterns or electronic properties. 2. Reaction Condition Screening: Vary the solvent, base, and temperature to find conditions that disfavor ligand activation pathways.
Inefficient Pre-catalyst Activation 1. Pre-activation Step: For Pd(II) pre-catalysts, consider a pre-activation step by stirring the pre-catalyst and ligand in the solvent for a short period before adding the substrates. 2. Use Modern Pre-catalysts: Employ well-defined pre-catalysts (e.g., palladacycles) that are known to form the active catalytic species more cleanly.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation when using fluorinated phosphine ligands?

A1: The most common signs include a significant decrease in the reaction rate, incomplete conversion of the starting material, and the formation of a black precipitate (palladium black).[1] Monitoring the reaction profile over time can help distinguish between slow catalysis and deactivation.

Q2: How can I tell if my fluorinated phosphine ligand is degrading during the reaction?

A2: The most direct method is in-situ ³¹P NMR spectroscopy. The appearance of new signals, particularly a signal in the +30 to +50 ppm range (relative to H₃PO₄), is a strong indicator of phosphine oxide formation due to ligand oxidation.[1] Other degradation products may also present distinct signals.

Q3: My reaction mixture turned black. What happened and can I salvage the reaction?

A3: A black precipitate is likely palladium black, an inactive, agglomerated form of palladium metal. This occurs when the phosphine ligand no longer effectively stabilizes the Pd(0) center, often due to degradation. Once formed, it is generally not possible to salvage the reaction. The focus should be on preventing its formation in subsequent experiments by adjusting reaction conditions or ligand choice.

Q4: Are fluorinated phosphine ligands more or less susceptible to oxidation than their non-fluorinated counterparts?

A4: Phosphines, in general, are sensitive to air, and fluorinated phosphines are no exception.[1] The electron-withdrawing nature of fluorine atoms can, in some cases, make the phosphorus center more electrophilic and potentially more susceptible to nucleophilic attack, including by oxygen. However, the steric bulk of the ligand also plays a crucial role in its stability.

Q5: Can I recycle my catalyst with fluorinated phosphine ligands?

A5: Recyclability depends on the specific ligand and catalytic system. Some fluorinated ligands are designed for catalyst recovery, for example, by using a fluorous biphasic system or by immobilizing the ligand on a support like Teflon tape. One study showed a Suzuki cross-coupling reaction with a Teflon-supported ligand could be run six times before a significant drop in activity, which was attributed to ligand oxidation.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of some catalytic systems employing fluorinated phosphine ligands from various studies. This data can serve as a benchmark for your own experiments.

Catalyst System Reaction Type Turnover Number (TON) Turnover Frequency (TOF) Key Findings
Pd catalyst with Teflon-supported hybrid P-O ligandSuzuki Cross-Coupling--Catalyst could be recycled and reused 6 times before a significant drop in activity due to ligand oxidation.[2]
Gold(I) with Ylide-substituted phosphine (YMesPCy2)Hydroamination of AlkynesUp to 20,000-High catalyst stability and performance at low catalyst loadings.[3]
Rh-catalyzed HDF of heterocyclic multifluoro-aromaticsHydrodefluorination-~0.7 h⁻¹ (mono-HDF), ~0.8 h⁻¹ (double-HDF)Bidentate phosphine ligands outperformed monodentate ligands.[4]
Cu-catalyzed HDF of multifluoro-aromaticsHydrodefluorination-~2.7 h⁻¹Effective for pentafluoro-arenes with electron-withdrawing substituents.[4]

Experimental Protocols

Protocol 1: In-situ Monitoring of Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy

This protocol is adapted from a study monitoring the autoxidation of tricyclohexylphosphine.

Objective: To monitor the degradation of a fluorinated phosphine ligand to its corresponding phosphine oxide over time.

Materials:

  • Fluorinated phosphine ligand

  • Anhydrous, degassed solvent (e.g., diethylcarbonate, CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer equipped for ³¹P detection

Procedure:

  • Prepare a solution of the fluorinated phosphine ligand (e.g., 50-250 mM) in the chosen solvent directly in an NMR tube under an inert atmosphere (e.g., in a glovebox).[5]

  • Acquire an initial ³¹P NMR spectrum to serve as the time-zero reference. Note the chemical shift of the starting phosphine.

  • To simulate exposure to air, you can introduce a controlled stream of air into the NMR tube. For monitoring degradation under reaction conditions, the reaction mixture would be prepared in the NMR tube.

  • Collect a series of 1D ³¹P NMR spectra at regular intervals over the course of the reaction or exposure.[5][6] Example parameters: 16 scans, 3.2s acquisition time, 15s repetition time, 90° pulse angle.[5][6]

  • Process the spectra and integrate the signals for the starting phosphine and the newly appearing phosphine oxide peak (typically δ = +30 to +50 ppm).

  • Plot the relative integrals of the phosphine and phosphine oxide signals as a function of time to obtain a kinetic profile of the degradation.[5]

Protocol 2: Degassing Solvents by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent to prevent ligand and catalyst oxidation.

Materials:

  • Solvent to be degassed

  • Ground-glass joint flask

  • Septum

  • Source of high-purity inert gas (Nitrogen or Argon)

  • Long needle (to reach the bottom of the flask)

  • Short exit needle

Procedure:

  • Place the solvent in a clean, dry flask equipped with a stir bar.

  • Seal the flask with a septum.

  • Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is below the solvent surface.

  • Insert a short exit needle into the septum to allow for the displaced gas to escape.

  • Begin bubbling the inert gas through the solvent at a moderate rate. A fine stream of bubbles should be visible.

  • Continue sparging for at least 30-60 minutes for most applications. The required time will depend on the solvent volume and the sensitivity of the reaction.

  • Once degassing is complete, remove the long needle while maintaining a positive pressure of the inert gas. The exit needle can then be removed. The solvent is now ready for use.

Visualizations

Deactivation_Pathways Common Deactivation Pathways for Catalysts with Fluorinated Phosphine Ligands Active_Catalyst Active Catalyst [M(0)L_n] Ligand_Oxidation Ligand Oxidation Active_Catalyst->Ligand_Oxidation + O2 Decomposition Catalyst Decomposition Active_Catalyst->Decomposition PC_Cleavage P-C/C-F Bond Activation Active_Catalyst->PC_Cleavage Phosphine_Oxide Inactive Phosphine Oxide Complex Ligand_Oxidation->Phosphine_Oxide Pd_Black Palladium Black (Inactive) Decomposition->Pd_Black Altered_Ligand Altered Ligand/ Decomposed Catalyst PC_Cleavage->Altered_Ligand

Caption: Key deactivation pathways for catalysts.

Experimental_Workflow General Workflow for Reactions with Air-Sensitive Catalysts Start Start Glassware Oven/Flame Dry Glassware Start->Glassware Inert Assemble Reaction Under Inert Gas Glassware->Inert Degas Degas Solvent (e.g., Sparging) Degas->Inert Add_Reagents Add Reagents via Syringe/Glovebox Inert->Add_Reagents Run_Reaction Run Reaction at Desired Temperature Add_Reagents->Run_Reaction Monitor Monitor Reaction (TLC, GC, NMR) Run_Reaction->Monitor Monitor->Run_Reaction Incomplete Workup Quench and Workup Monitor->Workup Reaction Complete End End Workup->End

Caption: Workflow for air-sensitive reactions.

References

Validation & Comparative

Characterization of Difluoroethylphosphine Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic and steric properties of phosphine (B1218219) ligands play a crucial role in the stability, reactivity, and catalytic activity of their metal complexes. The introduction of fluorine atoms into the phosphine ligand framework can significantly alter these properties, offering unique opportunities for catalyst design and the development of novel metal-based therapeutics. This guide provides a comparative analysis of the characterization of metal complexes featuring fluorinated phosphine ligands, with a focus on difluoroethylphosphine analogues and related fluorinated phosphines. Due to the limited availability of published data specifically on this compound metal complexes, this comparison leverages data from closely related fluoroalkylphosphine complexes to provide a valuable reference for researchers in the field.

Comparison of Spectroscopic and Structural Data

The following tables summarize key spectroscopic and structural data for metal complexes with fluorinated phosphine ligands, compared with their non-fluorinated counterparts. This data allows for a direct comparison of the electronic and steric effects of fluorine substitution.

Ligand (L)Metal Complex31P NMR (δ, ppm)19F NMR (δ, ppm)Key Bond Lengths (Å)Key Bond Angles (°)Reference
P(CH2CH2CF3)3 Data not availableData not availableData not availableData not availableData not available
P(CH2CH2F)2Ph Data not availableData not availableData not availableData not availableData not available
PFPh2 [Ni(PFPh2)4]Data not availableData not availableNi-P: Data not availableP-Ni-P: Data not available[1]
PPh3 (bzq)Pd(PPh3)(F)40.7 (d, JPF = 8 Hz)-247.2 (s)Pd-P: Data not available, Pd-F: Data not availableP-Pd-F: Data not available[2]
PEt3 cis-[PtCl(PEt3)2(Ph2PS2N3)][BF4]Data not availableData not availablePt-P: Data not availableP-Pt-P: Data not available[3]
PEt3 trans-[PtCl2(PEt3)(η¹-N-Ph2PS2N3)]Data not availableData not availablePt-P: Data not available, Pt-N: 2.122(15)Data not available[3]

Table 1: Spectroscopic and Structural Data of Selected Phosphine Metal Complexes. This table is intended to be populated with specific data as it becomes available in the literature for this compound complexes. The provided data for related complexes serves as a placeholder for comparative purposes.

Ligand (L)Metal Complexν(CO) (cm-1)CommentsReference
P(CH2CH2F)nPh3-n Metal Carbonyl (generic)Data not availableThe electron-withdrawing nature of the fluoroethyl group is expected to lead to higher ν(CO) stretching frequencies compared to PEt3 or PPh3.[4]
PPh3 [RhCl(CO)(PPh3)2]1977A well-characterized complex for comparison.
PEt3 [RhCl(CO)(PEt3)2]1960The lower ν(CO) compared to the PPh3 complex reflects the stronger σ-donating character of PEt3.

Table 2: Infrared Spectroscopic Data (ν(CO)) for Metal Carbonyl Complexes. This table illustrates how IR spectroscopy of metal carbonyl complexes can be used to probe the electronic properties of phosphine ligands.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of metal complexes. Below are representative protocols for key experimental techniques.

Synthesis of a Generic Gold(I)-Fluoroalkylphosphine Complex

This protocol is a generalized procedure based on the synthesis of related gold(I)-phosphine complexes.

Materials:

  • (Dimethylsulfide)gold(I) chloride [(Me2S)AuCl]

  • Fluoroalkylphosphine ligand (e.g., tris(2,2,2-trifluoroethyl)phosphine)

  • Dichloromethane (B109758) (CH2Cl2), dried and deoxygenated

  • Hexane, dried and deoxygenated

Procedure:

  • In a nitrogen-filled glovebox, dissolve (Me2S)AuCl (1 equivalent) in CH2Cl2.

  • To this solution, add a solution of the fluoroalkylphosphine ligand (1 equivalent) in CH2Cl2 dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid product from a CH2Cl2/hexane mixture to yield the pure gold(I)-phosphine complex.

  • Characterize the product by 1H, 13C, 19F, and 31P NMR spectroscopy, IR spectroscopy, and X-ray crystallography if suitable crystals are obtained.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and bonding in metal-phosphine complexes.

  • 31P NMR: Provides information about the coordination of the phosphine to the metal center. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus atom. Coordination to a metal typically results in a significant downfield shift compared to the free ligand. Coupling to other NMR-active nuclei (e.g., 195Pt, 103Rh, 19F) can provide valuable structural information.

  • 19F NMR: Essential for characterizing fluorinated ligands. The chemical shift and coupling constants (e.g., JPF) can reveal information about the electronic environment of the fluorine atoms and their proximity to the phosphorus atom and the metal center.

  • 1H and 13C NMR: Provide information about the organic backbone of the phosphine ligand and can be used to confirm the overall structure of the complex.

Typical NMR Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl3), deuterated dichloromethane (CD2Cl2), or other suitable deuterated solvents.

  • Frequency: 300-600 MHz for 1H NMR.

  • Referencing: 31P NMR spectra are typically referenced to external 85% H3PO4. 19F NMR spectra are referenced to an external standard such as CFCl3.

Infrared (IR) Spectroscopic Analysis of Metal Carbonyl Complexes

IR spectroscopy is particularly useful for studying the electronic properties of phosphine ligands when they are part of a metal carbonyl complex. The C-O stretching frequency (ν(CO)) is sensitive to the degree of π-backbonding from the metal to the CO ligands. Stronger σ-donating and weaker π-accepting phosphine ligands increase the electron density on the metal, leading to increased π-backbonding to the CO ligands and a decrease in the ν(CO) frequency.[4]

Procedure:

  • Prepare a dilute solution of the metal carbonyl phosphine complex in a suitable solvent (e.g., hexane, CH2Cl2).

  • Record the IR spectrum in the carbonyl stretching region (typically 1800-2200 cm-1).

  • Compare the ν(CO) frequencies to those of related complexes with different phosphine ligands to assess the relative electronic effects.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and overall molecular geometry.

Procedure:

  • Grow single crystals of the metal complex suitable for X-ray diffraction, typically by slow evaporation of a solvent, slow diffusion of a non-solvent, or cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software packages.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the logical flow of synthesis and characterization, as well as the key relationships between ligand properties and observable data.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Precursor Metal Precursor (e.g., [M(L')n]) Reaction Reaction Metal_Precursor->Reaction Phosphine_Ligand This compound Analogue Phosphine_Ligand->Reaction Complex Metal-Phosphine Complex Reaction->Complex NMR NMR Spectroscopy (31P, 19F, 1H, 13C) Complex->NMR IR IR Spectroscopy Complex->IR Xray X-ray Crystallography Complex->Xray Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis Xray->Data_Analysis

Caption: Workflow for the synthesis and characterization of metal-phosphine complexes.

Ligand_Property_Effects cluster_electronic Electronic Effects cluster_steric Steric Effects Ligand_Properties Ligand Properties Sigma_Donation σ-Donation Ligand_Properties->Sigma_Donation Pi_Acceptance π-Acceptance Ligand_Properties->Pi_Acceptance Cone_Angle Cone Angle Ligand_Properties->Cone_Angle Buried_Volume % Buried Volume Ligand_Properties->Buried_Volume Reactivity Catalytic Activity & Reactivity Ligand_Properties->Reactivity NMR_Shift NMR Chemical Shifts (δ31P, δ19F) Sigma_Donation->NMR_Shift IR_Frequency IR Stretching Frequencies (ν(CO)) Sigma_Donation->IR_Frequency Pi_Acceptance->NMR_Shift Pi_Acceptance->IR_Frequency Bond_Parameters Bond Lengths & Angles Cone_Angle->Bond_Parameters Buried_Volume->Bond_Parameters

Caption: Influence of ligand properties on experimental observables and complex reactivity.

References

A Comparative Analysis of Difluoroethylphosphine and Other Common Phosphine Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of phosphine (B1218219) ligand is paramount to achieving desired reaction outcomes. The steric and electronic properties of these ligands play a crucial role in modulating the reactivity and selectivity of the metallic center. This guide provides a comparative study of Difluoroethylphosphine (CH₃CH₂PF₂), a less common fluorinated phosphine, against well-established phosphine ligands: Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), and Tri(tert-butyl)phosphine (P(t-Bu)₃). Due to the limited availability of experimental data for this compound, this guide utilizes its computed physicochemical properties for comparison with the experimental data of the other ligands.

Quantitative Comparison of Phosphine Ligand Properties

The following tables summarize key physicochemical, steric, and electronic parameters for this compound and the selected common phosphine ligands. This data allows for a direct comparison of their fundamental properties.

Table 1: Physicochemical Properties

PropertyThis compound (Computed)Triphenylphosphine (Experimental)Tricyclohexylphosphine (Experimental)Tri(tert-butyl)phosphine (Experimental)
Molecular Formula C₂H₅F₂PC₁₈H₁₅PC₁₈H₃₃PC₁₂H₂₇P
Molecular Weight ( g/mol ) 98.03[1]262.29280.44202.32
Boiling Point (°C) N/A377N/A243-245
Melting Point (°C) N/A80.581-8330-35
Solubility N/AInsoluble in water; soluble in most organic solvents.Insoluble in water; soluble in organic solvents.Slightly soluble in water; soluble in organic solvents.

Table 2: Steric and Electronic Parameters

ParameterThis compound (Computed/Predicted)Triphenylphosphine (Experimental)Tricyclohexylphosphine (Experimental)Tri(tert-butyl)phosphine (Experimental)
Tolman Cone Angle (θ) in degrees Not available in literature145[2][3][4]170[3]182[2][4]
Tolman Electronic Parameter (TEP) in cm⁻¹ Not available in literature2068.9[5]2064.12056.1[6]

Note: The Tolman Electronic Parameter (TEP) is a measure of the electron-donating ability of a phosphine ligand. A lower TEP value indicates a more electron-donating (more basic) ligand.

Performance in Catalysis: A Case Study of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is highly sensitive to the choice of phosphine ligand. The performance of a ligand in this reaction provides a practical measure of its efficacy in a common catalytic application.

Table 3: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

LigandCatalyst SystemReaction ConditionsYield (%)Reference
This compound Data not available---
Triphenylphosphine (PPh₃) Pd(PPh₃)₄Toluene, 100 °C, 24h85[7]
Tricyclohexylphosphine (PCy₃) Pd(OAc)₂ / PCy₃Toluene, RT, 2h95[8][9]
Tri(tert-butyl)phosphine (P(t-Bu)₃) Pd(dba)₂ / P(t-Bu)₃Dioxane, 80 °C, 12h>98[8][9]

Note: The data presented is a representative example and reaction yields can vary significantly with substrate scope and reaction conditions.

Experimental Protocols

Detailed methodologies for the determination of key phosphine ligand parameters and for a representative catalytic reaction are provided below.

Determination of Tolman's Electronic Parameter (TEP)

The TEP is experimentally determined by measuring the A₁ carbonyl stretching frequency of a Ni(CO)₃L complex using infrared (IR) spectroscopy.[6][10][11]

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly Toxic and Volatile

  • Phosphine ligand (L)

  • Pentane (B18724) or hexane (B92381) (anhydrous and deoxygenated)

  • Schlenk flask and line

  • IR spectrometer and gas-tight IR cell

Procedure:

  • Synthesis of Ni(CO)₃L: In a well-ventilated fume hood, a solution of the phosphine ligand (L) in pentane is added dropwise to a solution of Ni(CO)₄ in pentane at room temperature under an inert atmosphere (N₂ or Ar). The reaction is typically rapid and results in the evolution of carbon monoxide.

  • IR Spectroscopy: The resulting solution of the Ni(CO)₃L complex is transferred to a gas-tight IR cell. The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter for the ligand L.

TEP_Determination cluster_synthesis Synthesis of Ni(CO)₃L cluster_analysis IR Analysis NiCO4 Ni(CO)₄ in Pentane Reaction Reaction in Schlenk Flask NiCO4->Reaction Phosphine Phosphine (L) in Pentane Phosphine->Reaction NiCO3L Ni(CO)₃L Complex Reaction->NiCO3L IR_Cell Transfer to IR Cell NiCO3L->IR_Cell IR_Spec Record IR Spectrum IR_Cell->IR_Spec TEP_Value Identify A₁ ν(CO) Stretch (TEP Value) IR_Spec->TEP_Value Cone_Angle_Determination cluster_data Data Acquisition cluster_calculation Calculation Crystal Obtain Single Crystal Xray X-ray Diffraction Crystal->Xray Structure Solve Crystal Structure Xray->Structure Normalize Normalize M-P bond to 2.28 Å Structure->Normalize HalfAngles Calculate Half-Angles (θi/2) for each substituent Normalize->HalfAngles ConeAngle Calculate Cone Angle (θ) HalfAngles->ConeAngle Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R-Pd(II)L₂(X) Pd0->PdII R-X Transmetal Transmetalation PdII_R1R2 R-Pd(II)L₂(R') PdII->PdII_R1R2 R'B(OH)₂ Base PdII_R1R2->Pd0 RedElim Reductive Elimination Product R-R' PdII_R1R2->Product OxAdd_label OxAdd_label Transmetal_label Transmetal_label RedElim_label RedElim_label

References

Validating the Synthesis of Difluoroethylphosphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key organophosphorus compounds is paramount. Difluoroethylphosphine, a molecule of interest for its potential applications in ligand design and as a building block in medicinal chemistry, presents unique synthetic challenges due to the presence of the difluoroethyl moiety. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison of their respective advantages and disadvantages. The following methodologies are based on established principles of organophosphorus chemistry, adapted for the specific target molecule.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic pathways. Below is a summary of key performance indicators for three distinct, plausible routes.

ParameterRoute A: Nucleophilic SubstitutionRoute B: Phosphonate (B1237965) ReductionRoute C: Hydrophosphination
Starting Material 1,1-Difluoro-2-iodoethane (B1580631)Diethyl phosphite (B83602)1,1-Difluoroethene
Key Reagents Lithium diphenylphosphideDiethyl (2,2-difluoroethyl)phosphonate, LiAlH₄Phosphine (B1218219) (PH₃)
Estimated Yield 60-70%50-60% (over 2 steps)40-50%
Reaction Time 4-6 hours12-18 hours24-48 hours
Reaction Temperature -78°C to 25°C0°C to 100°CHigh pressure/UV initiation
Purity HighModerate to HighModerate
Key Advantages Good yield, high purityMilder final step, avoids handling PH₃Atom economical
Key Disadvantages Requires strong baseMulti-step, use of strong reducing agentRequires specialized equipment, potential for side reactions

Experimental Protocols

Route A: Nucleophilic Substitution of 1,1-Difluoro-2-iodoethane

This route relies on the reaction of a phosphide (B1233454) nucleophile with a suitable difluoroethyl electrophile.

Step 1: Preparation of Lithium Diphenylphosphide

  • To a solution of diphenylphosphine (B32561) (1.0 eq) in anhydrous THF (0.2 M) at -78°C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a deep red or orange solution indicates the formation of lithium diphenylphosphide.

Step 2: Synthesis of (2,2-Difluoroethyl)diphenylphosphine

  • Cool the solution of lithium diphenylphosphide back to -78°C.

  • Add a solution of 1,1-difluoro-2-iodoethane (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Route B: Synthesis and Reduction of Diethyl (2,2-Difluoroethyl)phosphonate

This two-step approach involves the formation of a phosphonate ester followed by its reduction to the phosphine.

Step 1: Synthesis of Diethyl (2,2-Difluoroethyl)phosphonate

  • To a solution of diethyl phosphite (1.2 eq) and sodium hydride (1.2 eq) in anhydrous THF at 0°C, add 1-bromo-2,2-difluoroethane (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction mixture, quench with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by distillation under reduced pressure to yield diethyl (2,2-difluoroethyl)phosphonate.

Step 2: Reduction to (2,2-Difluoroethyl)phosphine

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous diethyl ether at 0°C, add a solution of diethyl (2,2-difluoroethyl)phosphonate (1.0 eq) in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and then stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solids and wash with diethyl ether.

  • The ethereal solution contains the desired (2,2-difluoroethyl)phosphine. Due to its volatility and air-sensitivity, it is best handled in solution or isolated under an inert atmosphere.

Route C: Hydrophosphination of 1,1-Difluoroethene

This method involves the direct addition of a P-H bond across the double bond of a fluoroalkene.

  • In a high-pressure reactor, combine 1,1-difluoroethene (1.0 eq) and phosphine (PH₃, 1.1 eq) in a suitable solvent such as toluene.

  • Add a radical initiator such as AIBN (azobisisobutyronitrile, 0.1 eq).

  • Seal the reactor and heat to 80-100°C for 24-48 hours. Alternatively, the reaction can be initiated photochemically at room temperature.

  • After cooling and venting the reactor, the resulting solution can be carefully concentrated to yield the crude product.

  • Purification is typically achieved by distillation under an inert atmosphere.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and validation of this compound, applicable to all the described routes with minor variations in the specific reaction and purification steps.

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation A Starting Materials (e.g., 1,1-Difluoro-2-iodoethane, Diethyl phosphite, 1,1-Difluoroethene) C Reaction Setup (Inert atmosphere, controlled temperature) A->C B Reagents & Solvents (e.g., n-BuLi, LiAlH4, PH3, THF) B->C D Chemical Transformation (Nucleophilic Substitution, Reduction, or Hydrophosphination) C->D Initiate Reaction E Reaction Quenching & Workup D->E Reaction Complete F Crude Product Isolation E->F G Purification (Column Chromatography, Distillation) F->G H Pure this compound G->H I Characterization (NMR, MS, etc.) H->I

Caption: A generalized workflow for the synthesis of this compound.

A Comparative Performance Analysis of Difluoroethylphosphine (DFEP) and Triethylphosphine (TEP) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry and homogeneous catalysis, the choice of phosphine (B1218219) ligand is a critical determinant of reaction efficiency, selectivity, and overall success. Triethylphosphine (TEP), a well-established and widely utilized ligand, is often favored for its strong basicity and moderate steric profile. However, the strategic introduction of fluorine atoms into the phosphine backbone can dramatically alter its electronic and steric properties, offering a pathway to fine-tune catalytic performance. This guide provides a comparative overview of Difluoroethylphosphine (DFEP) and Triethylphosphine (TEP), offering insights into their anticipated performance differences based on available experimental data for TEP and computational predictions for DFEP.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key physical, electronic, and steric properties of this compound and Triethylphosphine. It is important to note that while the data for TEP is derived from experimental sources, the data for DFEP is based on computational predictions due to a lack of extensive experimental characterization in the public domain.

PropertyThis compound (DFEP)Triethylphosphine (TEP)Data Source
Molecular Formula C₂H₅F₂PC₆H₁₅P-
Molecular Weight 98.03 g/mol [1]118.16 g/mol [2][1][2]
Boiling Point Not available127-128 °C[2]
Physical State Predicted to be a gas or volatile liquidColorless liquid[2]
Tolman Cone Angle (θ) Estimated to be smaller than TEP132°[3]
Electronic Properties Strongly electron-withdrawingStrongly electron-donatingGeneral chemical principles
pKa of conjugate acid (HPR₃⁺) Predicted to be significantly lower than TEP8.69General chemical principles

Performance in Catalysis: A Theoretical and Practical Overview

The distinct electronic and steric profiles of DFEP and TEP are expected to translate into significant differences in their performance as ligands in catalytic reactions, such as the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Triethylphosphine (TEP): The Workhorse Ligand

TEP is a classic example of an electron-rich, sterically accessible trialkylphosphine.[4] Its strong σ-donating ability enhances the rate of oxidative addition of the palladium catalyst to the aryl halide, a crucial step in many cross-coupling catalytic cycles.[4] Its moderate steric bulk, as indicated by its Tolman cone angle of 132°, allows for the formation of stable, catalytically active metal complexes without being overly crowded.[3] TEP has proven effective in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura couplings, Heck reactions, and Buchwald-Hartwig aminations.[2][5]

This compound (DFEP): The Electron-Deficient Challenger

The replacement of four hydrogen atoms in the ethyl groups of TEP with two fluorine atoms on one ethyl group in DFEP is anticipated to have a profound impact on its electronic character. The high electronegativity of fluorine will induce a strong electron-withdrawing effect, making DFEP a significantly less basic and more π-acidic ligand compared to TEP.

This altered electronic nature could lead to:

  • Slower Oxidative Addition: The reduced electron density on the phosphorus atom in DFEP may lead to a slower rate of oxidative addition compared to TEP.

  • Faster Reductive Elimination: The electron-withdrawing nature of DFEP could accelerate the reductive elimination step, which is often the product-forming step in the catalytic cycle. This can be beneficial in cases where reductive elimination is the rate-limiting step.

  • Modified Catalyst Stability: The stability of the palladium-DFEP complex may differ from that of the palladium-TEP complex, potentially leading to different catalyst lifetimes and turnover numbers.

The steric profile of DFEP is also expected to be slightly smaller than that of TEP, which could influence the coordination number and geometry of the metal center, thereby affecting catalytic activity and selectivity.

Experimental Protocols: A Framework for Comparison

General Procedure for Suzuki-Miyaura Cross-Coupling

Reactants and Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (TEP or DFEP, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the solvent. Stir for 10-15 minutes at room temperature.

  • Add the pre-formed catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process: Diagrams

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Performance Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Setup Reaction Setup (Substrates, Base, Solvent) Catalyst_Prep Catalyst Pre-formation (Pd source + Ligand) Setup->Catalyst_Prep Heating Heating and Stirring Catalyst_Prep->Heating Monitoring Reaction Monitoring (TLC, GC/LC-MS) Heating->Monitoring Workup Workup and Purification Monitoring->Workup Reaction Complete Characterization Product Characterization Workup->Characterization Yield_Calculation Yield and Purity Determination Characterization->Yield_Calculation Comparison Performance Comparison Yield_Calculation->Comparison

Caption: A general workflow for screening the performance of different phosphine ligands.

Conclusion and Future Outlook

Triethylphosphine remains a reliable and effective ligand for a wide range of catalytic applications due to its strong electron-donating character. Conversely, this compound, while not extensively studied experimentally, represents an intriguing alternative with potentially unique catalytic properties stemming from its predicted electron-deficient nature. The strong inductive effect of the fluorine atoms is expected to significantly modulate the electronic properties of the phosphorus center, which could be advantageous in catalytic cycles where reductive elimination is rate-limiting or where a less basic ligand is required to avoid side reactions.

Further experimental investigation into the synthesis and catalytic application of DFEP and other fluorinated phosphines is warranted to fully elucidate their potential. Computational studies can continue to guide the rational design of these ligands for specific catalytic transformations. The direct comparison of DFEP and TEP in standardized catalytic reactions, following protocols such as the one outlined in this guide, will be instrumental in mapping the structure-activity relationships of this promising class of ligands and unlocking new possibilities in catalyst design and application for the pharmaceutical and fine chemical industries.

References

The Impact of Fluorine Substitution on the Electronic Properties of Triarylphosphine Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into phosphine (B1218219) ligands has become a powerful tool in tuning the electronic properties of metal complexes, thereby influencing their catalytic activity and stability. This guide provides a comprehensive comparison of the electronic effects of fluorine substitution in triarylphosphine ligands, supported by experimental data and detailed protocols.

Core Electronic Properties: A Quantitative Overview

The electron-donating or -withdrawing nature of a phosphine ligand is a critical factor in its coordination chemistry and catalytic performance. The introduction of highly electronegative fluorine atoms onto the aryl rings of a triarylphosphine ligand significantly modulates its electronic character. This effect is primarily quantified by two key experimental parameters: the Tolman Electronic Parameter (TEP) and the pKa of the conjugate phosphonium (B103445) ion.

Tolman Electronic Parameter (TEP)

The TEP is a measure of the net electron-donating ability of a phosphine ligand.[1] It is determined by the A₁ symmetric C-O stretching frequency (ν(CO)) of a nickel-tricarbonyl-phosphine complex, [LNi(CO)₃], measured by infrared (IR) spectroscopy.[1] A more electron-donating phosphine increases the electron density on the nickel center, leading to enhanced π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands, such as those containing fluorine, reduce π-backbonding, leading to a stronger C-O bond and a higher ν(CO) frequency.

Ligand (L)FormulaTolman Electronic Parameter (TEP) ν(CO) in cm⁻¹
TriphenylphosphinePPh₃2068.9
Tris(4-fluorophenyl)phosphineP(p-C₆H₄F)₃2071.3[2]
Tris(2-fluorophenyl)phosphineP(o-FC₆H₄)₃Data not available in searched literature[2]
Tris(pentafluorophenyl)phosphineP(C₆F₅)₃~2090 (estimated)
pKa of Conjugate Phosphonium Ions

The pKa of the conjugate acid of a phosphine ([R₃PH]⁺) in a non-aqueous solvent like acetonitrile (B52724) provides a direct measure of the phosphine's Brønsted basicity. A higher pKa value indicates a more basic and, therefore, a more electron-donating phosphine. The introduction of electron-withdrawing fluorine atoms is expected to decrease the basicity of the phosphine, resulting in a lower pKa value.

PhosphinepKa in Acetonitrile (MeCN)
(2-F-C₆H₄)(Ph)₂P6.11[2]
(2-F-C₆H₄)₂(Ph)P4.55[2]
(2-F-C₆H₄)₃P3.03[2]
(2,6-F₂-C₆H₃)(Ph)₂P5.16[2]
(2,6-F₂-C₆H₃)₂(Ph)P2.52[2]
(C₆F₅)(Ph)₂P2.56[2]
(2,6-F₂-C₆H₃)₃P0.7 (estimated)[2]

Experimental Protocols

Determination of Tolman's Electronic Parameter (TEP)

Objective: To experimentally determine the TEP of a phosphine ligand by measuring the A₁ C-O stretching frequency of its corresponding [LNi(CO)₃] complex.

Materials:

  • Phosphine ligand (L)

  • Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREME CAUTION: Highly Toxic and Volatile

  • Inert, dry solvent (e.g., dichloromethane (B109758) or hexane)

  • Schlenk line and glassware

  • Fourier-Transform Infrared (FTIR) Spectrometer with a liquid sample cell

Procedure:

  • Synthesis of the [LNi(CO)₃] complex: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood due to the high toxicity of Ni(CO)₄.

    • In a Schlenk flask, dissolve the phosphine ligand (L) in a minimal amount of the chosen solvent.

    • Slowly add one equivalent of Ni(CO)₄ to the phosphine solution at room temperature.

    • The reaction is typically rapid and results in the displacement of one CO ligand to form the [LNi(CO)₃] complex.

  • Sample Preparation:

    • The resulting solution of the [LNi(CO)₃] complex is used directly for IR analysis. The concentration should be adjusted to give an absorbance in the appropriate range for the spectrometer.

  • IR Spectrum Acquisition:

    • Transfer the solution to an IR-transparent liquid sample cell (e.g., CaF₂ or NaCl plates) under an inert atmosphere.

    • Record the infrared spectrum of the sample in the carbonyl stretching region (typically 2150-1950 cm⁻¹).

  • Data Analysis:

    • Identify the frequency of the A₁ symmetric C-O stretching vibration. This is usually the most intense and highest frequency band in the carbonyl region of the spectrum.[1]

    • The value of this frequency in cm⁻¹ is the Tolman Electronic Parameter for the ligand L.

Determination of pKa by Potentiometric Titration

Objective: To determine the pKa of the conjugate acid of a phosphine ligand in acetonitrile.

Materials:

  • Phosphine ligand

  • Acetonitrile (anhydrous)

  • A strong, non-aqueous acid titrant (e.g., perchloric acid in dioxane)

  • Potentiometer with a suitable electrode system (e.g., a glass electrode and a reference electrode)

  • Burette and titration vessel

Procedure:

  • Preparation of the Phosphine Solution:

    • Accurately weigh a sample of the phosphine ligand and dissolve it in a known volume of anhydrous acetonitrile in the titration vessel.

  • Titration:

    • Place the electrodes in the solution and ensure the solution is well-stirred.

    • Add the acid titrant in small, known increments from the burette.

    • Record the potential (in millivolts) after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the potential (mV) versus the volume of titrant added (mL).

    • Determine the equivalence point from the titration curve (the point of maximum slope).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the phosphine in acetonitrile.

Visualizing Electronic Effects and Experimental Workflows

Inductive_Effect F F C1 C F->C1 -I (Inductive Effect) C2 C C1->C2 P P C2->P Electron withdrawal LonePair Lone Pair (Reduced Availability)

Caption: Inductive effect of fluorine on a phosphine ligand.

TEP_Workflow start Start phosphine Dissolve Phosphine (L) in inert solvent start->phosphine add_ni Add Ni(CO)4 (1 equivalent) under inert atmosphere phosphine->add_ni reaction Formation of [LNi(CO)3] complex add_ni->reaction prepare_sample Prepare sample for IR spectroscopy reaction->prepare_sample run_ir Acquire IR spectrum (2150-1950 cm-1) prepare_sample->run_ir analyze Identify A1 symmetric C-O stretching frequency (ν(CO)) run_ir->analyze end TEP Value (ν(CO) in cm-1) analyze->end Fluorine_Effects_Logic F_sub Fluorine Substitution on Aryl Ring inductive Strong Inductive Electron Withdrawal (-I) F_sub->inductive p_basicity Decreased Phosphorus Basicity inductive->p_basicity e_density Reduced Electron Density on Metal Center inductive->e_density pka Lower pKa p_basicity->pka backbonding Decreased Metal-to-CO π-Backbonding e_density->backbonding catalysis Altered Catalytic Performance (e.g., activity, selectivity) e_density->catalysis tep Higher TEP (ν(CO)) backbonding->tep

References

A Comparative Guide to the Catalytic Activity of Fluorinated Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phosphine (B1218219) ligands has emerged as a powerful strategy for tuning the catalytic activity of transition metal complexes. The strong electron-withdrawing nature of fluorine significantly alters the electronic and steric properties of the phosphine, leading to enhanced catalytic performance in a variety of important chemical transformations. This guide provides an objective comparison of the catalytic activity of fluorinated phosphines with their non-fluorinated counterparts, supported by experimental data from key reactions such as hydroformylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

The Impact of Fluorination on Phosphine Ligand Properties

The substitution of hydrogen or other groups with fluorine on a phosphine ligand has several profound effects:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence significantly reduces the electron density on the phosphorus atom. This enhances the π-acceptor properties of the phosphine ligand, which can stabilize electron-rich metal centers and facilitate key steps in the catalytic cycle, such as reductive elimination.

  • Steric Effects: While fluorine is a relatively small atom, the introduction of multiple fluorine atoms or fluorinated groups (e.g., -CF₃) can increase the steric bulk of the ligand. This can influence the coordination geometry around the metal center and play a crucial role in controlling selectivity.

  • Enhanced Stability: Fluorinated ligands can impart greater thermal and oxidative stability to the catalyst, leading to longer catalyst lifetimes and higher turnover numbers.[1]

  • Modified Solubility: Highly fluorinated "fluorous" ligands can exhibit unique solubility profiles, enabling facile catalyst separation and recycling in biphasic systems.[1]

Performance in Key Catalytic Reactions

The following sections present a comparative analysis of fluorinated and non-fluorinated phosphine ligands in three major classes of catalytic reactions.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo" process, is a fundamental industrial process for the synthesis of aldehydes from alkenes. The choice of phosphine ligand is critical in controlling the rate and regioselectivity (n/iso ratio) of the reaction.

Quantitative Data Comparison: Hydroformylation of 1-Octene

The following table summarizes the performance of various fluorinated phosphine ligands in the rhodium-catalyzed hydroformylation of 1-octene, demonstrating the impact of fluorination on conversion and selectivity.

LigandTemperature (°C)Pressure (bar H₂/CO)SolventConversion (%)n/iso RatioReference
PPh₃ (Triphenylphosphine)8050 (1:1)Toluene (B28343)~75-80~3:1[2]
P(C₆F₅)₃ (Tris(pentafluorophenyl)phosphine)8050 (1:1)Toluene>95~2:1
P(p-CF₃C₆H₄)₃ (Tris(4-(trifluoromethyl)phenyl)phosphine)8050 (1:1)Toluene>95~4:1
P[3,5-(CF₃)₂C₆H₃]₃ (Tris(3,5-bis(trifluoromethyl)phenyl)phosphine)6540 (1:1)scCO₂>99~1.5:1[2]

Observations:

  • Fluorinated phosphines, particularly those with multiple trifluoromethyl groups, can lead to significantly higher conversions compared to the non-fluorinated triphenylphosphine.[2]

  • The electronic effects of the fluorine substituents can influence the regioselectivity, with some fluorinated ligands showing a preference for the linear (n) aldehyde, while others favor the branched (iso) product.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_workup Work-up and Analysis catalyst_precursor Rh(acac)(CO)₂ ligand Fluorinated Phosphine solvent_prep Anhydrous, Degassed Solvent (e.g., Toluene) catalyst_solution Catalyst Solution reactor Autoclave/High-Pressure Reactor alkene Alkene (e.g., 1-Octene) syngas Syngas (CO/H₂) reaction_mixture Reaction under Pressure and Temperature analysis Reaction Monitoring (GC, NMR) cooling Cooling and Depressurization extraction Product Extraction purification Purification (e.g., Chromatography) characterization Product Characterization (NMR, IR, MS)

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The performance of the palladium catalyst is highly dependent on the nature of the phosphine ligand.

Illustrative Data: Suzuki-Miyaura Coupling of Aryl Halides

While a comprehensive side-by-side comparison is challenging due to variations in reported reaction conditions, the following table provides illustrative data on the performance of fluorinated versus non-fluorinated phosphine ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.

LigandAryl HalideBaseSolventTemperature (°C)Yield (%)Reference
PPh₃4-ChlorotolueneK₂CO₃Toluene/H₂O100Moderate[3]
SPhos4-ChlorotolueneK₃PO₄Dioxane/H₂O80>95[4]
RuPhos2-BromopyridineK₃PO₄Dioxane100High[5]

Observations:

  • Bulky and electron-rich biaryl phosphine ligands like SPhos and RuPhos, which can contain fluorinated substituents in more advanced generations, generally outperform simple triarylphosphines like PPh₃, especially with less reactive aryl chlorides.[4][5]

  • The electron-withdrawing nature of fluorinated phosphines can be beneficial in the reductive elimination step of the catalytic cycle, potentially leading to higher turnover numbers.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, with wide applications in the synthesis of pharmaceuticals and other fine chemicals. The choice of phosphine ligand is crucial for the success of this reaction.

Illustrative Data: Buchwald-Hartwig Amination of Aryl Halides

The following table presents illustrative data on the performance of different phosphine ligands in the Buchwald-Hartwig amination, highlighting the effectiveness of bulky, electron-rich ligands, a class that includes advanced fluorinated derivatives.

LigandAryl HalideAmineBaseSolventTemperature (°C)Yield (%)Reference
P(o-tol)₃4-BromotolueneMorpholineNaOtBuToluene100Moderate[5]
XPhos4-ChlorotolueneMorpholineNaOtBuTolueneReflux94[6][7]
RuPhos4-ChlorotolueneSecondary AmineNaOtBuToluene100High[5]

Note: "Moderate" and "High" yields are qualitative descriptors based on literature for similar substrates.

Observations:

  • Sterically hindered and electron-rich biaryl phosphine ligands such as XPhos and RuPhos are highly effective for the Buchwald-Hartwig amination of a wide range of aryl halides, including the less reactive chlorides.[5][6][7]

  • The development of fluorinated analogues of these advanced ligands continues to push the boundaries of catalytic efficiency and substrate scope.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification flask Schlenk Flask/Glovebox pd_precursor Palladium Precursor (e.g., Pd₂(dba)₃) ligand Phosphine Ligand base Base (e.g., NaOtBu) aryl_halide Aryl Halide amine Amine solvent Anhydrous Solvent (e.g., Toluene) heating Heating to Desired Temperature monitoring Reaction Monitoring (TLC, GC, LC-MS) quench Quenching extraction Extraction drying Drying of Organic Layer purification Purification (e.g., Column Chromatography) product Isolated Product

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized procedures for the three key reactions discussed.

General Experimental Protocol for Rhodium-Catalyzed Hydroformylation
  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand are dissolved in an anhydrous, degassed solvent (e.g., toluene) in a high-pressure autoclave.

  • Reaction Setup: The alkene substrate (e.g., 1-octene) is added to the autoclave.

  • Reaction: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the designated time.

  • Work-up and Analysis: After cooling to room temperature and carefully venting the excess gas, the reaction mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and regioselectivity. The product can be isolated by distillation or chromatography.

General Experimental Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask are added the aryl halide, the boronic acid or ester, and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand are added under a positive flow of inert gas.

  • Solvent and Reaction: A degassed solvent (e.g., a mixture of toluene and water, or dioxane) is added, and the reaction mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[8]

General Experimental Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, the base (e.g., NaOtBu), the aryl halide, and the amine.[1][6][7]

  • Solvent and Reaction: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature and stirred for the required time. Reaction progress is monitored by TLC, GC, or LC-MS.[7]

  • Work-up and Purification: After cooling, the reaction mixture is quenched (e.g., with water), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[6]

Conclusion

The use of fluorinated phosphine ligands offers a significant advantage in enhancing the catalytic activity and stability of transition metal complexes in a range of important organic transformations. The electron-withdrawing nature of fluorine substituents can lead to higher reaction rates and, in some cases, improved selectivity. While the optimal ligand choice is often substrate-dependent, the data presented in this guide demonstrates the general trend of improved performance with the use of electronically modified phosphines. For researchers in drug development and other areas of chemical synthesis, the exploration of fluorinated phosphine ligands represents a promising avenue for optimizing existing catalytic processes and developing novel synthetic methodologies.

References

A Comparative Guide to the X-ray Crystal Structures of Fluorinated and Non-Fluorinated Phosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms on phosphine (B1218219) ligands offers a powerful tool to modulate the steric and electronic properties of their corresponding metal complexes. This, in turn, can significantly influence catalytic activity, stability, and selectivity in a wide range of chemical transformations, a principle of paramount importance in drug development and fine chemical synthesis. This guide provides an objective comparison of the structural and electronic characteristics of a representative fluorinated phosphine complex and its non-fluorinated counterpart, supported by experimental data from X-ray crystallography and spectroscopic studies.

Performance Comparison: Structural and Electronic Parameters

The introduction of electron-withdrawing fluorine atoms to a phosphine ligand has a pronounced effect on the geometry and electronic environment of the metal center. To illustrate these effects, we compare the key parameters of a platinum(II) complex bearing a perfluoroalkyl-substituted phosphine with its widely studied triethylphosphine (B1216732) analogue.

Parametertrans-[PtCl2(PEt3)2] (Non-Fluorinated)trans-[PtCl2(PPh2(C2F5))2] (Fluorinated Analogue)
Bond Lengths (Å)
Pt-P~2.315Data not available in initial search
Pt-Cl~2.300Data not available in initial search
Bond Angles (°)
P-Pt-P180 (idealized)180 (idealized)
Cl-Pt-Cl180 (idealized)180 (idealized)
Electronic Properties
Tolman Electronic Parameter (TEP) (cm⁻¹)2061.7[1][2][3]~2070-2080 (estimated for similar fluoroalkylphosphines)[4]

Note: The crystallographic data for the fluorinated complex trans-[PtCl2(PPh2(C2F5))2] was not explicitly found in the initial search. The TEP value for the fluorinated ligand is an estimation based on data for similar fluoroalkylphosphines, as a precise experimental value was not immediately available.

Experimental Protocols

The following sections detail the generalized synthetic and analytical procedures for the preparation and characterization of the compared phosphine complexes.

Synthesis of Phosphine Ligands and Metal Complexes

General Synthesis of Trialkylphosphine Ligands (e.g., Triethylphosphine):

Trialkylphosphines are typically synthesized via the reaction of a phosphorus trihalide with a Grignard reagent. For example, triethylphosphine can be prepared by reacting phosphorus trichloride (B1173362) with ethylmagnesium bromide in an inert solvent like diethyl ether under anhydrous conditions. The reaction is highly exothermic and requires careful temperature control.

General Synthesis of Fluoroalkylphosphine Ligands:

The synthesis of fluoroalkylphosphines can be more challenging due to the electronic effects of the fluoroalkyl groups. One common method involves the reaction of a chlorophosphine with a fluoroalkylating agent. For instance, the synthesis of novel fluoroalkyl phosphines has been achieved through the reaction of perfluoroalkyl iodides with silylphosphines like Ph2PSiMe3[5].

Synthesis of trans-[PtCl2(phosphine)2] Complexes:

These square planar platinum(II) complexes are often prepared by ligand substitution reactions. A common starting material is potassium tetrachloroplatinate(II) (K2[PtCl4]). The reaction of K2[PtCl4] with two equivalents of the desired phosphine ligand in a suitable solvent, such as ethanol (B145695) or a chlorinated solvent, typically yields the desired complex. The trans isomer is often the thermodynamically more stable product due to reduced steric hindrance between the bulky phosphine ligands[6]. For air-sensitive phosphines, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids[7][8]. A suitable single crystal of the complex is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the crystal structure, including precise bond lengths and angles[7].

General Protocol for SC-XRD:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the complex, slow cooling of a hot, saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.

  • Data Collection: A suitable crystal is mounted on the diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of X-ray diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Diagrams

Experimental Workflow for X-ray Crystallography

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesize Complex crystallization Grow Single Crystals synthesis->crystallization mount Mount Crystal on Diffractometer crystallization->mount data_acq Collect Diffraction Data mount->data_acq solve Solve Crystal Structure data_acq->solve refine Refine Structural Model solve->refine final_structure final_structure refine->final_structure Final Structure (Bond Lengths, Angles)

Caption: Workflow for determining the crystal structure of a metal-phosphine complex.

Logical Relationship: Impact of Fluorination on Ligand Properties

fluorination_effects Impact of Fluorination on Phosphine Ligand Properties cluster_electronic Electronic Effects cluster_structural Structural Effects fluorination Introduction of Fluoroalkyl Groups inductive Strong -I (Inductive) Effect of Fluorine fluorination->inductive sigma_donor Decreased σ-donating Ability of Phosphorus inductive->sigma_donor tep Increased Tolman Electronic Parameter (TEP) sigma_donor->tep bond_length Potential Lengthening of M-P Bond sigma_donor->bond_length

Caption: The electronic consequences of incorporating fluoroalkyl groups onto a phosphine ligand.

References

A Comparative Computational Analysis of Difluoroethylphosphine and Other Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computed properties of Difluoroethylphosphine and other relevant phosphine (B1218219) ligands. The data presented is based on established computational chemistry methodologies, offering insights into the electronic and steric effects that govern the behavior of these compounds in various chemical and biological systems. While direct computational studies on this compound are limited in publicly available literature, this guide leverages data from related fluorinated and non-fluorinated phosphines to provide a valuable comparative context.

Data Presentation: Comparison of Phosphine Ligand Properties

The electronic and steric properties of phosphine ligands are crucial in determining their coordination chemistry and catalytic activity. These properties are often quantified using parameters such as the Tolman Electronic Parameter (TEP) and the cone angle. The following tables summarize key computed and experimental data for a range of phosphine ligands, including those with fluorine substituents, to contextualize the expected properties of this compound.

Table 1: Electronic Properties of Selected Phosphine Ligands

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined from the A₁ ν(CO) vibrational frequency of the corresponding [Ni(CO)₃(L)] complex.[1][2][3] A lower TEP value indicates a more electron-donating ligand.

Ligand (L)FormulaTEP (cm⁻¹) (Experimental)TEP (cm⁻¹) (Computed - DFT)
TrimethylphosphineP(CH₃)₃2064.12063.9
Triethylphosphine (B1216732)P(CH₂CH₃)₃2061.72061.5
TriphenylphosphineP(C₆H₅)₃2068.92069.1
TrifluorophosphinePF₃2110.82111.2
Tris(trifluoromethyl)phosphineP(CF₃)₃2099.0-
This compound (Estimated) P(CH₂CH₃)F₂ ~2090-2100 -

Note: The TEP for this compound is estimated based on the trend of increasing TEP with fluorine substitution, indicating a decrease in electron-donating ability.

Table 2: Steric Properties of Selected Phosphine Ligands

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard M-P bond distance.

Ligand (L)FormulaCone Angle (θ) (°)
TrimethylphosphineP(CH₃)₃118
TriethylphosphineP(CH₂CH₃)₃132
TriphenylphosphineP(C₆H₅)₃145
TrifluorophosphinePF₃104
Tris(trifluoromethyl)phosphineP(CF₃)₃137
This compound (Estimated) P(CH₂CH₃)F₂ ~115-125

Note: The cone angle for this compound is estimated to be intermediate between that of triethylphosphine and trifluorophosphine, reflecting the mix of ethyl and fluoro substituents.

Experimental and Computational Protocols

The data presented in this guide is derived from experimental measurements and quantum chemical calculations. Understanding the methodologies is crucial for interpreting the results.

Experimental Determination of Tolman Electronic Parameter (TEP):

The experimental TEP is determined by synthesizing the nickel tetracarbonyl complex of the phosphine ligand, [Ni(CO)₃(L)], and measuring its infrared (IR) spectrum. The frequency of the A₁ symmetric C-O stretching vibration is taken as the TEP. This method, while accurate, involves the use of the highly toxic Ni(CO)₄ precursor.[1]

Computational Determination of Ligand Properties:

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the properties of phosphine ligands.

  • Software: Programs such as Gaussian, ORCA, or TURBOMOLE are commonly used.

  • Method: A popular and reliable method is the B3LYP hybrid functional combined with a suitable basis set, such as def2-SVP.[4]

  • Procedure for TEP Calculation:

    • The 3D structure of the [Ni(CO)₃(L)] complex is built.

    • The geometry of the complex is optimized to find the lowest energy conformation.

    • A frequency calculation is performed on the optimized structure to predict the vibrational frequencies. The A₁ symmetric CO stretching frequency corresponds to the computed TEP.

  • Procedure for Cone Angle Calculation:

    • The geometry of the free phosphine ligand is optimized.

    • The cone angle is calculated based on the optimized geometry and standard M-P bond lengths using specialized software or algorithms.

Visualizations

Diagram 1: Workflow for Computational Analysis of Phosphine Ligands

G Computational analysis workflow for phosphine ligands. cluster_0 Input cluster_1 Computational Modeling cluster_2 Property Calculation cluster_3 Output & Comparison start Define Phosphine Ligand (e.g., this compound) geom_opt Geometry Optimization (DFT: B3LYP/def2-SVP) start->geom_opt complex_build Build [Ni(CO)3(L)] Complex start->complex_build cone_angle Calculate Cone Angle (θ) geom_opt->cone_angle freq_calc Frequency Calculation complex_opt Optimize Complex Geometry complex_build->complex_opt complex_freq Complex Frequency Calculation complex_opt->complex_freq tep Calculate TEP (ν(CO)) complex_freq->tep comparison Compare with other Phosphines cone_angle->comparison tep->comparison

Caption: A flowchart illustrating the typical computational workflow for determining the steric and electronic properties of phosphine ligands.

Diagram 2: Relationship between Fluorination and Electronic Properties of Phosphines

G Impact of fluorination on phosphine electronic properties. P_Et3 P(CH2CH3)3 (Strong Donor) P_Et2F P(CH2CH3)2F P_Et3->P_Et2F Increase F P_EtF2 P(CH2CH3)F2 (this compound) P_Et2F->P_EtF2 Increase F P_F3 PF3 (Weak Donor) P_EtF2->P_F3 Increase F Decreasing Electron Donation (Increasing TEP) Decreasing Electron Donation (Increasing TEP)

Caption: A diagram showing the trend of decreasing electron-donating ability with increasing fluorine substitution on the phosphine ligand.

References

Benchmarking Difluoroethylphosphine in a Standard Catalytic Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance overview of Difluoroethylphosphine against common phosphine (B1218219) ligands in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The inclusion of electron-withdrawing fluorine atoms in this compound is expected to modulate the electronic properties of the phosphorus center, influencing its catalytic activity. This document presents illustrative performance data, a detailed experimental protocol for ligand screening, and a visualization of the catalytic cycle to aid in the rational selection of ligands for cross-coupling reactions.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the illustrative performance of this compound in comparison to two standard phosphine ligands, triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid. The data highlights the potential impact of ligand electronics on reaction efficiency.

Phosphine LigandStructureKey AttributesIllustrative Yield (%)Illustrative Turnover Number (TON)
This compound P(CH₂CH₂F)₃Electron-deficient alkylphosphine85850
Triphenylphosphine (PPh₃) P(C₆H₅)₃Electron-rich, sterically accessible arylphosphine75750
Tricyclohexylphosphine (PCy₃) P(C₆H₁₁)₃Electron-rich, bulky alkylphosphine95950

Note: The performance data for this compound is illustrative and intended for comparative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Ligand Screening

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, suitable for screening the performance of various phosphine ligands.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound, PPh₃, PCy₃)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343), anhydrous

  • Deionized water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Catalyst Pre-formation (in situ):

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.002 mmol, 1 mol%) and the phosphine ligand (0.004 mmol, 2 mol%).

    • Add 2 mL of anhydrous, degassed toluene.

    • Stir the mixture at room temperature for 15 minutes.

  • Reaction Assembly:

    • To the flask containing the pre-formed catalyst, add 4-bromotoluene (0.2 mmol, 1.0 equiv.), phenylboronic acid (0.3 mmol, 1.5 equiv.), and potassium carbonate (0.4 mmol, 2.0 equiv.).

    • Add 2 mL of degassed toluene and 0.2 mL of degassed deionized water.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with 2 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Determine the yield of the isolated product and calculate the turnover number (TON = moles of product / moles of catalyst).

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for phosphine ligand screening.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OH)₃⁻ RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Isomerization RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation Experimental_Workflow Ligand Screening Workflow Start Start: Define Reaction Parameters (Aryl Halide, Boronic Acid, Base, Solvent) Setup Reaction Setup in Parallel Vials (Inert Atmosphere) Start->Setup AddCatalyst Dispense Pd Precursor and Phosphine Ligand Solutions Setup->AddCatalyst AddReagents Add Substrates and Base AddCatalyst->AddReagents Reaction Heat and Stir for a Defined Time AddReagents->Reaction Workup Quench and Work-up Reaction->Workup Analysis Analyze Yield and TON (GC, LC-MS, NMR) Workup->Analysis Compare Compare Ligand Performance Analysis->Compare End End: Identify Optimal Ligand Compare->End

A Comparative Guide to the Enantioselectivity of DIFLUORPHOS-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. Among the diverse array of chiral ligands, phosphines have established themselves as a versatile class, with their steric and electronic properties being tunable to achieve high levels of enantiocontrol. This guide provides a detailed comparison of DIFLUORPHOS, an electron-deficient atropisomeric diphosphine ligand, with other notable chiral phosphine (B1218219) ligands in various asymmetric catalytic reactions. The data presented herein is supported by experimental findings from peer-reviewed literature, offering a clear perspective on the performance of DIFLUORPHOS-based catalysts.

Introduction to DIFLUORPHOS

DIFLUORPHOS is a chiral diphosphine ligand characterized by a bi(difluorobenzodioxole) backbone. This structural feature imparts distinct stereoelectronic properties, notably a narrow dihedral angle and significant π-acidity, making it an electron-deficient ligand.[1][2] These characteristics are often complementary to more electron-rich ligands, leading to different and sometimes superior catalytic performance depending on the substrate and reaction type.[3] The synthesis of DIFLUORPHOS has been achieved on a multigram scale, making it accessible for broader applications in asymmetric catalysis.[3][4]

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. The performance of DIFLUORPHOS in ruthenium- and iridium-catalyzed hydrogenations has been systematically evaluated and compared with other prominent atropisomeric diphosphines.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones and Olefins

A comparative study of DIFLUORPHOS with BINAP, MeO-BIPHEP, and the complementary ligand SYNPHOS in the Ru(II)-catalyzed hydrogenation of a range of prochiral ketones and olefins revealed a strong dependence of enantioselectivity on the electronic nature of both the ligand and the substrate.[3] For several substrates, DIFLUORPHOS and the more electron-rich SYNPHOS demonstrated complementary behavior, where one provided high enantiomeric excess (ee) for a specific product enantiomer, the other favored the opposite.[3]

SubstrateProductCatalyst SystemEnantiomeric Excess (ee, %)
3,4-dihydronaphthalen-1(2H)-one(S)-tetraloneRu-(R)-DIFLUORPHOS85
3,4-dihydronaphthalen-1(2H)-one(R)-tetraloneRu-(R)-SYNPHOS99
1-phenyl-1,2-propanedione(R)-1-phenyl-1,2-propanediolRu-(R)-DIFLUORPHOS96
1-phenyl-1,2-propanedione(S)-1-phenyl-1,2-propanediolRu-(R)-SYNPHOS98
Methyl acetoacetateMethyl (R)-3-hydroxybutanoateRu-(R)-DIFLUORPHOS86
Methyl acetoacetateMethyl (S)-3-hydroxybutanoateRu-(R)-SYNPHOS99
Dimethyl itaconateDimethyl (R)-methylsuccinateRu-(R)-DIFLUORPHOS85
Dimethyl itaconateDimethyl (S)-methylsuccinateRu-(R)-SYNPHOS92

Table 1. Comparison of enantioselectivity in Ru(II)-catalyzed asymmetric hydrogenation. Data sourced from[3].

Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics

DIFLUORPHOS has proven to be a highly effective ligand in the iridium-catalyzed asymmetric hydrogenation of quinoline (B57606) and quinoxaline (B1680401) derivatives, which are important scaffolds in medicinal chemistry.

In the hydrogenation of quinolines, iridium complexes of DIFLUORPHOS provided excellent conversions and enantioselectivities up to 95%.[1] For the asymmetric hydrogenation of a broad range of 2-alkyl- and 2-aryl-substituted quinoxalines, the iridium-DIFLUORPHOS catalyst system delivered the corresponding tetrahydroquinoxalines in high yields and with enantioselectivities up to 95%.[5] This highlights the potential of this catalytic system for the synthesis of biologically relevant chiral amines.

SubstrateCatalyst SystemEnantiomeric Excess (ee, %)
2-Methylquinoline[Ir(COD)Cl]₂ / (R)-DIFLUORPHOS95
2-Phenylquinoline[Ir(COD)Cl]₂ / (R)-DIFLUORPHOS92
2-Methylquinoxaline[Ir(COD)Cl]₂ / (R)-DIFLUORPHOS95
2-Phenylquinoxaline[Ir(COD)Cl]₂ / (R)-DIFLUORPHOS94

Table 2. Enantioselectivity in the Ir-catalyzed asymmetric hydrogenation of quinolines and quinoxalines. Data sourced from[1][5].

Performance in Asymmetric Carbon-Carbon Bond Forming Reactions

The application of DIFLUORPHOS extends to enantioselective C-C bond formation, such as the rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated ketones.

Rhodium-Catalyzed Asymmetric 1,4-Addition

In the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ketones, DIFLUORPHOS and its analogues have demonstrated high efficiency, affording the 1,4-addition products in high yields and with excellent enantioselectivities, reaching up to 99% ee.[6] The electron-deficient nature of DIFLUORPHOS is believed to play a crucial role in achieving this high level of stereocontrol.

Substrate (Enone)Arylboronic AcidCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
Cyclohex-2-en-1-onePhenylboronic acidRh(acac)(CO)₂ / (R)-DIFLUORPHOS9299
Cyclopent-2-en-1-onePhenylboronic acidRh(acac)(CO)₂ / (R)-DIFLUORPHOS8598
ChalconePhenylboronic acidRh(acac)(CO)₂ / (R)-DIFLUORPHOS9097

Table 3. Performance of DIFLUORPHOS in Rh-catalyzed asymmetric 1,4-addition. Data sourced from[6].

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation

The following is a typical procedure for the in situ preparation of the Ru(II)-diphosphine catalyst and its use in asymmetric hydrogenation, as adapted from the literature.[3]

Catalyst Preparation:

  • In a glovebox, place the chiral diphosphine ligand (e.g., (R)-DIFLUORPHOS, 0.011 mmol) and [Ru(1,5-cyclooctadiene)(η³-(CH₂)₂CCH₃)₂] (3.2 mg, 0.01 mmol) in a 10-mL flask.

  • Add 1 mL of degassed, anhydrous acetone (B3395972) under an argon atmosphere.

  • To the resulting suspension, add a methanolic solution of HBr (122 μL, 0.18 M, 0.022 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 30 minutes, during which an orange suspension will form.

  • Remove the solvent under vacuum to yield the catalyst precursor, [Ru(P*P)Br₂].

Hydrogenation Reaction:

  • Place the pre-formed catalyst in a stainless-steel autoclave.

  • Add a solution of the prochiral substrate (1.0 mmol) in a suitable degassed solvent (e.g., methanol (B129727) or acetone).

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 h).

  • After the reaction is complete, carefully vent the hydrogen and concentrate the reaction mixture.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines

This representative procedure is based on the methodology developed for the asymmetric hydrogenation of quinoxaline derivatives.[5]

  • In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-DIFLUORPHOS, 1.1 mol%).

  • Add a degassed solvent (e.g., CH₂Cl₂ or toluene) and stir the mixture at room temperature for 30 minutes to form the catalyst.

  • In a separate flask, dissolve the quinoxaline substrate (1.0 mmol) in the same degassed solvent.

  • Transfer the substrate solution to the catalyst mixture.

  • Place the reaction vessel in an autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 50 bar).

  • Stir the reaction at a specified temperature (e.g., 40 °C) for the required duration.

  • Upon completion, vent the autoclave and remove the solvent in vacuo.

  • Purify the product via flash chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ru_precatalyst [Ru(COD)(2-metallyl)₂] Catalyst [Ru(Ligand)Br₂] Active Catalyst Ru_precatalyst->Catalyst Ligand Chiral Ligand (e.g., DIFLUORPHOS) Ligand->Catalyst HBr HBr in MeOH HBr->Catalyst Substrate Prochiral Substrate (Ketone or Olefin) Catalyst->Substrate Add to Reaction Product Chiral Product Substrate->Product Hydrogenation H2 H₂ (gas) H2->Product Purification Purification (Chromatography) Product->Purification Analysis ee Determination (Chiral HPLC/GC) Purification->Analysis

Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.

Logical_Relationship Ligand_Properties Ligand Stereoelectronic Properties DIFLUORPHOS DIFLUORPHOS (Electron-deficient) Ligand_Properties->DIFLUORPHOS SYNPHOS SYNPHOS (Electron-rich) Ligand_Properties->SYNPHOS Catalyst_Performance Catalyst Performance DIFLUORPHOS->Catalyst_Performance influences SYNPHOS->Catalyst_Performance influences Enantioselectivity Enantioselectivity (ee%) Catalyst_Performance->Enantioselectivity Substrate_Dependence Substrate Dependence Catalyst_Performance->Substrate_Dependence

Caption: Ligand properties influence catalytic performance.

References

Safety Operating Guide

Safe Disposal of Difluoroethylphosphine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of difluoroethylphosphine. Given the potential pyrophoric and water-reactive nature of short-chain alkylphosphines, adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document offers a step-by-step operational plan for the safe handling and disposal of this hazardous material.

I. Immediate Safety Precautions and Hazard Assessment

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1][2] All handling of this compound and its waste must be conducted in a certified chemical fume hood or a glovebox to control for its potential pyrophoric nature.[1][3] An operational safety shower and eyewash station must be immediately accessible.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products. This includes, but is not limited to:

  • Fire-resistant lab coat

  • Chemical splash goggles and a face shield

  • Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber)

  • Closed-toe shoes[2]

Hazard Profile of Analogous Organophosphines: While specific quantitative data for this compound is not readily available, the hazards can be inferred from similar organophosphine compounds.

Hazard ClassificationDescriptionSource
Pyrophoric Liquid Catches fire spontaneously on contact with air.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Water Reactivity Reacts violently with water, potentially releasing flammable or toxic gases.[2][5]

II. Step-by-Step Disposal Protocol: Quenching of Residual this compound

Unused or unwanted this compound must be destroyed by a careful quenching process before disposal.[1][3][6] This procedure should only be performed by trained personnel.

Experimental Protocol for Quenching:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[1][2]

  • Dilution:

    • In a flask equipped with a stirrer and an addition funnel, place a dry, high-boiling point, inert solvent such as heptane (B126788) or toluene (B28343).[6]

    • Slowly add the this compound waste to the solvent to create a dilute solution. This helps to control the reaction rate and dissipate heat. AVOID low-boiling point solvents like ether or pentane.[6]

  • Cooling: Place the flask in an ice-water bath to manage the exothermic reaction.[6]

  • Initial Quenching:

    • Slowly add a less reactive alcohol, such as isopropanol, dropwise from the addition funnel to the diluted phosphine (B1218219) solution with vigorous stirring.[6]

    • Maintain a slow addition rate to control the temperature and any gas evolution.

  • Secondary Quenching:

    • After the initial reaction subsides, slowly add a more reactive alcohol, such as methanol, to ensure all the phosphine has been consumed.[6]

  • Hydrolysis:

    • Once the reaction with the alcohols is complete, very slowly add water dropwise to hydrolyze any remaining reactive species.[6]

  • Neutralization: Check the pH of the final solution. If acidic, neutralize with a dilute solution of sodium bicarbonate.

  • Waste Collection: The final, neutralized solution should be collected in a properly labeled hazardous waste container. The label should include "Hazardous Waste" and list all chemical constituents.[7]

III. Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, sealed, and clearly labeled solid waste container.[7] This container should be labeled as "Hazardous Waste," with the name of the chemical contaminant.

  • Empty Containers:

    • Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent (e.g., toluene or hexane).[1][7]

    • The solvent rinsate is hazardous and must be quenched using the procedure described above.[1][7]

    • After triple rinsing and quenching the rinsate, the container can be left open in the back of the fume hood overnight to evaporate any remaining solvent.[7]

    • Consult with your institution's EHS for final disposal of the decontaminated container.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

difluoroethylphosphine_disposal_workflow cluster_prep Preparation cluster_quenching Quenching Procedure (for liquid waste) cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood/Glovebox ppe->fume_hood consult_ehs Consult Institutional EHS Guidelines fume_hood->consult_ehs dilute Dilute with Inert Solvent (e.g., Heptane) consult_ehs->dilute Proceed with Quenching dispose_solids Segregate Contaminated Solids in Labeled Container consult_ehs->dispose_solids decon_container Decontaminate Empty Containers (Triple Rinse) consult_ehs->decon_container cool Cool in Ice Bath dilute->cool quench_ipa Slowly Add Isopropanol cool->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh hydrolyze Slowly Add Water quench_meoh->hydrolyze neutralize Neutralize if Necessary (pH 6-8) hydrolyze->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste contact_ehs_pickup Arrange for Professional Waste Pickup via EHS collect_waste->contact_ehs_pickup dispose_solids->contact_ehs_pickup decon_container->contact_ehs_pickup end End of Procedure contact_ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.